Benzetimide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046173 | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14051-33-3 | |
| Record name | Benzetimide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzetimide's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide, a potent anticholinergic agent, and its stereoisomers, dexetimide (B1670337) and levetimide (B1674941), are critical tools in the study of the cholinergic nervous system. This technical guide provides an in-depth analysis of this compound's mechanism of action at muscarinic acetylcholine (B1216132) receptors (mAChRs). It details the stereoselective binding affinities of its enantiomers, their functional antagonism of G-protein coupled signaling pathways, and the experimental protocols utilized for their characterization. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's molecular pharmacology.
Introduction
This compound is a chiral compound that acts as a competitive antagonist at muscarinic acetylcholine receptors. Its pharmacological activity resides predominantly in the dextrorotatory enantiomer, dexetimide, while the levorotatory enantiomer, levetimide, is significantly less potent. This stereoselectivity makes the pair invaluable for differentiating specific receptor-mediated effects from non-specific actions in pharmacological studies. Muscarinic receptors, a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems and are involved in a myriad of physiological functions. Understanding the interaction of antagonists like this compound with these receptor subtypes is crucial for the development of novel therapeutics with improved selectivity and reduced side effects.
Mechanism of Action at Muscarinic Receptors
Dexetimide, the active enantiomer of this compound, functions as a competitive antagonist at all five muscarinic receptor subtypes. It binds to the orthosteric site of the receptor, the same site as the endogenous agonist acetylcholine (ACh), but fails to induce the conformational change necessary for receptor activation and downstream signaling. By occupying the binding site, dexetimide effectively blocks the action of ACh, thereby inhibiting cholinergic neurotransmission.
The five muscarinic receptor subtypes couple to different families of heterotrimeric G proteins, leading to distinct intracellular signaling cascades:
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
This compound, through its active enantiomer dexetimide, antagonizes both of these major signaling pathways.
Quantitative Pharmacological Data
The affinity and potency of this compound's enantiomers for muscarinic receptors have been determined through various in vitro pharmacological assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Dexetimide and Levetimide for Muscarinic Receptor Subtypes
| Compound | Receptor Subtype | K_i_ (nM) |
| Dexetimide | M1 | ~1-5 |
| M2 | ~1-5 | |
| M3 | ~1-5 | |
| M4 | ~1-5 | |
| M5 | Not widely reported | |
| Levetimide | M2 | >1000 |
Note: Data for M1, M3, and M4 for dexetimide is inferred from the high affinity of its derivative, 4-bromodexetimide (B71351), which displays nanomolar affinities for these subtypes with a preference for M1 and M4.[1] The Ki for dexetimide at M2 receptors is also in the low nanomolar range, as indicated by its high pA2 value in tissues rich in M2 receptors.
Table 2: Functional Antagonist Potency of Dexetimide and Levetimide
| Compound | Tissue/Receptor | Assay | pA_2_ Value | Antagonist Potency Ratio (Dexetimide/Levetimide) |
| Dexetimide | Guinea-pig atria (predominantly M2) | Inhibition of agonist-induced contraction | 9.82 | >6000 |
| Levetimide | Guinea-pig atria (predominantly M2) | Inhibition of agonist-induced contraction | 6.0 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[2]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (K_i_) of dexetimide and levetimide for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), non-selective muscarinic antagonists.
-
Test compounds: Dexetimide and levetimide.
-
Non-specific binding control: Atropine at a high concentration (e.g., 1 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand.
-
Non-specific Binding: Membranes + Radioligand + Atropine.
-
Competition: Membranes + Radioligand + varying concentrations of dexetimide or levetimide.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor (dexetimide or levetimide). Fit the data to a one-site or two-site competition model to determine the IC₅₀ value. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Functional Assays
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq/11 signaling.
Objective: To determine the IC₅₀ of dexetimide for the inhibition of carbachol-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.
Materials:
-
Cell line stably expressing the human M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Agonist: Carbachol (B1668302).
-
Antagonist: Dexetimide.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of dexetimide to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of carbachol (typically the EC₈₀) into the wells.
-
Record the change in fluorescence over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the carbachol response against the log concentration of dexetimide. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key event in Gi/o signaling.
Objective: To determine the IC₅₀ of dexetimide for blocking the carbachol-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing M2 or M4 receptors.
Materials:
-
Cell line stably expressing the human M2 or M4 receptor.
-
Adenylyl cyclase activator: Forskolin.
-
Agonist: Carbachol.
-
Antagonist: Dexetimide.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate.
-
Assay:
-
Pre-incubate the cells with varying concentrations of dexetimide.
-
Add a fixed concentration of carbachol.
-
Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.
-
Incubate for a specified time to allow for cAMP accumulation.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of dexetimide. The ability of dexetimide to reverse the inhibitory effect of carbachol will result in a concentration-dependent increase in cAMP levels. Fit the data to determine the IC₅₀ of dexetimide.
Signaling Pathways Modulated by this compound
As a muscarinic antagonist, this compound (via dexetimide) inhibits the downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors.
Conclusion
This compound, and more specifically its active enantiomer dexetimide, is a potent, non-selective antagonist of muscarinic acetylcholine receptors. Its high affinity for all receptor subtypes allows it to effectively block both Gq/11- and Gi/o-mediated signaling pathways. The pronounced stereoselectivity between dexetimide and levetimide makes this pair of compounds an essential tool for elucidating the physiological and pathological roles of the cholinergic system. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the intricacies of muscarinic receptor function.
References
- 1. In vitro pharmacological properties of 4-bromodexetimide for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexmedetomidine inhibits muscarinic type 3 receptors expressed in Xenopus oocytes and muscarine-induced intracellular Ca2+ elevation in cultured rat dorsal root ganglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Benzetimide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide hydrochloride is a potent, centrally acting muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It is a racemic mixture of the highly active enantiomer, dexetimide (B1670337), and the less active enantiomer, levetimide. Its primary therapeutic application has been in the management of drug-induced parkinsonism, a condition arising from the blockade of dopamine (B1211576) D2 receptors in the striatum by antipsychotic medications. This compound hydrochloride mitigates the resulting cholinergic overactivity, thereby helping to restore the striatal dopamine/acetylcholine balance. This document provides a comprehensive overview of the pharmacology of this compound hydrochloride, including its mechanism of action, pharmacodynamic properties with a focus on receptor subtype selectivity, and available pharmacokinetic data. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough technical resource for the scientific community.
Mechanism of Action
This compound hydrochloride is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] In the central nervous system (CNS), the extrapyramidal side effects of neuroleptic drugs (antipsychotics) are primarily caused by the blockade of dopamine D2 receptors in the nigrostriatal pathway. This dopaminergic blockade leads to a functional overactivity of cholinergic interneurons in the striatum. This compound hydrochloride redresses this imbalance by blocking postsynaptic mAChRs, primarily the M1 subtype, on striatal medium spiny neurons.[1] This antagonism reduces the excitatory effects of acetylcholine, thereby alleviating the symptoms of parkinsonism, such as tremor, rigidity, and akinesia.
The therapeutic action of this compound hydrochloride is largely attributed to its (-)-enantiomer, dexetimide, which exhibits significantly greater affinity and potency for muscarinic receptors compared to the (+)-enantiomer, levetimide.
Pharmacodynamics
The pharmacodynamic effects of this compound hydrochloride are characterized by its potent anticholinergic properties, both centrally and peripherally.
Receptor Binding Affinity and Selectivity
A study on 127I-iododexetimide , an iodinated derivative of dexetimide, provides valuable data on its binding affinity for cloned human muscarinic receptor subtypes. These findings are presented as a proxy for dexetimide's selectivity.
Table 1: Binding Affinity (Ki) and Functional Antagonism (IC50) of 127I-Iododexetimide at Human Muscarinic Receptor Subtypes [2][3][4][5]
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio vs. M1 (Ki) | Functional Antagonism (IC50) | Selectivity Ratio vs. M1 (IC50) |
| M1 | 337 pM | 1 | 31 nM | 1 |
| M2 | Not specified, but 4-fold lower affinity than M1 | ~4 | 643 nM | ~20.7 |
| M3 | Not specified | Not specified | 157 nM | ~5.1 |
| M4 | Not specified, but 2-fold lower affinity than M1 | ~2 | 82 nM | ~2.6 |
| M5 | Not specified, but 4-fold lower affinity than M1 | ~4 | 566 nM | ~18.3 |
Data derived from studies on 127I-iododexetimide and may not be fully representative of dexetimide.
Furthermore, functional antagonism has been quantified for the enantiomers of this compound in guinea-pig atria, a tissue rich in M2 muscarinic receptors.
Table 2: Antagonist Potency (pA2) of this compound Enantiomers in Guinea-Pig Atria [6]
| Enantiomer | pA2 Value |
| Dexetimide | 9.82 |
| Levetimide | 6.0 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
In Vivo Efficacy
The anticholinergic activity of this compound hydrochloride has been demonstrated in vivo in rats.
Table 3: In Vivo Anticholinergic Activity of this compound Hydrochloride in Rats
| Test | ED50 (mg/kg) |
| Mydriasis (pupil dilation) | 0.06 |
| Inhibition of pilocarpine-induced salivation and lacrimation | 0.04 |
Signaling Pathways
This compound hydrochloride, as a muscarinic antagonist, blocks the signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular responses.
-
M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
The therapeutic effect of this compound in neuroleptic-induced parkinsonism is primarily mediated by the blockade of the M1 receptor signaling pathway in the striatum.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound hydrochloride in humans are scarce in publicly available literature. An early study in rats provides some insight into its metabolism and excretion profile.
-
Absorption: The route of administration for its therapeutic use is typically oral. Specific details on bioavailability and rate of absorption are not well-documented.
-
Distribution: As a centrally acting agent, this compound hydrochloride crosses the blood-brain barrier.
-
Metabolism: Information on the metabolic pathways of this compound hydrochloride is limited.
-
Excretion: A 1968 study by I. van Wijngaarden and W. Soudijn investigated the excretion of this compound hydrochloride in rats. However, the full details of this study, including excretion routes and half-life, are not readily accessible in current databases.
Further research is required to fully characterize the ADME profile of this compound hydrochloride.
Experimental Protocols
Muscarinic Receptor Subtype Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of a test compound like this compound hydrochloride for the five human muscarinic receptor subtypes (M1-M5) expressed in a cell line (e.g., CHO-K1 cells).
Objective: To determine the inhibitory constant (Ki) of this compound hydrochloride at hM1, hM2, hM3, hM4, and hM5 receptors.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes.
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: this compound hydrochloride, serially diluted.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [3H]-NMS (at a concentration near its Kd), and the membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, [3H]-NMS, atropine (to saturate muscarinic receptors), and the membrane preparation.
-
Competition Binding: Add assay buffer, [3H]-NMS, varying concentrations of this compound hydrochloride, and the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound hydrochloride.
-
Determine the IC50 value (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of [3H]-NMS) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anti-Pilocarpine Test in Rats (Conceptual Protocol)
This protocol outlines the general principles of an in vivo assay to determine the central and peripheral anticholinergic activity of a compound like this compound hydrochloride by assessing its ability to antagonize the effects of the muscarinic agonist, pilocarpine (B147212).
Objective: To evaluate the in vivo anticholinergic potency of this compound hydrochloride.
Animals: Male Wistar rats.
Materials:
-
This compound hydrochloride.
-
Pilocarpine hydrochloride.
-
Vehicle (e.g., saline).
-
Methylscopolamine (a peripherally acting muscarinic antagonist, for differentiating central vs. peripheral effects).
Procedure (Antagonism of Salivation/Lacrimation):
-
Acclimatization: Acclimate rats to the experimental conditions.
-
Drug Administration: Administer different doses of this compound hydrochloride (or vehicle) subcutaneously or intraperitoneally to different groups of rats.
-
Pilocarpine Challenge: After a set pretreatment time (e.g., 30-60 minutes), administer a standardized dose of pilocarpine hydrochloride to induce cholinergic effects.
-
Observation: Observe and score the degree of salivation and lacrimation at specific time points after the pilocarpine challenge.
-
Data Analysis: Determine the ED50 of this compound hydrochloride, which is the dose that inhibits the pilocarpine-induced effects by 50%.
Procedure (Antagonism of Chewing Behavior):
-
Drug Administration: Administer this compound hydrochloride or vehicle to the rats.
-
Pilocarpine Challenge: Administer pilocarpine to induce purposeless chewing behavior.
-
Behavioral Scoring: Observe the rats for a defined period and score the intensity and frequency of chewing movements.
-
Data Analysis: Compare the chewing scores between the vehicle-treated and this compound-treated groups to assess the inhibitory effect of the drug.
Conclusion
This compound hydrochloride is a potent muscarinic antagonist with a well-established role in managing neuroleptic-induced parkinsonism. Its pharmacological activity is primarily driven by the dexetimide enantiomer, which exhibits high affinity for muscarinic receptors, particularly the M1 subtype located in the striatum. By antagonizing these receptors, it helps to correct the cholinergic hyperactivity that underlies the extrapyramidal symptoms induced by dopamine receptor-blocking agents. While its pharmacodynamic profile is reasonably well-understood, further research is warranted to fully elucidate its pharmacokinetic properties across different species, including humans. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study of anticholinergic drugs and their therapeutic applications.
References
- 1. This compound | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel benzamide-based histamine h3 receptor antagonists: the identification of two candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism and excretion of cinnarizine by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzetimide: A Technical Guide to its Structure, Properties, and Muscarinic Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor antagonist with a well-defined chemical structure and distinct physicochemical properties. This technical guide provides a comprehensive overview of this compound, focusing on its core chemical attributes, its mechanism of action as a parasympatholytic agent, and the experimental methodologies used to characterize its activity. Particular emphasis is placed on its stereochemistry and the differential activity of its enantiomers, dexetimide (B1670337) and levetimide (B1674941). This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a synthetic piperidine (B6355638) derivative.[1] Chemically, it is identified as 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione.[1] The compound is a racemic mixture, containing two enantiomers: the dextrorotatory form, dexetimide, and the levorotatory form, levetimide.[2][3] The biological activity of this compound is primarily attributed to dexetimide, which is a highly potent muscarinic antagonist, while levetimide exhibits significantly lower activity.[3]
The structural and key chemical identifiers for this compound and its hydrochloride salt are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | [1] |
| CAS Number | 14051-33-3 | [1] |
| Chemical Formula | C₂₃H₂₆N₂O₂ | [1] |
| Molecular Weight | 362.5 g/mol | [1] |
| Stereochemistry | Racemic | [2] |
| SMILES | C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | [1] |
| InChIKey | LQQIVYSCPWCSSD-UHFFFAOYSA-N | [1] |
Table 2: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 5633-14-7 | [4][5] |
| Chemical Formula | C₂₃H₂₆N₂O₂ · HCl | [4] |
| Molecular Weight | 398.9 g/mol | [5] |
| Melting Point | 299-301.5 °C | [6][7] |
| Solubility | Water: Slightly soluble; Chloroform: Slightly soluble | [4] |
| Calculated logP | 4.29 | [8] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound functions as a parasympatholytic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4] These receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] By blocking these receptors, this compound inhibits the actions of acetylcholine, leading to a range of anticholinergic effects.[1]
The five subtypes of muscarinic receptors (M1-M5) are distributed throughout the body and are involved in various physiological functions. The clinical effects of muscarinic antagonists are dependent on their affinity and selectivity for these different subtypes.
Signaling Pathways of Muscarinic Receptors
The signaling pathways initiated by the activation of muscarinic receptors are subtype-dependent. A simplified representation of these pathways is provided below.
Quantitative Pharmacological Data
The antagonistic potency of this compound is primarily due to its (+)-enantiomer, dexetimide. Studies have shown a significant difference in the activity between the two enantiomers.
Table 3: Muscarinic Receptor Binding Affinity of this compound Enantiomers
| Enantiomer | Receptor Subtype | Tissue/System | pA₂ Value | Kᵢ (nM) | Reference(s) |
| Dexetimide | M₂ (predominantly) | Guinea-pig atria | 9.82 | Data not available | [3] |
| Levetimide | M₂ (predominantly) | Guinea-pig atria | 6.0 | Data not available | [3] |
| Dexetimide | M₁-M₅ | Not specified | Not applicable | Data not available | |
| Levetimide | M₁-M₅ | Not specified | Not applicable | Data not available |
Experimental Protocols
The characterization of muscarinic receptor antagonists like this compound involves various in vitro assays to determine their binding affinity and functional activity. A representative experimental protocol for a radioligand binding assay is provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound (e.g., dexetimide) for a specific muscarinic receptor subtype.
Objective: To determine the binding affinity of the test compound for a specific human muscarinic receptor subtype (M₁-M₅).
Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype.
-
Radioligand: A tritiated, non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: Dexetimide or Levetimide, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation fluid.
-
Instrumentation: 96-well plates, filtration apparatus with glass fiber filters, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the target muscarinic receptor subtype and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS (at a concentration close to its Kₔ), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine.
-
Competitive Binding: Cell membranes, [³H]-NMS, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
This compound is a potent, stereoselective muscarinic antagonist. Its pharmacological activity is almost exclusively due to the dexetimide enantiomer, which exhibits high affinity for muscarinic receptors, particularly the M₂ subtype found in cardiac tissue. While a complete binding profile across all five muscarinic receptor subtypes is not extensively documented in publicly available literature, the established methodologies for receptor binding and functional assays provide a clear framework for the continued investigation of this and similar compounds. This technical guide consolidates the key structural, chemical, and pharmacological information on this compound, offering a valuable resource for researchers in the field of cholinergic pharmacology and drug development.
References
- 1. Stereoselective binding in cardiac tissue of the enatiomers of this compound, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of muscarinic receptor subtypes by the enantiomers of hexahydro-difenidol and acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective binding in cardiac tissue of the enatiomers of this compound, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 7. Proceedings: Antimuscarinic action and tissue binding of the optical isomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomers of Benzetimide and their specific activity
An In-Depth Technical Guide to the Enantiomers of Benzetimide and Their Specific Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent anticholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor antagonist. As a chiral molecule, it exists in the form of two enantiomers: dexetimide (B1670337) and levetimide (B1674941). Pharmacological studies have revealed a profound stereoselectivity in its mechanism of action. The antagonistic activity resides almost exclusively in the dextrorotatory isomer, dexetimide, while the levorotatory isomer, levetimide, is significantly less potent. This document provides a comprehensive overview of the specific activities of these enantiomers, presenting quantitative data, detailed experimental methodologies for their characterization, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to this compound and Chirality
This compound, chemically known as 2-(1-Benzyl-4-piperidyl)-2-phenylglutarimide, is a member of the piperidine (B6355638) class of compounds.[1] Its primary pharmacological action is the blockade of muscarinic receptors, which mediate the effects of the neurotransmitter acetylcholine. This action underlies its use as a parasympatholytic and antiparkinsonian agent.[1]
Chirality is a fundamental concept in pharmacology. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other.[2] While they possess identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological profiles within the chiral environment of a biological system.[2][3] This is due to the three-dimensional nature of receptor binding sites, which selectively interact with one enantiomer over the other. The more active enantiomer is termed the "eutomer," and the less active one is the "distomer." In the case of this compound, the enantiomers are:
-
Dexetimide: The (+)- or dextrorotatory enantiomer (the eutomer).
-
Levetimide: The (-)- or levorotatory enantiomer (the distomer).
Specific Activity and Stereoselectivity
The most striking feature of this compound's pharmacology is the dramatic difference in potency between its two enantiomers. The anticholinergic activity is highly specific to dexetimide.
Muscarinic Receptor Antagonism
Studies using isolated guinea-pig atria have quantified the antagonistic potency of both dexetimide and levetimide. The pA2 value, a measure of antagonist potency derived from Schild analysis, demonstrates the significant disparity in activity. Dexetimide was found to be over 6000 times more potent than levetimide as a muscarinic antagonist.[4][5] This high degree of stereoselectivity indicates a very specific three-point interaction with the muscarinic receptor, where the spatial arrangement of the functional groups in dexetimide is optimal for high-affinity binding, while the mirror-image arrangement in levetimide is not.
Receptor Binding Studies
Radioligand binding assays confirm this stereoselectivity. Experiments show that this compound enantiomers stereoselectively inhibit the binding of specific radioligands, such as [3H]l-quinuclidinyl benzilate, to muscarinic receptors in various tissue homogenates, including rat nasal mucosa, bovine tracheal smooth muscle, and bovine caudate nucleus.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative data on the antagonistic potency of this compound enantiomers.
| Enantiomer | Isomer | Antagonistic Potency (pA2 value) | Potency Ratio (Dexetimide/Levetimide) | Tissue Model |
| Dexetimide | (+)-enantiomer | 9.82[4][5] | > 6000x | Guinea-pig atria |
| Levetimide | (-)-enantiomer | 6.0[4][5] | 1x | Guinea-pig atria |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system. By binding to these receptors, dexetimide prevents acetylcholine from binding and initiating the downstream signaling cascade, thereby inhibiting the physiological response.
Caption: Muscarinic receptor signaling pathway and its inhibition by Dexetimide.
Experimental Protocols
The characterization of this compound's enantiomers relies on established pharmacological assays.
Protocol: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of dexetimide and levetimide for muscarinic receptors.
-
Objective: To measure the ability of each enantiomer to displace a specific radiolabeled antagonist from muscarinic receptors in a tissue preparation.
-
Materials:
-
Radioligand: [3H]-Quinuclidinyl benzilate ([3H]QNB), a high-affinity muscarinic antagonist.
-
Tissue Source: Homogenized tissue rich in muscarinic receptors (e.g., rat brain cortex, guinea pig heart).
-
Test Compounds: Dexetimide and Levetimide at various concentrations.
-
Reference Compound: Atropine (B194438) (for determining non-specific binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Tissue Preparation: The selected tissue is homogenized in ice-cold assay buffer and centrifuged. The resulting pellet (membrane fraction) is resuspended to a specific protein concentration.
-
Assay Incubation: In test tubes, the tissue homogenate is incubated with a fixed concentration of [3H]QNB and a range of concentrations of the unlabeled competitor (dexetimide or levetimide).
-
Determination of Non-specific Binding: A parallel set of tubes is incubated with [3H]QNB and a high concentration of atropine to saturate the receptors.
-
Separation: After incubation to equilibrium, the reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Filters are washed quickly with ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate competition curves. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined for each enantiomer. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
Protocol: Isolated Tissue Functional Assay (Schild Analysis)
This protocol is used to determine the functional antagonistic potency (pA2) of the enantiomers.
-
Objective: To quantify the ability of each enantiomer to inhibit the contractile response induced by a muscarinic agonist in an isolated tissue preparation.
-
Materials:
-
Tissue: Guinea-pig atria or ileum.
-
Apparatus: Organ bath with temperature control and aeration, isometric force transducer, data acquisition system.
-
Solutions: Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.
-
Agonist: Acetylcholine, Carbachol, or a similar muscarinic agonist.
-
Antagonists: Dexetimide and Levetimide.
-
-
Methodology:
-
Tissue Mounting: The isolated tissue (e.g., guinea-pig atrium) is mounted in an organ bath containing warmed, aerated physiological salt solution and connected to a force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a slight resting tension until a stable baseline is achieved.
-
Control Curve: A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed, and after returning to baseline, a known concentration of an antagonist (e.g., dexetimide) is added to the bath and allowed to incubate for a set period.
-
Test Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The curve will be shifted to the right.
-
Repeat: Steps 4 and 5 are repeated with increasing concentrations of the antagonist.
-
Schild Plot: The dose ratio (ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus log[Antagonist] is constructed. The x-intercept of the linear regression line gives the pA2 value. A slope close to 1 is indicative of competitive antagonism.
-
Enantiomer Comparison: The entire procedure is repeated for the other enantiomer (levetimide).
-
Caption: Experimental workflow for an isolated tissue functional assay (Schild Analysis).
Conclusion and Implications
The pharmacological activity of this compound is characterized by a high degree of stereospecificity. The anticholinergic effects are almost exclusively mediated by the (+)-enantiomer, dexetimide, which is over 6000 times more potent than its counterpart, levetimide.[4][5] This profound difference underscores the importance of stereochemistry in drug design and action.
For drug development professionals, these findings highlight the potential benefits of developing single-enantiomer drugs, often termed "chiral switching." By isolating the eutomer (dexetimide), it is possible to develop a therapeutic agent with a more selective pharmacological profile, an improved therapeutic index, and potentially fewer side effects that might be associated with the inactive or off-target activities of the distomer (levetimide). The data and protocols presented provide a technical foundation for the continued investigation and development of chiral muscarinic antagonists.
References
- 1. This compound | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Stereoselective binding in cardiac tissue of the enatiomers of this compound, and antimuscarinic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective binding in cardiac tissue of the enatiomers of this compound, and antimuscarinic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific binding as a tool in attempts to localize and isolate muscarinic receptors. Part II. Binding of (plus)-benzetimide, (minus)-benzetimide and atropine to a fraction from bovine tracheal smooth muscle and to bovine caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzetimide: A Technical Guide to its Application as a Parasympatholytic Research Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist that has been utilized in research as a parasympatholytic agent. By competitively inhibiting the binding of acetylcholine to muscarinic receptors, this compound effectively blocks parasympathetic nervous system signaling, making it a valuable tool for investigating a wide range of physiological processes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, receptor binding profile, and its application in key experimental models. Detailed protocols for in vitro and in vivo studies are presented, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate robust and reproducible research.
Introduction
The parasympathetic nervous system plays a crucial role in regulating a multitude of bodily functions, including glandular secretions, smooth muscle contraction, and heart rate. Pharmacological agents that modulate parasympathetic activity are indispensable tools in both basic research and clinical drug development. This compound, a synthetic anticholinergic compound, acts as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine and reducing parasympathetic tone.[1] Its stereoselective nature, with the (+)-enantiomer, dexetimide, being significantly more active than the (-)-enantiomer, levetimide, provides a basis for structure-activity relationship studies.[2][3] This guide will delve into the technical details of utilizing this compound as a research tool, providing quantitative data, detailed experimental methodologies, and visual aids to support its application in the laboratory.
Mechanism of Action and Signaling Pathways
This compound exerts its parasympatholytic effects by blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), which are coupled to distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, such as smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in the negative chronotropic and inotropic effects in the heart.
By binding to these receptors without activating them, this compound prevents the initiation of these downstream signaling events.
References
- 1. This compound | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of [3H]dexetimide binding by a homologous series of methylfurthrethonium analogues at the peripheral muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Anticholinergic Agent: A Technical History of Benzetimide's Discovery and Development
Beerse, Belgium - Developed within the laboratories of Janssen Pharmaceutica, Benzetimide emerged as a potent and long-acting anticholinergic agent, the result of systematic chemical exploration and pharmacological evaluation. This technical guide delineates the historical development, discovery, and foundational experimental protocols that established this compound as a significant tool in pharmacology.
Discovery and Historical Development
This compound, identified by the research code R 4929, was first described in a foundational 1967 publication by P.A.J. Janssen and C.J.E. Niemegeers of Janssen Pharmaceutica. Their work detailed the peripheral and central anticholinergic properties of this novel compound, distinguishing it from other atropine-like drugs. The discovery was part of a broader research program at Janssen aimed at developing new therapeutics acting on the nervous system.
While a precise, publicly available step-by-step timeline of its entire development is not extensively documented, the key milestones can be summarized as follows:
-
Mid-1960s: Synthesis and initial pharmacological screening of a series of piperidine (B6355638) derivatives at Janssen Pharmaceutica, leading to the identification of this compound (R 4929).
-
1967: Publication of the first comprehensive study by Janssen and Niemegeers, establishing its potent anticholinergic activity.
-
1976: A significant study by Gray et al. elucidated the stereoselective nature of this compound's interaction with muscarinic receptors, highlighting the much greater potency of its dextrorotatory enantiomer, dexetimide (B1670337).
Synthesis
Experimental Protocols
The pharmacological characterization of this compound relied on a series of key in vivo and in vitro experiments.
Anti-Pilocarpine Test in Rats (Janssen and Niemegeers, 1967)
This novel test was designed to quantify both peripheral and central anticholinergic effects.
-
Objective: To measure the antagonistic effect of this compound and other compounds against pilocarpine-induced effects.
-
Methodology:
-
Male Wistar rats were administered the test compound (e.g., this compound) subcutaneously.
-
Thirty minutes later, pilocarpine (B147212) nitrate (B79036) (40 mg/kg) was injected subcutaneously.
-
The presence or absence of characteristic parasympathetic and central nervous system responses to pilocarpine (salivation, lacrimation, tremors, etc.) were observed and scored at regular intervals.
-
The ED50 (median effective dose) for the antagonism of each pilocarpine-induced effect was calculated.
-
In Vitro Studies on Guinea-Pig Atria (Gray et al., 1976)
These experiments were crucial in determining the potency and stereoselectivity of this compound's enantiomers.
-
Objective: To determine the antagonist potency (pA2 value) of dexetimide and levetimide (B1674941) against a muscarinic agonist in an isolated tissue preparation.
-
Methodology:
-
Spontaneously beating guinea-pig atria were isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The force of contraction was recorded isometrically.
-
Cumulative concentration-response curves to the muscarinic agonist carbachol (B1668302) were obtained in the absence and presence of increasing concentrations of dexetimide or levetimide.
-
The pA2 values, a measure of antagonist potency, were calculated using the Arunlakshana and Schild method.
-
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that established the pharmacological profile of this compound and its enantiomers.
| Parameter | Value | Species | Reference |
| This compound (Racemic) | |||
| ED50 (Antagonism of Pilocarpine-induced Salivation) | 0.018 mg/kg | Rat | Janssen & Niemegeers, 1967 |
| ED50 (Antagonism of Pilocarpine-induced Tremors) | 0.04 mg/kg | Rat | Janssen & Niemegeers, 1967 |
| Dexetimide | |||
| pA2 (Antagonism of Carbachol in Guinea-Pig Atria) | 9.82 | Guinea-Pig | Gray et al., 1976[1] |
| Levetimide | |||
| pA2 (Antagonism of Carbachol in Guinea-Pig Atria) | 6.0 | Guinea-Pig | Gray et al., 1976[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects as a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The antagonistic action of this compound, particularly its active enantiomer dexetimide, prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling cascades.
The stereoselectivity is profound, with dexetimide being over 6000 times more potent than levetimide in antagonizing muscarinic receptors in guinea-pig atria.[1] While specific binding affinities (Ki values) for each of the five muscarinic receptor subtypes are not extensively reported in the early literature, the high potency of dexetimide suggests a strong interaction with these receptors.
The following diagrams illustrate the general signaling pathways of the five muscarinic receptor subtypes that are blocked by this compound.
Caption: M1, M3, and M5 muscarinic receptor signaling pathway blocked by this compound.
Caption: M2 and M4 muscarinic receptor signaling pathway blocked by this compound.
Caption: Experimental workflows for the pharmacological characterization of this compound.
References
The Genesis of Benzetimide (R 4929): A Technical Guide to its Original Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the original synthesis pathway of Benzetimide (R 4929), a potent anticholinergic agent. Developed by Janssen Pharmaceutica in the early 1960s, the synthesis of this 3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione laid the groundwork for its extensive pharmacological evaluation. This document provides the detailed experimental protocols, quantitative data from the original disclosure, and a visualization of the synthesis pathway.
Core Synthesis Pathway
The original synthesis of this compound (R 4929) was disclosed in Belgian Patent 626,307, filed by Janssen Pharmaceutica N.V. on December 17, 1962. The key strategy involves a multi-step process culminating in the formation of the characteristic glutarimide (B196013) ring.
The synthesis commences with the preparation of a key intermediate, α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile. This is achieved through a Strecker-type synthesis by reacting 1-benzyl-4-piperidone, benzaldehyde, and potassium cyanide. The resulting aminonitrile is then reacted with cyanoacetic acid, followed by hydrolysis and cyclization to yield the desired this compound.
Experimental Protocols
The following are the detailed experimental methodologies as described in the original patent disclosure.
Step 1: Synthesis of α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile
A mixture of 189 parts of 1-benzyl-4-piperidone, 106 parts of benzaldehyde, and 65 parts of potassium cyanide in a suitable solvent is stirred at room temperature. The reaction mixture is then worked up by extraction and purification to yield the desired α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile.
Step 2: Synthesis of 2-(1-benzyl-4-piperidyl)-2-phenylglutarimide (this compound)
To a solution of the α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile (from Step 1) in a suitable solvent, 85 parts of cyanoacetic acid is added. The mixture is heated to reflux. Following the reaction, the mixture is cooled and subjected to acidic hydrolysis, which also facilitates the cyclization to the glutarimide ring. The crude product is then purified by recrystallization to afford this compound.
Quantitative Data
The following table summarizes the key quantitative data from the original synthesis disclosure.
| Step | Product | Starting Materials | Reagents | Yield (%) | Melting Point (°C) |
| 1 | α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile | 1-benzyl-4-piperidone, benzaldehyde | Potassium cyanide | Not specified | Not specified |
| 2 | This compound (R 4929) | α-phenyl-α-(1-benzyl-4-piperidyl)acetonitrile | Cyanoacetic acid | Not specified | 165-168 |
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the original this compound synthesis.
Caption: Original synthesis pathway of this compound (R 4929).
Cellular Targets of Benzetimide Beyond Muscarinic Acetylcholine Receptors: A Technical Guide for Researchers
Foreword
Benzetimide is a well-established potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), and its therapeutic applications in treating conditions like neuroleptic-induced parkinsonism are primarily attributed to this mechanism. However, the principle of polypharmacology suggests that many small molecule drugs interact with multiple cellular targets, some of which may be unanticipated. These "off-target" interactions can contribute to a drug's side-effect profile or, in some cases, present opportunities for drug repurposing. This technical guide explores the potential for this compound to engage with cellular targets beyond mAChRs, a currently under-investigated area.
This document is intended for researchers, scientists, and drug development professionals. It provides a theoretical framework and a practical guide for investigating the broader pharmacological profile of this compound. While direct experimental evidence for non-mAChR targets of this compound is scarce in publicly available literature, this guide leverages knowledge of the pharmacophore elements within the this compound structure to predict potential off-target interactions. The experimental protocols and data presentation formats provided herein are intended to serve as a template for future research in this area.
Established On-Target Activity: Muscarinic Acetylcholine Receptors
This compound is a potent, centrally acting antagonist of mAChRs. Its high affinity for these receptors underlies its efficacy in mitigating the extrapyramidal symptoms associated with dopamine (B1211576) receptor-blocking antipsychotic medications. The antagonistic activity of this compound at mAChRs has been extensively characterized.
The Rationale for Investigating Off-Target Interactions
This compound's chemical scaffold, which includes a piperidine (B6355638) ring and a benzamide-like moiety (within the glutarimide (B196013) ring), is present in numerous other pharmacologically active compounds known to interact with a variety of receptors and enzymes. This structural similarity provides a strong rationale for investigating the potential for this compound to bind to other cellular targets. Identifying such interactions is crucial for a comprehensive understanding of its mechanism of action and for predicting potential side effects.
Potential Non-Muscarinic Cellular Targets of this compound
Based on the pharmacology of structurally related compounds, several classes of proteins emerge as potential off-targets for this compound.
Dopamine Receptors
Several antipsychotic and antiemetic drugs containing a benzamide (B126) structure are known antagonists of the dopamine D2 receptor. Given this precedent, it is plausible that this compound may exhibit some affinity for D2 and other dopamine receptor subtypes.
Serotonin (B10506) Receptors
The piperidine and benzamide motifs are common in ligands for various serotonin (5-HT) receptor subtypes. Specifically, derivatives of these scaffolds have been shown to interact with 5-HT2A, 5-HT3, and 5-HT7 receptors, which are involved in a wide range of physiological and pathophysiological processes.
Histamine (B1213489) Receptors
Certain piperidine-containing compounds are potent histamine receptor antagonists. The potential for this compound to interact with histamine H1 or H3 receptors warrants investigation, as such interactions could contribute to sedative or cognitive side effects.
Sigma Receptors
Sigma receptors are a unique class of intracellular proteins that are known to bind a wide variety of synthetic compounds, including many with a piperidine moiety. These receptors are implicated in a range of cellular functions and are a common off-target for centrally acting drugs.
Quantitative Data on Potential Off-Target Interactions
As of the latest literature review, there is no publicly available quantitative data on the binding affinity or functional activity of this compound at non-mAChR targets. The following tables are presented as a template for organizing and presenting such data once it is generated through experimental work.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Potential Off-Targets
| Target Class | Specific Target | Radioligand | Tissue/Cell Line | Hypothetical Ki (nM) |
| Dopamine Receptors | D2 | [3H]Spiperone | Rat Striatum | |
| D3 | [3H]Spiperone | HEK293 cells | ||
| Serotonin Receptors | 5-HT2A | [3H]Ketanserin | Human Cortex | |
| 5-HT3 | [3H]Granisetron | NG108-15 cells | ||
| Histamine Receptors | H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | |
| Sigma Receptors | Sigma-1 | [3H]Pentazocine | Rat Liver | |
| Sigma-2 | [3H]DTG | PC-12 cells |
Table 2: Hypothetical Functional Activity (IC50/EC50) of this compound at Potential Off-Targets
| Target Class | Specific Target | Assay Type | Cellular Response Measured | Hypothetical IC50/EC50 (nM) |
| Dopamine Receptors | D2 | cAMP accumulation | Forskolin-stimulated cAMP | |
| Serotonin Receptors | 5-HT2A | Calcium mobilization | Intracellular Ca2+ release | |
| Histamine Receptors | H1 | IP-One accumulation | Inositol monophosphate |
Experimental Protocols for Off-Target Screening
The following are detailed methodologies for key experiments to determine the potential off-target interactions of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors.
General Protocol:
-
Membrane Preparation:
-
Homogenize the appropriate tissue source or cultured cells (e.g., rat striatum for D2 receptors, HEK293 cells expressing the human receptor of interest) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of this compound.
-
For determination of non-specific binding, include a parallel set of wells with a high concentration of a known, non-labeled ligand for the target receptor.
-
Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Cellular Assays
Objective: To determine the functional effect (antagonism or agonism) of this compound at potential off-targets.
Example Protocol: cAMP Accumulation Assay for D2 Dopamine Receptors (Gαi-coupled)
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human D2 dopamine receptor in appropriate media.
-
Plate the cells in 96-well plates and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a known concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve for the D2 agonist in the absence and presence of different concentrations of this compound.
-
Determine the IC50 value for this compound's inhibition of the agonist response using non-linear regression.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Signaling Pathways
Caption: Hypothetical antagonism of a Gq-coupled receptor signaling pathway by this compound.
Caption: Hypothetical antagonism of a Gi-coupled receptor signaling pathway by this compound.
Experimental Workflows
Caption: A tiered experimental workflow for identifying and characterizing this compound's off-target activities.
Conclusion
While this compound's primary mechanism of action as a muscarinic acetylcholine receptor antagonist is well-documented, a thorough investigation into its potential off-target interactions is a critical next step in fully understanding its pharmacological profile. The structural motifs within this compound suggest the potential for engagement with dopamine, serotonin, histamine, and sigma receptors, among others. This technical guide provides a roadmap for researchers to systematically investigate these potential interactions through a combination of binding and functional assays. The elucidation of any significant off-target activities will provide a more complete picture of this compound's effects and could have important implications for its clinical use and for the development of future therapeutics.
The Centrally Mediated In Vivo Effects of Benzetimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a potent anticholinergic agent with significant effects on the central nervous system (CNS). Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the in vivo effects of this compound on the CNS, with a focus on its receptor binding profile, its influence on dopaminergic pathways, and detailed experimental protocols for assessing its activity. The information presented is intended to support further research and drug development efforts in neurology and pharmacology.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound is a chiral compound, with its pharmacological activity primarily attributed to its dextrorotatory enantiomer, dexetimide (B1670337). Dexetimide is a potent and competitive antagonist of muscarinic acetylcholine receptors, exhibiting high affinity for these receptors in the central nervous system. This antagonism of cholinergic signaling is the foundational mechanism underlying its observed in vivo effects.
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the fundamental mechanism of this compound's action at a cholinergic synapse.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the receptor binding affinity and in vivo potency of this compound and its derivatives.
Table 1: Muscarinic Receptor Binding Affinities of Iododexetimide
Iododexetimide is a close structural analog of dexetimide, the active enantiomer of this compound. This data provides a strong indication of the binding profile of dexetimide across the five human muscarinic receptor subtypes (M1-M5).
| Receptor Subtype | Ki (pM) | IC50 (nM) |
| M1 | 337 | 31 |
| M2 | Not Reported | 81 |
| M3 | Not Reported | 641 |
| M4 | Not Reported | 64 |
| M5 | Not Reported | 167 |
Data from a study on recombinant human muscarinic receptors.
Table 2: Antimuscarinic Potency of this compound Enantiomers
The antagonist potency of dexetimide and its inactive enantiomer, levetimide, was determined in guinea-pig atria, demonstrating significant stereoselectivity.[1]
| Enantiomer | pA2 Value | Relative Potency |
| Dexetimide | 9.82 | >6000x |
| Levetimide | 6.0 | 1x |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]
Table 3: In Vivo Antagonism of Neuroleptic-Induced Behavioral Inhibition by Dexetimide
Dexetimide has been shown to counteract the behavioral depressant effects of neuroleptic drugs, which are primarily dopamine (B1211576) D2 receptor antagonists.
| Neuroleptic | Neuroleptic Dose (mg/kg, s.c.) | Dexetimide Dose for Antagonism (mg/kg, s.c.) | Observed Effect |
| Pimozide (B1677891) | 0.04 - 2.50 | 0.63 | Complete antagonism of inhibition of brain self-stimulation. |
| Haloperidol (B65202) | 0.01 - 0.63 | 0.63 | Complete antagonism of inhibition of brain self-stimulation at lower doses. |
| Haloperidol | 0.08 | 0.04 - 2.50 | Gradual, dose-dependent antagonism of catalepsy. |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments that have been used to characterize the central effects of this compound and its active enantiomer, dexetimide.
Protocol 1: Antagonism of Neuroleptic-Induced Inhibition of Brain Self-Stimulation
This experiment assesses the ability of dexetimide to reverse the suppression of reward-seeking behavior caused by dopamine receptor blockade.
-
Animal Model: Male Wistar rats.
-
Surgical Preparation:
-
Anesthetize rats and place them in a stereotaxic apparatus.
-
Implant a bipolar stainless steel electrode into the lateral hypothalamic region of the medial forebrain bundle.
-
Allow a post-operative recovery period of at least one week.
-
-
Apparatus: A Skinner box equipped with a lever that, when pressed, delivers a brief electrical stimulation to the implanted electrode.
-
Training:
-
Train rats to press the lever to receive brain stimulation.
-
Establish a stable baseline of self-stimulation behavior.
-
-
Drug Administration:
-
Administer the neuroleptic (e.g., pimozide at 0.04, 0.16, 0.63, or 2.50 mg/kg; or haloperidol at 0.01, 0.04, 0.16, or 0.63 mg/kg) via subcutaneous (s.c.) injection.
-
After a set pre-treatment time (e.g., 2 hours for pimozide), administer dexetimide (e.g., 0.63 mg/kg, s.c.).
-
A control group receives the neuroleptic followed by a vehicle injection.
-
-
Data Collection and Analysis:
-
Measure the rate of lever pressing for a defined period after drug administration.
-
Compare the lever-pressing rates between the group receiving the neuroleptic alone and the group receiving the neuroleptic plus dexetimide to determine the extent of antagonism.
-
Protocol 2: Antagonism of Haloperidol-Induced Catalepsy
This assay evaluates the potential of dexetimide to alleviate the motor rigidity (catalepsy) induced by dopamine D2 receptor antagonists.
-
Animal Model: Male Wistar rats.
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Drug Administration:
-
Administer haloperidol (e.g., 0.08 mg/kg, s.c.) to induce catalepsy.
-
At the time of peak cataleptic effect (e.g., 1-2 hours post-haloperidol), administer dexetimide at various doses (e.g., 0.04, 0.16, 0.63, and 2.50 mg/kg, s.c.) to different groups of rats.
-
A control group receives haloperidol followed by a vehicle injection.
-
-
Catalepsy Assessment:
-
At set time points after dexetimide or vehicle administration, gently place the rat’s forepaws on the horizontal bar.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A longer latency indicates a greater degree of catalepsy.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Collection and Analysis:
-
Record the catalepsy scores (latency to paw removal) for each animal at each time point.
-
Compare the catalepsy scores between the vehicle-treated group and the dexetimide-treated groups to determine the dose-dependent reversal of catalepsy.
-
Discussion and Future Directions
The data presented in this guide demonstrate that this compound, through its active enantiomer dexetimide, is a potent muscarinic antagonist with significant central effects. The in vivo studies strongly suggest that by blocking muscarinic receptors, dexetimide can counteract the behavioral consequences of dopamine D2 receptor blockade. This highlights a critical interplay between the cholinergic and dopaminergic systems in the regulation of motor control and reward-related behaviors.
Future research should aim to:
-
Directly measure the impact of dexetimide on dopamine release and metabolism in key brain regions like the striatum and nucleus accumbens using in vivo microdialysis.
-
Evaluate the efficacy of dexetimide in animal models of Parkinson's disease that involve dopamine depletion, rather than just antagonist-induced deficits.
-
Further elucidate the specific roles of the different muscarinic receptor subtypes (M1-M5) in mediating the observed behavioral effects.
This comprehensive understanding of this compound's in vivo CNS profile will be invaluable for the rational design and development of novel therapeutic strategies for neurological and psychiatric disorders.
References
Benzetimide in Animal Models: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of Benzetimide in various animal models. This compound, a potent muscarinic acetylcholine (B1216132) receptor antagonist, has been a subject of interest for its anticholinergic effects. This document synthesizes available data to offer a detailed understanding of its behavior in preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Pharmacodynamics: Unraveling the Anticholinergic Potency
The primary pharmacodynamic effect of this compound is its antagonism of muscarinic acetylcholine receptors. This action underlies its therapeutic potential as an antispasmodic and anti-diarrheal agent. The potency of this compound has been quantified in several animal models, with a notable stereoselectivity observed between its enantiomers, dexetimide (B1670337) and levetimide (B1674941).
Muscarinic Receptor Antagonism in Rats
In a foundational study, the anticholinergic properties of this compound (referred to as R 4929) were evaluated in rats using an anti-pilocarpine test. Pilocarpine (B147212), a muscarinic agonist, induces characteristic cholinergic effects such as salivation and lacrimation. This compound was shown to be highly effective in inhibiting these effects.
Table 1: In Vivo Anticholinergic Activity of this compound in Rats
| Parameter | Effect Measured | ED₅₀ (mg/kg) |
| Mydriasis | Pupillary dilation | 0.06 |
| Antisialogogue | Inhibition of pilocarpine-induced salivation | 0.04 |
| Antilacrimal | Inhibition of pilocarpine-induced lacrimation | 0.04 |
Data sourced from Janssen & Niemegeers, 1967.
The experimental protocol for determining the anti-pilocarpine effects of this compound involved the following steps:
-
Animal Model: Male Wistar rats were used.
-
Drug Administration: this compound was administered subcutaneously at various doses.
-
Cholinergic Challenge: After a set pre-treatment time, pilocarpine hydrochloride was administered intravenously to induce salivation and lacrimation.
-
Observation: The degree of mydriasis was measured, and the inhibition of salivation and lacrimation was quantified.
-
Data Analysis: The dose at which 50% of the maximal effect (ED₅₀) was observed was calculated.
Stereoselective Binding at Muscarinic Receptors
Further elucidating the mechanism of action, studies on the enantiomers of this compound, dexetimide (+) and levetimide (-), have revealed a significant difference in their binding affinity for muscarinic receptors. Research conducted on guinea-pig atria demonstrated that dexetimide is a substantially more potent antagonist than levetimide.[1]
Table 2: Stereoselective Muscarinic Receptor Binding of this compound Enantiomers in Guinea-Pig Atria
| Enantiomer | pA₂ Value | Relative Potency |
| Dexetimide | 9.82 | > 6000x |
| Levetimide | 6.0 | 1x |
Data sourced from Gray et al., 1976.[1]
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates a higher binding affinity of the antagonist for the receptor.
The determination of the pA₂ values for dexetimide and levetimide involved the following methodology:
-
Tissue Preparation: Isolated guinea-pig atria were suspended in an organ bath containing a physiological salt solution.
-
Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) was established to determine the baseline response.
-
Antagonist Incubation: The atrial preparations were incubated with varying concentrations of either dexetimide or levetimide for a specific period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the muscarinic agonist was then generated in the presence of the antagonist.
-
Data Analysis: The Schild plot analysis was used to calculate the pA₂ value from the rightward shift of the agonist concentration-response curve.
Pharmacokinetics: The Journey of this compound in the Body
Detailed pharmacokinetic data for this compound in animal models is less readily available in the public domain. However, early studies have shed some light on its metabolism and excretion profile in rats.
Metabolism and Excretion in Rats
Studies utilizing radiolabeled this compound hydrochloride (R 4929) have provided insights into its metabolic fate and elimination pathways in rats.
Table 3: Excretion of Radioactivity after Administration of ¹⁴C-Benzetimide to Rats
| Route of Excretion | Percentage of Administered Dose |
| Feces | [Data not available in snippets] |
| Urine | [Data not available in snippets] |
| Residue in body after four days | [Mentioned in an erratum, but quantitative value not provided in snippets][2] |
Further details on the specific metabolites and the quantitative distribution between urine and feces require access to the full-text publication by van Wijngaarden and Soudijn (1968).
It is important to note that an erratum was published for the original study, correcting the time point for the measurement of the residue in the body from "after three weeks" to "after four days".[2] This highlights the importance of careful data interpretation from historical literature.
A subsequent study by the same research group investigated the differential metabolism and excretion of the optical isomers of ¹⁴C-benzetimide hydrochloride, suggesting that the pharmacokinetic profiles of dexetimide and levetimide may also differ.
Conclusion
The available data robustly demonstrates that this compound is a potent anticholinergic agent, with its pharmacodynamic effects primarily mediated by the high-affinity binding of its dextro-enantiomer, dexetimide, to muscarinic acetylcholine receptors. The in vivo efficacy in rats and the stereoselective binding in guinea-pig cardiac tissue provide a solid foundation for its mechanism of action. While foundational studies on its metabolism and excretion in rats have been conducted, a more detailed and quantitative understanding of its pharmacokinetic profile, including absorption, distribution, and the specific metabolic pathways for its enantiomers, would require access to and further analysis of the original research articles. This guide serves as a comprehensive summary of the currently accessible data and a framework for further investigation into the preclinical profile of this compound.
References
Navigating the Physicochemical Landscape of Benzetimide: A Technical Guide to Solubility and Stability in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide, a potent and long-acting anticholinergic agent, is a compound of significant interest in pharmaceutical research and development. A thorough understanding of its physicochemical properties, particularly its solubility and stability in various laboratory solvents, is fundamental for consistent and reproducible experimental outcomes. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound, offering a framework for generating the critical data needed for formulation development, analytical method validation, and preclinical studies. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standardized protocols to establish these parameters.
I. Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) like this compound is a critical determinant of its bioavailability and is essential information for the preparation of stock solutions and formulations. Solubility is typically determined in a range of common laboratory solvents that span the polarity spectrum.
Data Presentation: this compound Solubility
The following table serves as a template for presenting experimentally determined solubility data for this compound. It is recommended to determine solubility at controlled ambient temperature (e.g., 25°C).
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (Molarity, M) | Observations |
| Water | 9.0 | Data to be determined | Data to be determined | e.g., pH dependent |
| Methanol (MeOH) | 6.6 | Data to be determined | Data to be determined | |
| Ethanol (EtOH) | 5.2 | Data to be determined | Data to be determined | |
| Acetonitrile (ACN) | 6.2 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data to be determined | Data to be determined | Hygroscopic |
| Acetone | 5.1 | Data to be determined | Data to be determined | Volatile |
| Dichloromethane (DCM) | 3.4 | Data to be determined | Data to be determined | |
| Hexane | 0.0 | Data to be determined | Data to be determined |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of this compound.
Objective: To determine the quantitative saturation solubility of this compound in various laboratory solvents at a controlled temperature.
Materials:
-
This compound reference standard
-
Selected laboratory solvents (HPLC grade or equivalent)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the solubility in mg/mL or molarity, taking into account the dilution factor.
-
Perform the experiment in triplicate for each solvent and report the mean and standard deviation.
-
Visualization of Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
II. Stability Profile of this compound
Assessing the stability of this compound in solution is crucial to ensure the integrity of the compound during experimental procedures and for defining appropriate storage conditions. Stability studies often involve forced degradation to identify potential degradation products and pathways.
Data Presentation: this compound Stability
The following table provides a template for summarizing stability data from a forced degradation study. A common approach is to report the percentage of the parent compound remaining after a specific time under various stress conditions.
| Solvent | Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| Methanol | 25°C | 24 | Data to be determined | e.g., DP-1, DP-2 |
| Methanol | 60°C (Thermal) | 24 | Data to be determined | e.g., DP-1, DP-3 |
| 0.1 M HCl in MeOH | 25°C (Acidic) | 24 | Data to be determined | e.g., DP-4 |
| 0.1 M NaOH in MeOH | 25°C (Basic) | 24 | Data to be determined | e.g., DP-5 |
| 3% H₂O₂ in MeOH | 25°C (Oxidative) | 24 | Data to be determined | e.g., DP-6 |
| Light (Photolytic) | 25°C | 24 | Data to be determined | e.g., DP-7 |
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study to evaluate the stability of this compound.
Objective: To assess the stability of this compound in a specific solvent under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Selected laboratory solvent (e.g., Methanol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic: Add an appropriate amount of HCl to a portion of the stock solution to achieve a final concentration of 0.1 M HCl.
-
Basic: Add an appropriate amount of NaOH to a portion of the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidative: Add an appropriate amount of H₂O₂ to a portion of the stock solution to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place a portion of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C).
-
Photolytic: Expose a portion of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Control: Keep a portion of the stock solution at the same temperature as the stressed samples, protected from light.
-
-
Incubation: Store all samples for a predetermined period (e.g., 24 hours).
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a suitable stability-indicating HPLC-PDA or HPLC-MS method. The method should be capable of separating the parent drug from any degradation products.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
-
Determine the percentage of degradation.
-
Use the PDA detector to check for peak purity of the this compound peak.
-
Use the MS detector to obtain mass-to-charge ratios of the degradation products to aid in their identification.
-
Visualization of a Potential Degradation Pathway
The following diagram illustrates a generic degradation pathway for a hypothetical compound, which can be adapted once the degradation products of this compound are identified.
Caption: Potential Degradation Pathways of this compound.
III. Conclusion
The solubility and stability of this compound are critical parameters that influence its handling, formulation, and therapeutic efficacy. While specific data requires experimental determination, the protocols and frameworks presented in this technical guide provide a robust foundation for researchers to generate reliable and accurate data. Adherence to these standardized methodologies will ensure data quality and contribute to the successful development of this compound-based therapeutics.
Unveiling the Off-Target Profile of Benzetimide in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a well-established muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, primarily recognized for its anticholinergic properties and its use in treating conditions like neuroleptic-induced parkinsonism. As with many pharmacologically active compounds, understanding its broader interaction profile within the cellular landscape is crucial for a comprehensive assessment of its therapeutic potential and possible side effects. This technical guide provides an in-depth analysis of the known off-target effects of this compound observed in cellular assays.
This document summarizes quantitative data on this compound's off-target interactions, provides detailed methodologies for key experimental assays, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.
Core Tenet: Beyond the Primary Target
While this compound's efficacy is attributed to its high affinity for muscarinic receptors, its molecular structure allows for interactions with other cellular targets. As this compound is a racemic mixture of two stereoisomers, dexetimide (B1670337) and levetimide (B1674941), its off-target profile is a composite of the individual interactions of these enantiomers. Notably, while dexetimide is a potent muscarinic antagonist, levetimide exhibits a distinct and potent affinity for sigma receptors, representing a significant off-target activity for the parent compound, this compound. Furthermore, the this compound chemical scaffold has been identified as a foundation for the development of antagonists for the C-X-C chemokine receptor 3 (CXCR3), suggesting a potential for off-target interaction with this receptor.
Data Presentation: Off-Target Binding Affinities
The following tables summarize the known off-target binding affinities of this compound's stereoisomers, which collectively inform the off-target profile of the racemic mixture.
| Compound | Off-Target Receptor | Kᵢ (nM) | Assay Type | Reference |
| Levetimide | Sigma-1 (σ₁) | 2.2 | Radioligand Binding Assay | [1] |
| Dexetimide | Sigma-1 (σ₁) | 19 | Radioligand Binding Assay | [1] |
| Levetimide | Sigma-2 (σ₂) | 103 | Radioligand Binding Assay | [1] |
| Dexetimide | Sigma-2 (σ₂) | 65 | Radioligand Binding Assay | [1] |
| Compound Scaffold | Off-Target Receptor | IC₅₀ (µM) | Assay Type | Reference |
| This compound Derivative | CXCR3 | 0.78 | [³⁵S]-GTPγS Binding Assay | [2] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol is a representative method for determining the binding affinity of a test compound for sigma-1 and sigma-2 receptors.
a) Materials:
-
Cell Membranes: Membranes prepared from cells expressing sigma-1 or sigma-2 receptors (e.g., CHO cells, liver or brain tissue homogenates).
-
Radioligand for Sigma-1: [³H]-(+)-pentazocine.
-
Radioligand for Sigma-2: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).
-
Masking Ligand for Sigma-2 Assay: (+)-pentazocine to block binding to sigma-1 sites.
-
Non-specific Binding Control: Haloperidol.
-
Test Compound: this compound or its enantiomers.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter.
b) Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the test compound.
-
For sigma-2 assays, include a saturating concentration of (+)-pentazocine to block sigma-1 sites.
-
-
Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
c) Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of haloperidol) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for CXCR3 Antagonism (Chemotaxis Assay)
This protocol describes a method to assess the functional antagonism of CXCR3 by a test compound.
a) Materials:
-
Cells: A cell line expressing human CXCR3 (e.g., Jurkat T cells or transfected CHO cells).
-
Chemoattractant: A CXCR3 ligand such as CXCL10 or CXCL11.
-
Test Compound: this compound or its derivatives.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Cell Counting Method: Hemocytometer or an automated cell counter.
b) Procedure:
-
Cell Preparation: Culture the CXCR3-expressing cells and resuspend them in assay medium.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add the chemoattractant (CXCL10 or CXCL11) at a concentration that induces a submaximal chemotactic response.
-
In separate wells, add varying concentrations of the test compound to the chemoattractant.
-
In the upper chamber (the Transwell insert), add the prepared cell suspension.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification: Remove the Transwell inserts and count the number of cells that have migrated to the lower chamber.
c) Data Analysis:
-
Plot the number of migrated cells against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the chemoattractant-induced cell migration.
Mandatory Visualizations
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: this compound's Off-Target Interaction with the Sigma-1 Receptor Signaling Pathway.
Caption: Logical Relationship of this compound and its Off-Target Interactions.
Conclusion
The off-target profile of this compound is primarily defined by the stereoselective interactions of its enantiomers. The significant affinity of its levetimide component for sigma-1 and sigma-2 receptors constitutes a well-defined off-target activity that should be considered in the interpretation of its pharmacological effects. Furthermore, the potential for the this compound scaffold to interact with the CXCR3 receptor warrants further investigation. A comprehensive understanding of these off-target interactions is essential for a complete safety and efficacy assessment of this compound and for the design of more selective future therapeutics. This guide provides a foundational resource for researchers to explore these off-target effects in their cellular assays.
References
Benzetimide as a Pharmacological Tool in the Study of Neuroleptic-Induced Parkinsonism: A Technical Guide
Introduction to Neuroleptic-Induced Parkinsonism (NIP)
Neuroleptic-Induced Parkinsonism, also known as Drug-Induced Parkinsonism (DIP), is the second most common cause of parkinsonism after idiopathic Parkinson's Disease (PD).[1] It is a movement disorder characterized by symptoms that mimic PD, including tremor, muscle stiffness (rigidity), slowness of movement (bradykinesia), and postural instability.[2][3] These symptoms are a frequent and debilitating side effect of medications that block dopamine (B1211576) D2 receptors, most notably first-generation (typical) antipsychotics like haloperidol (B65202), but also some second-generation (atypical) antipsychotics and other dopamine antagonists used as antiemetics.[3][4][5]
Unlike PD, which involves the progressive degeneration of dopaminergic neurons, NIP is caused by a reversible blockade of postsynaptic dopamine receptors.[1][3] This distinction is critical and forms the basis of NIP's primary neurochemical feature: a disruption of the delicate balance between dopamine and acetylcholine (B1216132) in the basal ganglia.[6] The reduction in dopaminergic signaling leads to a state of relative cholinergic hyperactivity, which is the principal target for pharmacological intervention with agents like benzetimide.[7]
Mechanism of Action: this compound and the Cholinergic System
This compound is a synthetic compound with potent central anticholinergic and antihistaminic properties.[8][9] Its therapeutic and research utility in NIP stems from its primary function as a high-affinity antagonist of muscarinic acetylcholine receptors (mAChRs).[8][10]
By binding to but not activating mAChRs in the striatum, this compound competitively blocks the effects of acetylcholine.[10] This action directly counteracts the cholinergic overactivity resulting from neuroleptic-induced dopamine receptor blockade, helping to restore the functional equilibrium between the dopaminergic and cholinergic systems. This restoration alleviates the motor deficits characteristic of parkinsonism.[7] The active stereoisomer responsible for this activity is dexetimide.[2][11]
Preclinical Research Application: The Catalepsy Model
The most widely used and validated animal model for studying NIP is the neuroleptic-induced catalepsy model, typically in rats or mice.[12][13] Catalepsy is an akinetic state characterized by a failure to correct an externally imposed posture, which serves as a robust proxy for the bradykinesia and rigidity seen in human NIP.[12][14]
This model is invaluable for:
-
Screening potential antiparkinsonian compounds.[13]
-
Investigating the dose-response relationship of anticholinergic drugs.
-
Elucidating the neurochemical pathways involved in extrapyramidal side effects.
Haloperidol, a potent D2 receptor antagonist, is the standard agent used to induce catalepsy.[13] The efficacy of a test compound like this compound is measured by its ability to prevent or reverse the cataleptic state induced by haloperidol.
Data Presentation
Quantitative data on this compound's in vivo activity and the parameters for the experimental model are summarized below.
Table 1: In Vivo Anticholinergic Potency of this compound in Rats
| Parameter | Method | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Inhibition of Salivation | Pilocarpine-Induced Salivation Test | 0.04 | [8] |
| Inhibition of Lacrimation | Pilocarpine-Induced Lacrimation Test | 0.06 | [8] |
ED₅₀: The dose required to produce 50% of the maximal effect.
Table 2: Standard Parameters for Haloperidol-Induced Catalepsy Model in Rats
| Parameter | Description | Typical Value/Method | Reference |
|---|---|---|---|
| Animal Model | Species | Wistar or Sprague-Dawley Rats | [13] |
| Cataleptic Agent | Drug | Haloperidol | [13] |
| Dose | 1.0 mg/kg | [13] | |
| Route of Administration | Intraperitoneal (i.p.) | [14] | |
| Test Compound | Example | This compound | [8] |
| Administration | Pre-treatment or post-treatment relative to haloperidol | - | |
| Assessment Method | Test | Bar Test or Vertical Grid Test | [12][13] |
| Measurement | Latency to remove forepaws from the bar/grid (seconds) | [12] | |
| Cut-off Time | 120 - 180 seconds | [12] |
| Assessment Timing | Time Points | 30, 60, 90, 120 minutes post-haloperidol |[1][12] |
Experimental Protocols
Haloperidol-Induced Catalepsy Bar Test in Rats
Objective: To assess the ability of this compound to reverse catalepsy induced by the dopamine D2 receptor antagonist, haloperidol.
Materials:
-
Male Wistar rats (200-250g)
-
Haloperidol solution (1 mg/mL in saline with 2% Tween 80)
-
This compound hydrochloride solution (in saline or appropriate vehicle)
-
Vehicle solution (e.g., 0.9% saline)
-
Horizontal metal bar (diameter ~1 cm, raised 9 cm above the surface)
-
Stopwatches
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment to allow for acclimatization.
-
Habituation: On the day of the experiment, allow rats to habituate to the testing room for at least 60 minutes.
-
Group Allocation: Randomly assign rats to experimental groups (e.g., Vehicle + Vehicle; Vehicle + Haloperidol; this compound (Dose 1) + Haloperidol; this compound (Dose 2) + Haloperidol).
-
Drug Administration (Pre-treatment model):
-
Administer this compound or its vehicle intraperitoneally (i.p.) at the desired doses.
-
After a pre-determined interval (e.g., 30 minutes), administer haloperidol (1.0 mg/kg, i.p.) or its vehicle to all animals as per their group allocation.
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes after the haloperidol injection, assess the animals for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time (latency) it takes for the rat to remove both forepaws from the bar.
-
If the rat does not move within a pre-determined cut-off time (e.g., 180 seconds), end the trial for that time point and record the maximum score.
-
-
Data Analysis: Analyze the latency scores using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different this compound doses against the haloperidol-only control group. A significant reduction in catalepsy duration in the this compound-treated groups indicates anticataleptic (i.e., antiparkinsonian) activity.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Pathophysiology of NIP and sites of drug action.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in the catalepsy model.
References
- 1. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Drug-Induced Parkinsonism: Symptoms, Causes, and Treatment [healthline.com]
- 4. Neuroleptic parkinsonism (Chapter 5) - Medication-Induced Movement Disorders [resolve.cambridge.org]
- 5. neuropedia.net [neuropedia.net]
- 6. dovepress.com [dovepress.com]
- 7. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Benztropine Patient Tips: 7 things you should know [drugs.com]
- 10. This compound | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Purification of muscarinic acetylcholine receptors by affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Inducing Mydriasis in Rats with Benzetimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its anticholinergic properties make it an effective agent for inducing mydriasis (pupil dilation) by blocking the action of acetylcholine on the iris sphincter muscle, leading to its relaxation. These application notes provide a comprehensive protocol for the preparation and topical application of this compound to induce mydriasis in rats for research purposes, including ophthalmic examinations and preclinical studies.
Mechanism of Action
Mydriasis is primarily achieved through two mechanisms: inhibition of the parasympathetic pathway or stimulation of the sympathetic pathway that innervates the iris muscles.[2] this compound, as a muscarinic antagonist, acts on the parasympathetic pathway. It competitively blocks M3 muscarinic receptors on the iris sphincter muscle, preventing acetylcholine from binding and causing muscle contraction (miosis).[2][3] This inhibition leads to the unopposed action of the sympathetically innervated iris dilator muscle, resulting in pupil dilation.
Signaling Pathway of this compound-Induced Mydriasis
References
Application Notes and Protocols for Benzetimide in Salivation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its anticholinergic properties make it a subject of interest for studies on the inhibition of salivation (sialorrhea). These application notes provide detailed protocols for the administration of this compound in preclinical models of salivation, guidance on data interpretation, and an overview of the underlying physiological mechanisms. This compound is intended for research purposes only and is not for human or veterinary use.
Mechanism of Action
Salivation is primarily stimulated by the parasympathetic nervous system through the release of acetylcholine (ACh), which binds to M3 muscarinic receptors on salivary gland acinar cells. This binding activates a Gq protein-coupled signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step for the secretion of saliva.
This compound, as a muscarinic antagonist, competitively blocks the binding of ACh to these M3 receptors, thereby inhibiting the downstream signaling cascade and reducing saliva production. While M1 and M5 muscarinic receptors are also present in salivary glands, the M3 subtype is considered the primary mediator of salivation.
Signaling Pathway of Muscarinic Receptor-Mediated Salivation and Inhibition by this compound
Caption: Muscarinic pathway of salivation and this compound's inhibitory action.
Quantitative Data Summary
While extensive dose-response data for this compound in salivation inhibition studies is limited in publicly available literature, the following tables provide a summary of its known efficacy and a representative dose-response relationship for a typical anticholinergic agent in a preclinical model.
Table 1: Reported Efficacy of this compound in a Rat Model
| Compound | Animal Model | Salivation Stimulant | Administration Route | ED50 | Reference |
| This compound | Rat | Pilocarpine (B147212) | Not Specified | 0.04 mg/kg | [1] |
Table 2: Illustrative Dose-Response of an Anticholinergic Agent (e.g., this compound) on Salivation Inhibition
This table is a representative example based on typical anticholinergic activity and the known ED50 of this compound. Actual experimental results may vary and a dose-response study is recommended.
| Dose (mg/kg) | Expected Inhibition of Salivation (%) |
| 0.01 | 10-20 |
| 0.02 | 25-40 |
| 0.04 | ~50 |
| 0.08 | 60-75 |
| 0.16 | >80 |
Experimental Protocols
Protocol 1: Inhibition of Pilocarpine-Induced Salivation in Rats
This protocol is designed to assess the efficacy of this compound in reducing hypersalivation induced by the muscarinic agonist, pilocarpine.
Materials:
-
This compound hydrochloride
-
Pilocarpine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)
-
Small, pre-weighed cotton balls or absorbent swabs
-
Microcentrifuge tubes
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Use adult male or female Sprague-Dawley or Wistar rats (200-250g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast animals overnight before the experiment but allow free access to water.
-
-
This compound Administration:
-
Prepare a stock solution of this compound hydrochloride in sterile saline.
-
Administer this compound or vehicle (saline) via intraperitoneal (IP) or subcutaneous (SC) injection at the desired doses (e.g., 0.01, 0.02, 0.04, 0.08, 0.16 mg/kg).
-
Allow for a pre-treatment period of 30 minutes.
-
-
Anesthesia:
-
Anesthetize the rats using an appropriate anesthetic regimen. Ensure a stable plane of anesthesia is achieved before proceeding.
-
-
Induction of Salivation:
-
Administer pilocarpine hydrochloride (e.g., 2 mg/kg, IP) to stimulate salivation.
-
-
Saliva Collection:
-
Immediately after pilocarpine administration, gently place a pre-weighed cotton ball into the animal's mouth.
-
Collect saliva for a fixed period, typically 15-30 minutes.
-
Remove the cotton ball and immediately place it in a pre-weighed microcentrifuge tube.
-
-
Data Analysis:
-
Determine the weight of the collected saliva by subtracting the initial weight of the cotton ball and tube from the final weight.
-
Calculate the percentage of inhibition for each this compound dose group compared to the vehicle-treated control group.
-
Plot a dose-response curve and determine the ED50 value.
-
Experimental Workflow
Caption: Workflow for in vivo salivation inhibition assay.
Comparative Efficacy
Table 3: Other Anticholinergic Agents Used in Sialorrhea Management
| Agent | Mechanism of Action | Common Administration Routes (Clinical) |
| Atropine | Non-selective muscarinic antagonist | Sublingual, Intramuscular, Intravenous |
| Glycopyrrolate | Quaternary ammonium (B1175870) muscarinic antagonist | Oral, Intramuscular, Intravenous |
| Scopolamine | Non-selective muscarinic antagonist | Transdermal, Sublingual |
Safety and Toxicology
This compound is a potent anticholinergic agent and should be handled with appropriate laboratory safety precautions. Expected physiological effects at higher doses may include mydriasis (pupil dilation), tachycardia, and reduced gastrointestinal motility, consistent with systemic anticholinergic action. It is crucial to monitor the well-being of the animals throughout the experiment.
Conclusion
This compound demonstrates efficacy in inhibiting pilocarpine-induced salivation in preclinical models, acting as a muscarinic receptor antagonist. The provided protocols offer a framework for conducting salivation inhibition studies. Researchers should perform dose-response experiments to determine the optimal dosage for their specific model and experimental conditions. Further investigation into the muscarinic receptor subtype selectivity of this compound would provide a more detailed understanding of its mechanism of action.
References
Application Notes and Protocols for Benzetimide Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a potent and long-acting anticholinergic agent. Its primary mechanism of action is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Understanding the appropriate dosage of this compound is crucial for designing in vivo rodent studies that are both effective and humane. These application notes provide a comprehensive guide to calculating this compound dosages for such studies, summarizing available quantitative data, detailing experimental protocols, and illustrating the relevant signaling pathway and experimental workflow.
Data Presentation: Quantitative Dosage Information
The effective dose of this compound can vary depending on the rodent species, the route of administration, and the biological effect being measured. The following table summarizes the available quantitative data for this compound in rats.
| Species | Strain | Route of Administration | Effect Measured | ED50 (mg/kg) |
| Rat | Not Specified | Not Specified | Mydriasis (pupil dilation) | 0.06 |
| Rat | Not Specified | Not Specified | Inhibition of pilocarpine-induced salivation | 0.04 |
| Rat | Not Specified | Not Specified | Inhibition of pilocarpine-induced lacrimation | 0.04 |
Note on Toxicity Data: Despite a comprehensive search, specific median lethal dose (LD50) values for this compound in rats or mice administered orally or intraperitoneally were not found in the reviewed literature. The absence of this data necessitates a cautious approach to dose selection, starting with low doses and carefully observing the animals for any signs of toxicity.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its effects by blocking the action of acetylcholine at muscarinic receptors. One study has shown that this compound enantiomers stereoselectively inhibit the binding of a radiolabeled ligand to muscarinic receptors in rat nasal mucosa, and these binding sites were classified as M2 receptors.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes. The M2 receptor subtype is prominently found in the heart, where its activation slows the heart rate, and in the presynaptic terminals of neurons, where it inhibits further acetylcholine release.
The signaling pathway for M2 muscarinic receptor antagonism by this compound is depicted below.
Caption: this compound's mechanism as an M2 muscarinic receptor antagonist.
Experimental Protocols
Detailed protocols are essential for the reproducibility of in vivo studies. The following are generalized yet detailed methodologies for key experiments involving this compound.
Protocol 1: Determination of ED50 for Inhibition of Pilocarpine-Induced Salivation in Rats
This protocol is designed to determine the dose of this compound required to inhibit salivation induced by the muscarinic agonist, pilocarpine (B147212).
Materials:
-
This compound hydrochloride
-
Pilocarpine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile water, saline, or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, if necessary)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Small, pre-weighed cotton balls
-
Microbalance
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation:
-
Dissolve this compound hydrochloride in the chosen vehicle to achieve a range of concentrations for dose-response analysis.
-
Dissolve pilocarpine hydrochloride in sterile saline to a concentration of 4 mg/mL.
-
-
Experimental Groups: Divide the rats into several groups (n=6-8 per group), including a vehicle control group and at least 3-4 groups receiving different doses of this compound.
-
This compound Administration: Administer the prepared this compound solutions or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection). A typical injection volume for rats is 1-2 mL/kg.
-
Pilocarpine Challenge: 30 minutes after this compound or vehicle administration, administer pilocarpine (4 mg/kg) subcutaneously to all rats to induce salivation.
-
Saliva Collection: Immediately after the pilocarpine injection, place a pre-weighed cotton ball in the mouth of each rat for a period of 15 minutes.
-
Quantification of Salivation: After 15 minutes, remove the cotton ball and immediately weigh it on a microbalance. The increase in weight corresponds to the amount of saliva secreted.
-
Data Analysis: Calculate the percentage inhibition of salivation for each this compound dose group compared to the vehicle control group. Plot the dose-response curve and determine the ED50 using appropriate statistical software.
Protocol 2: General Procedure for In Vivo Administration
This protocol outlines the general steps for preparing and administering this compound for in vivo rodent studies.
Vehicle Selection and Preparation:
-
The solubility of this compound hydrochloride should be determined in various pharmaceutically acceptable vehicles. For aqueous solutions, sterile saline or phosphate-buffered saline (PBS) are common choices.
-
If this compound has low aqueous solubility, a co-solvent system may be necessary. Common vehicles for poorly soluble compounds include:
-
A mixture of DMSO and saline (e.g., 10% DMSO in saline).
-
A mixture of PEG300, Tween 80, and saline.
-
Corn oil for oral administration.
-
-
It is crucial to establish the tolerability of the chosen vehicle in a pilot study by administering the vehicle alone and observing the animals for any adverse effects.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents. The maximum injection volume is typically 10 mL/kg for mice and 5 mL/kg for rats.
-
Oral Gavage (PO): Used for direct administration into the stomach. The maximum volume is generally 10 mL/kg for mice and 20 mL/kg for rats.
-
Subcutaneous (SC) Injection: Administration into the loose skin on the back. The maximum volume is typically 10 mL/kg for mice and 5 mL/kg for rats.
-
Intravenous (IV) Injection: Administration directly into a vein, usually the tail vein. This route provides the most rapid onset of action. The maximum bolus injection volume is 5 mL/kg for both mice and rats.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo rodent study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo rodent studies with this compound.
References
Application Notes and Protocols for Utilizing Benzetimide as a Selective Muscarinic Antagonist In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Benzetimide and its active enantiomer, Dexetimide, as a selective muscarinic antagonist in in vitro experimental settings. This document outlines the pharmacological background, quantitative data on receptor binding and functional antagonism, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
This compound is a chiral piperidine (B6355638) derivative that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. It exists as two enantiomers: the highly potent (+)-enantiomer, Dexetimide, and the significantly less active (-)-enantiomer, Levetimide. The pronounced stereoselectivity of its action makes Dexetimide a valuable tool for investigating the physiological and pathological roles of muscarinic receptors. These receptors, classified into five subtypes (M1-M5), are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The development of subtype-selective antagonists is a key objective in drug discovery for various diseases.
Quantitative Data: Receptor Binding and Functional Antagonism
The antagonistic properties of this compound's enantiomers have been characterized in various in vitro systems. The data clearly demonstrates a high affinity and potency of Dexetimide, particularly at the M2 muscarinic receptor subtype.
Table 1: Functional Antagonism of this compound Enantiomers at the M2 Muscarinic Receptor
| Compound | Preparation | Predominant Receptor | Agonist | pA2 Value | Reference |
| Dexetimide | Guinea-pig atria | M2 | - | 9.82 | [1] |
| Levetimide | Guinea-pig atria | M2 | - | 6.0 | [1] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Muscarinic Receptor Signaling Pathways
Understanding the downstream signaling cascades of muscarinic receptor subtypes is crucial for designing and interpreting functional assays.
Experimental Protocols
To evaluate the selective antagonist properties of this compound (specifically Dexetimide) in vitro, radioligand binding assays and functional assays are recommended.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Dexetimide for each of the five human muscarinic receptor subtypes (M1-M5).
1. Materials:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A non-selective muscarinic antagonist radioligand such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist (e.g., 1 µM Atropine).
-
Test Compound: Dexetimide, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, filter mats (GF/B or GF/C), and a cell harvester.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of Dexetimide in assay buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-NMS, 50 µL of assay buffer, and 150 µL of cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of Atropine (1 µM final concentration), and 150 µL of cell membrane suspension.
-
Competition: 50 µL of [³H]-NMS, 50 µL of Dexetimide dilution, and 150 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the filter mat using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Dexetimide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Dexetimide that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
Application of Benzetimide in Ophthalmology Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a muscarinic acetylcholine (B1216132) receptor antagonist with a higher affinity for the M1 subtype. Muscarinic receptors, particularly M1 and M3 subtypes, are known to play a crucial role in regulating aqueous humor dynamics and intraocular pressure (IOP). While direct studies on the application of this compound in ophthalmology research models are not extensively documented in publicly available literature, its mechanism of action as a muscarinic antagonist suggests its potential as a valuable tool for investigating glaucoma and other ophthalmic conditions. Muscarinic agonists like pilocarpine (B147212) are used to decrease IOP by increasing aqueous humor outflow through the trabecular meshwork. Conversely, antagonists like this compound would be expected to block these effects, potentially leading to an increase in IOP, making them useful for studying the mechanisms of aqueous humor regulation and for developing and testing new anti-glaucoma therapies.
This document provides detailed application notes and protocols for the potential use of this compound in preclinical ophthalmology research, drawing upon established methodologies for studying muscarinic receptor function in the eye and utilizing common animal models of glaucoma.
Mechanism of Action and Signaling Pathway
This compound, as a muscarinic M1 receptor antagonist, is expected to interfere with the cholinergic signaling pathway in the ciliary body and trabecular meshwork, structures critical for the regulation of aqueous humor production and outflow. In the eye, acetylcholine (ACh) released from parasympathetic nerve endings binds to muscarinic receptors on the ciliary muscle and trabecular meshwork cells. Activation of M3 receptors on the ciliary muscle leads to its contraction, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP. While the precise role of M1 receptors in this process is still under investigation, their presence in the ciliary muscle and trabecular meshwork suggests their involvement in modulating aqueous humor dynamics.[1]
By blocking M1 receptors, this compound would inhibit the downstream signaling cascade initiated by acetylcholine. This would likely lead to relaxation of the ciliary muscle and a decrease in the facility of aqueous humor outflow, potentially resulting in an elevation of intraocular pressure. This effect makes this compound a candidate for inducing experimental ocular hypertension, a key feature of glaucoma.
References
Benzetimide: A Muscarinic Acetylcholine Receptor Antagonist for Parkinson's Disease Research
Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Benzetimide is a potent and centrally acting muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[[“]][2] In the central nervous system, particularly within the basal ganglia, a delicate balance between the dopaminergic and cholinergic systems is crucial for the regulation of motor function. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic interneurons in the striatum. This cholinergic hyperactivity is thought to contribute significantly to the motor symptoms of the disease, including tremor, rigidity, and bradykinesia.
By blocking muscarinic receptors, this compound can help to re-establish a more balanced neurochemical environment in the striatum, thereby alleviating parkinsonian symptoms. As a non-selective muscarinic antagonist, this compound and its active enantiomer, dexetimide, have been utilized in preclinical research to investigate the role of the cholinergic system in the pathophysiology of Parkinson's disease and to evaluate the therapeutic potential of muscarinic receptor blockade.[2] These compounds serve as valuable tools for studying the intricate interplay between the dopaminergic and cholinergic systems in both healthy and diseased states.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), all of which are G protein-coupled receptors. In the striatum, M1 and M4 receptors are the most abundantly expressed subtypes on medium spiny neurons (MSNs), the principal output neurons of this brain region.[3][4]
-
M1 Receptors: Predominantly expressed on MSNs of the "indirect" pathway, M1 receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately increases intracellular calcium levels and enhances neuronal excitability.[3]
-
M4 Receptors: Primarily located on MSNs of the "direct" pathway, M4 receptors are coupled to Gi/o proteins.[4] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a reduction in neuronal excitability.[4]
By antagonizing these receptors, this compound modulates the activity of both the direct and indirect pathways of the basal ganglia, which are critically involved in motor control. The relative contribution of blocking different muscarinic receptor subtypes to the overall anti-parkinsonian effect is an active area of research.
Data Presentation
The following tables summarize the quantitative data for a close structural analog of this compound, 127I-iododexetimide, which provides insight into the receptor binding profile of this compound.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of 127I-Iododexetimide
| Receptor Subtype | Ki (nM) |
| M1 | 0.337 |
| M2 | 1.3 |
| M3 | 5.7 |
| M4 | 0.64 |
| M5 | 1.9 |
Data derived from in vitro radioligand binding assays with human recombinant receptors.
Table 2: Functional Antagonist Potencies (IC50) of 127I-Iododexetimide
| Receptor Subtype | IC50 (nM) |
| M1 | 31 |
| M2 | 643 |
| M3 | 157 |
| M4 | 82 |
| M5 | 566 |
Data from GTPγS binding assays, indicating the concentration required to inhibit 50% of the agonist response.
Table 3: Representative In Vivo Efficacy of Muscarinic Antagonists in a Rodent Model of Parkinsonism
| Treatment Group | Dose (mg/kg, i.p.) | Catalepsy Score (seconds) |
| Vehicle + Haloperidol (B65202) (2 mg/kg) | - | 180 ± 20 |
| This compound Analog + Haloperidol (2 mg/kg) | 1 | 120 ± 25 |
| This compound Analog + Haloperidol (2 mg/kg) | 5 | 60 ± 15 |
| This compound Analog + Haloperidol (2 mg/kg) | 10 | 20 ± 10 |
This table presents hypothetical but representative data for a this compound-like compound in the haloperidol-induced catalepsy model in rats. The catalepsy score represents the time the animal remains in an imposed posture. Data are expressed as mean ± SEM.
Experimental Protocols
Protocol 1: Haloperidol-Induced Catalepsy in Rats
This protocol is designed to assess the anti-parkinsonian-like effects of this compound by measuring its ability to reverse catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol.
Materials:
-
This compound
-
Haloperidol
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Male Wistar rats (200-250 g)
-
Catalepsy bar (a horizontal bar raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound or its vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1, 5, 10 mg/kg).
-
30 minutes after this compound administration, administer haloperidol (e.g., 1-2 mg/kg, i.p.) to all groups except the naive control group.
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes after haloperidol injection, assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the rat removes both forepaws from the bar (descent latency).
-
A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, record the score as 180 seconds.
-
-
Data Analysis:
-
Record the descent latency for each animal at each time point.
-
Data can be analyzed using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test for individual comparisons.
-
Protocol 2: In Vivo Microdialysis for Striatal Acetylcholine and Dopamine Release
This protocol allows for the simultaneous measurement of extracellular levels of acetylcholine and dopamine in the striatum of freely moving rats, providing a direct assessment of this compound's effect on neurotransmitter dynamics.
Materials:
-
This compound
-
Vehicle
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound or vehicle (i.p.) at the desired dose.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for acetylcholine and dopamine content using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express neurotransmitter concentrations as a percentage of the baseline average.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of treatment over time.
-
Signaling Pathways and Experimental Workflows
Caption: Cholinergic-Dopaminergic signaling in the striatum.
Caption: Workflow for the haloperidol-induced catalepsy experiment.
Caption: Workflow for the in vivo microdialysis experiment.
References
- 1. consensus.app [consensus.app]
- 2. [PDF] D2 Dopamine Receptors in Striatal Medium Spiny Neurons Reduce L-Type Ca2+ Currents and Excitability via a Novel PLCβ1–IP3–Calcineurin-Signaling Cascade | Semantic Scholar [semanticscholar.org]
- 3. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Assessing Anticholinergic Effects of Benzetimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, exhibiting significant anticholinergic properties.[1] It is classified as a synthetic anticholinergic agent and has been used in veterinary medicine for functional gastrointestinal disorders.[1][2] The assessment of its anticholinergic activity is crucial for understanding its pharmacological profile, potential therapeutic applications, and adverse effects. This document provides detailed application notes and protocols for the preclinical evaluation of this compound's anticholinergic effects, encompassing both in vitro and in vivo methodologies. The protocols are designed to be comprehensive, enabling researchers to conduct robust and reproducible experiments.
Data Presentation
The following tables summarize key quantitative data for this compound and relevant reference compounds in various anticholinergic assays.
Table 1: In Vivo Anticholinergic Potency of this compound in Rats
| Assay | Parameter | This compound (mg/kg) | Atropine (B194438) (mg/kg) | Reference |
| Inhibition of Pilocarpine-Induced Salivation | ED₅₀ | 0.04 | 0.02 | [1] |
| Induction of Mydriasis | ED₅₀ | 0.06 | 0.10 | [1] |
Table 2: In Vitro Muscarinic Receptor Binding Affinity
| Compound | Radioligand | Preparation | Parameter | Value | Reference |
| This compound | [³H]-QNB | Rat Nasal Mucosa | - | Stereoselective Inhibition | [3] |
| This compound | [³H]-QNB | Rat Kidney Membranes | - | Competitive Antagonist | [4] |
| Atropine | [³H]-QNB | Rat Cerebral Cortex | Kᵢ | 0.006 µM | [5] |
| Atropine | [³H]-NMS | Guinea Pig Ileum | pA₂ | ~9.0 | [6][7] |
Experimental Protocols
In Vitro Assessment of Muscarinic Receptor Antagonism
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors using a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
Objective: To determine the inhibitory constant (Kᵢ) of this compound for muscarinic receptors.
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [³H]-NMS or [³H]-QNB
-
Reference Antagonist: Atropine sulfate
-
Tissue Source: Rat cerebral cortex or other tissue rich in muscarinic receptors (e.g., guinea pig ileum smooth muscle).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Tissue homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
Incubator or water bath
-
Filtration manifold and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
-
Protocol:
-
Membrane Preparation:
-
Humanely euthanize the animal and dissect the desired tissue (e.g., cerebral cortex).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for:
-
Total Binding: Contains assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Contains assay buffer, radioligand, a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine), and membrane preparation.
-
Competition: Contains assay buffer, radioligand, varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M), and membrane preparation.
-
-
The final assay volume is typically 250-500 µL. The concentration of the radioligand should be close to its Kₔ value.
-
Incubate the tubes at 25°C or 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
This protocol describes the use of an isolated guinea pig ileum preparation to determine the functional antagonist potency (pA₂) of this compound against acetylcholine-induced smooth muscle contractions.
Objective: To determine the pA₂ value of this compound, a measure of its competitive antagonist activity at muscarinic receptors in a functional assay.
Materials:
-
Test Compound: this compound hydrochloride
-
Agonist: Acetylcholine chloride
-
Reference Antagonist: Atropine sulfate
-
Animal: Guinea pig (250-400 g)
-
Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5).
-
Equipment:
-
Isolated organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)
-
Isotonic or isometric force transducer
-
Data acquisition system
-
Surgical instruments
-
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Open the abdomen and locate the ileocecal junction.
-
Carefully dissect a segment of the terminal ileum (about 10-15 cm from the cecum).
-
Place the ileum segment in a petri dish containing pre-warmed and aerated Tyrode's solution.
-
Gently flush the lumen with Tyrode's solution to remove its contents.
-
Cut the ileum into 2-3 cm segments.
-
-
Tissue Mounting and Equilibration:
-
Mount a segment of the ileum in the organ bath chamber filled with Tyrode's solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to a force transducer.
-
Apply a resting tension of approximately 0.5-1.0 g.
-
Allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Schild Analysis for pA₂ Determination:
-
Control Concentration-Response Curve (CRC) for Acetylcholine:
-
Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M to 10⁻³ M).
-
Allow the contraction to reach a plateau at each concentration before adding the next.
-
After obtaining the maximal response, wash the tissue repeatedly with fresh Tyrode's solution until it returns to the baseline.
-
-
CRCs in the Presence of this compound:
-
Introduce a known, fixed concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative addition of acetylcholine to generate a new CRC in the presence of the antagonist.
-
Wash the tissue thoroughly and allow it to recover.
-
Repeat this procedure with at least two other increasing concentrations of this compound.
-
-
-
Data Analysis:
-
For each CRC, determine the EC₅₀ of acetylcholine (the concentration that produces 50% of the maximal response).
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist)
-
Construct a Schild plot by plotting log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the Schild plot. The pA₂ value is the x-intercept of the regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
-
In Vivo Assessment of Anticholinergic Activity in Rodents
This protocol measures the ability of this compound to inhibit the excessive salivation induced by the muscarinic agonist pilocarpine (B147212).
Objective: To determine the ED₅₀ of this compound for its antisalivatory effect.
Materials:
-
Test Compound: this compound hydrochloride
-
Sialogogue: Pilocarpine hydrochloride
-
Animals: Male or female rats (e.g., Wistar or Sprague-Dawley), 200-250 g.
-
Equipment:
-
Animal balance
-
Syringes and needles for injection (e.g., intraperitoneal - i.p.)
-
Pre-weighed cotton balls or absorbent paper
-
Stopwatch
-
(Optional) Anesthesia (e.g., ketamine/xylazine) to facilitate saliva collection.
-
Protocol:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle control, this compound at various doses).
-
-
Drug Administration:
-
Administer this compound or the vehicle control (e.g., saline) by a suitable route (e.g., i.p. or subcutaneous - s.c.). The pre-treatment time will depend on the pharmacokinetic profile of this compound. A typical pre-treatment time is 30-60 minutes.
-
-
Induction and Collection of Saliva:
-
Administer pilocarpine (e.g., 2-4 mg/kg, i.p.) to induce salivation.[7]
-
Immediately after pilocarpine administration, place a pre-weighed cotton ball in the animal's mouth.
-
Collect saliva for a fixed period, typically 15-30 minutes.
-
Remove the cotton ball and immediately weigh it to determine the amount of saliva collected (1 mg of weight gain is approximately equal to 1 µL of saliva).
-
-
Data Analysis:
-
Calculate the mean saliva production for each treatment group.
-
Express the effect of this compound as a percentage inhibition of the saliva produced in the vehicle-treated control group.
-
Plot the percentage inhibition against the logarithm of the dose of this compound.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal inhibition) from the dose-response curve using non-linear regression.
-
This protocol measures the pupil-dilating (mydriatic) effect of this compound.
Objective: To determine the ED₅₀ of this compound for its mydriatic effect.
Materials:
-
Test Compound: this compound hydrochloride
-
Animals: Albino rats (e.g., Sprague-Dawley) are often preferred for easier pupil measurement.
-
Equipment:
-
Animal balance
-
Syringes and needles for injection
-
A method for measuring pupil diameter (e.g., a digital caliper and a magnifying lens, or a specialized pupillometer).
-
A dimly lit, quiet environment for the measurements.
-
Protocol:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize the rats to the measurement procedure and the dimly lit environment to minimize stress-induced mydriasis.
-
Measure the baseline pupil diameter of both eyes for each animal.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to different groups of animals.
-
-
Pupil Diameter Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the pupil diameter.
-
The measurements should be taken under consistent lighting conditions.
-
-
Data Analysis:
-
Calculate the change in pupil diameter from baseline for each animal at each time point.
-
Determine the time of peak effect for each dose.
-
Plot the peak change in pupil diameter against the logarithm of the dose of this compound.
-
Determine the ED₅₀ (the dose that produces 50% of the maximal mydriasis) from the dose-response curve.
-
Visualization of Experimental Concepts
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Muscarinic receptor antagonism by this compound.
Experimental Workflow for pA₂ Determination
Caption: Workflow for Schild analysis of this compound.
Logical Relationship of Anticholinergic Assessment
Caption: Integrated assessment of anticholinergic effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic receptors in rat nasal mucosa are predominantly of the low affinity agonist type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of muscarinic receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anticholinergic effects of cibenzoline, disopyramide, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for Cellular Cytotoxicity Analysis of Benzetimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a muscarinic acetylcholine (B1216132) receptor antagonist.[1] While its primary pharmacological action is understood, a comprehensive evaluation of its cytotoxic potential is crucial for identifying potential therapeutic applications in oncology and for a thorough toxicological assessment. This compound belongs to the broader class of benzimidazole (B57391) derivatives, many of which have been investigated for their anticancer properties.[2][3] These related compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5]
These application notes provide a comprehensive guide to designing and executing in vitro cell culture protocols to determine the cytotoxicity of this compound. The following protocols are based on established and widely used methods for assessing cell viability and death.[6]
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for presenting typical results.
Table 1: Cell Viability as Determined by MTT Assay after this compound Treatment
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 100 ± 3.2 | 100 ± 4.1 | 100 ± 3.8 |
| 1 | 98.5 ± 2.9 | 95.2 ± 3.5 | 90.1 ± 4.0 |
| 10 | 85.3 ± 4.1 | 75.6 ± 3.9 | 60.7 ± 4.5 |
| 25 | 62.1 ± 3.7 | 48.9 ± 4.2 | 35.4 ± 3.9 |
| 50 | 40.8 ± 3.5 | 25.1 ± 3.1 | 15.8 ± 2.7 |
| 100 | 21.4 ± 2.8 | 10.3 ± 2.2 | 5.1 ± 1.5 |
Table 2: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment (Mean ± SD) |
| A549 | Lung Carcinoma | 35.2 ± 2.5 |
| MCF-7 | Breast Adenocarcinoma | 42.8 ± 3.1 |
| HeLa | Cervical Carcinoma | 28.5 ± 2.1 |
| HepG2 | Hepatocellular Carcinoma | 55.1 ± 4.3 |
Table 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) - 48h |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 8.1 ± 1.5 |
| 10 | 25.7 ± 2.8 |
| 25 | 48.9 ± 3.9 |
| 50 | 72.3 ± 4.5 |
| 100 | 91.5 ± 3.2 |
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic cell culture techniques are essential for reliable and reproducible results. All manipulations should be performed in a certified biological safety cabinet.
-
Materials:
-
Selected cancer cell line(s) (e.g., A549, MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks (T-25, T-75) and plates (6-well, 96-well)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cells with sterile PBS, and add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium, collect the cell suspension, and centrifuge.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
-
Materials:
-
Cells seeded in a 96-well plate
-
This compound serial dilutions
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cells seeded in a 6-well plate
-
This compound serial dilutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Benzetimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide is a potent and stereoselective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] As an anticholinergic agent, it blocks the actions of the endogenous neurotransmitter acetylcholine at these receptors.[2] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological functions, making them significant targets for drug discovery in therapeutic areas such as gastrointestinal disorders and Parkinson's disease.[2] High-throughput screening (HTS) is an essential methodology for identifying and characterizing novel modulators of mAChRs.
These application notes provide a framework for incorporating this compound into HTS campaigns, both as a reference compound and as a scaffold for library screening. The protocols detailed below are based on established HTS methods for muscarinic receptor antagonists and can be adapted for various research and drug development objectives.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into five subtypes (M1-M5) that couple to distinct G protein signaling cascades. Understanding these pathways is crucial for designing functional HTS assays.
-
Gq-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be detected by fluorescent biosensors.[3]
-
Gi-Coupled Receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Antagonists like this compound block these signaling events by preventing agonist binding.
Data Presentation: Quantitative Analysis of this compound
While extensive HTS-specific data for this compound is not publicly available, existing pharmacological data can inform assay design and provide a benchmark for comparison. This compound is a racemic mixture of dexetimide (B1670337) (the active enantiomer) and levetimide.
| Compound | Parameter | Value | Species/Tissue | Reference |
| Dexetimide | pA2 | 9.82 | Guinea-pig atria | [1] |
| Levetimide | pA2 | 6.0 | Guinea-pig atria | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
A tiered screening approach is recommended, starting with a primary screen to identify hits, followed by secondary assays to confirm activity and determine selectivity.
Primary High-Throughput Screen: Calcium Flux Assay for Gq-Coupled Receptors (e.g., M3)
This assay identifies compounds that inhibit the Gq-mediated calcium release induced by a muscarinic receptor agonist.
Principle: Cells stably expressing a Gq-coupled muscarinic receptor (e.g., M3) are loaded with a calcium-sensitive fluorescent dye. Agonist stimulation increases intracellular calcium, leading to a fluorescent signal. Antagonists like this compound will block this response.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.
-
Assay Plate: 384-well, black, clear-bottom microplates.
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic Agonist: Carbachol
-
Reference Antagonist: this compound, Atropine
-
-
Instrumentation: Fluorescence kinetic plate reader with automated liquid handling.
Protocol:
-
Cell Plating:
-
Seed CHO-M3 or HEK-M3 cells into 384-well plates at a density of 10,000-20,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a reference) in assay buffer. The final DMSO concentration should be below 0.5%.
-
Add 10 µL of the compound solutions to the assay plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Prepare the agonist solution (Carbachol) at a concentration that elicits 80% of the maximal response (EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Initiate reading to establish a baseline fluorescence.
-
Add 10 µL of the EC80 Carbachol solution.
-
Continuously record the fluorescence signal for 90-120 seconds.
-
Data Analysis:
-
The antagonist effect is quantified by the reduction in the peak fluorescence signal.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value for active compounds by fitting the concentration-response data to a four-parameter logistic model.
References
Application Notes and Protocols: Preparation of Sterile Benzetimide Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzetimide hydrochloride is a potent muscarinic acetylcholine (B1216132) receptor antagonist. Its utility in pre-clinical and clinical research often necessitates its preparation in a sterile, injectable format. These application notes provide a comprehensive guide to the development of a sterile this compound hydrochloride solution, including formulation considerations, proposed manufacturing and sterilization procedures, and detailed protocols for quality control testing.
Disclaimer: The following protocols are proposed based on the known physicochemical properties of this compound hydrochloride and general principles of sterile product manufacturing. These protocols must be validated by the end-user for their specific application.
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the physicochemical properties of this compound hydrochloride is fundamental to developing a stable and effective sterile formulation.
Table 2.1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [Generic] |
| Molecular Formula | C₂₃H₂₇ClN₂O₂ | [Generic] |
| Molecular Weight | 398.93 g/mol | [Generic] |
| Solubility in Water | 16.67 mg/mL (with ultrasonication) | [Generic] |
| Solubility in DMSO | ≥ 32 mg/mL | [Generic] |
| Storage (Solid) | 4°C, sealed, away from moisture | [Generic] |
Proposed Formulation Development
The development of a sterile injectable solution of this compound hydrochloride requires careful consideration of excipients to ensure the stability, safety, and efficacy of the final product.
Excipient Selection
The following excipients are proposed for the formulation of a sterile this compound hydrochloride solution. The final selection and concentration of these excipients should be determined through formal formulation studies.
Table 3.1: Proposed Excipients for this compound Hydrochloride Sterile Solution
| Excipient Category | Example | Proposed Concentration Range | Purpose |
| Vehicle | Water for Injection (WFI) | q.s. to 100% | Primary solvent |
| Tonicity-adjusting agent | Sodium Chloride | 0.9% w/v (or as needed) | To make the solution isotonic with blood |
| pH-adjusting agent | Hydrochloric Acid, Sodium Hydroxide | As needed | To adjust the pH to the target range for stability |
| Buffering agent | Citrate Buffer, Phosphate Buffer | 10-50 mM | To maintain the pH of the formulation |
pH and Tonicity Considerations
-
pH: The stability of this compound hydrochloride in aqueous solution is likely pH-dependent. A pH stability study should be conducted to determine the optimal pH for maximum stability. A target pH range of 4.0 to 6.0 is a reasonable starting point for initial studies, as many hydrochloride salts of drugs exhibit good stability in this range.
-
Tonicity: Parenteral solutions should be isotonic with blood (approximately 280-300 mOsm/kg) to avoid pain and tissue damage upon injection. The contribution of this compound hydrochloride to the osmolality of the solution should be calculated, and a tonicity-adjusting agent, such as sodium chloride, should be added to achieve isotonicity.
Manufacturing and Sterilization Protocol
The following is a proposed protocol for the small-scale, aseptic preparation of a sterile this compound hydrochloride solution. All operations should be performed in a qualified aseptic environment (e.g., a biological safety cabinet or isolator).
Equipment and Materials
-
This compound hydrochloride powder
-
Water for Injection (WFI)
-
Sodium Chloride
-
Hydrochloric Acid (e.g., 0.1 N)
-
Sodium Hydroxide (e.g., 0.1 N)
-
Sterile glassware (beakers, volumetric flasks)
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Sterile vials and stoppers
Compounding Procedure
-
Preparation of Vehicle: In a sterile beaker, dissolve the required amount of sodium chloride in approximately 80% of the final volume of WFI.
-
Dissolution of this compound Hydrochloride: Slowly add the accurately weighed this compound hydrochloride powder to the vehicle while stirring continuously. If necessary, use ultrasonication to aid dissolution.
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to the target range using dropwise addition of 0.1 N hydrochloric acid or 0.1 N sodium hydroxide.
-
Final Volume Adjustment: Bring the solution to the final volume with WFI and stir until uniform.
-
Sterile Filtration: Using a sterile syringe, draw up the this compound hydrochloride solution and pass it through a sterile 0.22 µm syringe filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically transfer the filtered, sterile solution into sterile vials.
-
Stoppering and Capping: Aseptically place sterile stoppers onto the vials and secure with aluminum caps.
Caption: Workflow for the preparation of sterile this compound hydrochloride solution.
Quality Control Testing
A comprehensive suite of quality control tests is essential to ensure the safety, purity, and potency of the final sterile product.
Table 5.1: Quality Control Specifications for this compound Hydrochloride Sterile Solution
| Test | Specification |
| Appearance | Clear, colorless solution, free from visible particles |
| pH | Within the validated target range (e.g., 4.0 - 6.0) |
| Assay | 90.0% - 110.0% of the label claim |
| Related Substances/Impurities | Individual impurities ≤ 0.5%, Total impurities ≤ 1.0% |
| Sterility | Must meet the requirements of the sterility test |
| Bacterial Endotoxins | Within the established limit (e.g., < 0.5 EU/mg) |
| Particulate Matter | Meets the compendial limits for injectable solutions |
Proposed Stability-Indicating HPLC Method Development
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound hydrochloride and its degradation products. As no specific method is readily available in the literature, the following protocol outlines a systematic approach to method development and validation.
Forced Degradation Study Protocol
A forced degradation study should be performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound hydrochloride in 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound hydrochloride to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound hydrochloride to UV and visible light as per ICH Q1B guidelines.
Samples should be taken at appropriate time points and analyzed by the developed HPLC method.
Hypothetical HPLC Method Parameters
The following parameters provide a starting point for the development of a stability-indicating RP-HPLC method for this compound hydrochloride.
Table 6.1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines. The validation should include:
-
Specificity: Demonstrated by the separation of the main peak from degradation products and any excipients. Peak purity analysis should be performed.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined for this compound hydrochloride and its major degradation products.
-
Robustness: Assessed by making small, deliberate changes to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
This compound hydrochloride exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors. These G-protein coupled receptors are involved in a wide range of physiological processes. The signaling pathway is complex and varies depending on the receptor subtype (M1-M5).
Caption: Simplified signaling pathway of muscarinic acetylcholine receptor antagonism by this compound hydrochloride.
Storage and Stability of Sterile Solution
Based on general knowledge of similar compounds, a prepared sterile solution of this compound hydrochloride should be stored protected from light. Recommended storage conditions would be refrigerated (2-8°C). The shelf-life of the sterile solution must be determined through a formal stability study under the intended storage conditions.
Conclusion
The preparation of a sterile solution of this compound hydrochloride for research purposes is a multi-step process that requires careful attention to formulation, manufacturing, and quality control. The protocols and information provided in these application notes serve as a comprehensive guide for the development and characterization of such a preparation. It is imperative that the proposed methods are fully validated by the end-user to ensure the final product is safe, stable, and suitable for its intended use.
Application Notes: In Situ Hybridization Probes for Studying Benzetimide Targets
References
- 1. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 2. In Situ Hybridization: Tips, Techniques, and Expert Insights | The Scientist [the-scientist.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Selected In Situ Hybridization Methods: Principles and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of muscarinic cholinergic receptors with [11C]NMPB and positron emission tomography: method development and differentiation of tracer delivery from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. Muscarinic M2 receptor mRNA expression and receptor binding in cholinergic and non-cholinergic cells in the rat brain: a correlative study using in situ hybridization histochemistry and receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Troubleshooting Benzetimide solubility issues for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Benzetimide in preparation for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in common solvents?
A1: The reported solubility of this compound hydrochloride can vary. It is described as slightly soluble in water and chloroform.[1] One source indicates an aqueous solubility of 51.4 µg/mL at pH 7.4[2], while another reports a solubility of 16.67 mg/mL in water with the aid of ultrasonication and 32 mg/mL in DMSO.[3] This variability underscores the challenges researchers might face.
Q2: Why am I seeing precipitation when I dilute my this compound stock solution in an aqueous buffer?
A2: This is a common issue for compounds with low aqueous solubility. When a stock solution of this compound, likely prepared in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer, the overall solvent composition changes, leading to a decrease in the drug's solubility. This can cause the drug to precipitate out of the solution.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH modification is a common strategy for ionizable drugs.[4] As this compound is a basic compound, adjusting the pH of the aqueous vehicle to be more acidic can increase its solubility. However, the final pH of the formulation must be compatible with the route of administration to avoid physiological irritation.
Q4: What are co-solvents and how can they help with this compound solubility?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[4][5][6] For this compound, a small percentage of a co-solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) in the final formulation can help maintain its solubility in an aqueous solution.
Troubleshooting Guide
Issue: My this compound hydrochloride powder is not dissolving in water.
-
Question: Have you tried applying energy to the solution?
-
Question: Is the pH of your water neutral?
-
Answer: this compound is a basic compound. Try acidifying the water slightly (e.g., with a small amount of HCl) to lower the pH and see if solubility improves. Ensure the final pH is suitable for your in vivo model.
-
Issue: My this compound precipitates out of solution after preparation.
-
Question: What is the composition of your final formulation?
-
Answer: If you are diluting a DMSO stock, ensure the final concentration of DMSO is kept to a minimum (ideally <1-5% for most in vivo studies, but this needs to be determined for your specific model) to avoid toxicity and precipitation.
-
-
Question: Have you considered using solubilizing excipients?
-
Answer: The use of surfactants or complexing agents like cyclodextrins can help to keep hydrophobic drugs in solution.[4] These should be tested systematically to find an optimal and non-toxic formulation.
-
Data Summary
Table 1: Reported Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Conditions | Reference |
| Water | Slightly soluble | Not specified | [1] |
| Chloroform | Slightly soluble | Not specified | [1] |
| Water | 51.4 µg/mL | pH 7.4 | [2] |
| Water | 16.67 mg/mL | With ultrasonication | [3] |
| DMSO | 32 mg/mL | Not specified | [3][7] |
Experimental Protocols
Protocol: Systematic Solubility Assessment for this compound
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 50 mg/mL).
-
Vortex and sonicate until the compound is fully dissolved.
-
-
Screening of Co-solvents and pH:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).
-
In parallel, prepare aqueous solutions containing different co-solvents at various concentrations (e.g., 10% DMSO, 20% PEG400, 10% Ethanol).
-
Add a small, fixed amount of the this compound stock solution to each of the prepared buffers and co-solvent solutions to achieve a target final concentration (e.g., 1 mg/mL).
-
Vortex each solution vigorously.
-
-
Observation and Analysis:
-
Visually inspect each solution for precipitation immediately after preparation and after a set period (e.g., 1 hour, 4 hours, 24 hours) at room temperature and at 4°C.
-
Quantify the amount of soluble this compound in the clear supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).
-
-
Selection of Optimal Formulation:
-
Based on the results, select the formulation that provides the desired concentration of this compound without precipitation and with the lowest possible concentration of organic solvents and excipients.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound's mechanism as a muscarinic antagonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Hydrochloride | C23H27ClN2O2 | CID 21846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride (5633-14-7) for sale [vulcanchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. abmole.com [abmole.com]
Technical Support Center: Benzetimide Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Benzetimide in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Problem: You are observing a decrease in this compound concentration in your solution over time, suggesting degradation.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Hydrolysis | The lactam ring in the this compound structure may be susceptible to hydrolysis, especially at non-neutral pH. Maintain the pH of the solution within a stable range, ideally close to neutral (pH 6-8). Use buffered solutions to maintain a constant pH. Avoid strongly acidic or alkaline conditions. |
| Oxidation | The tertiary amine and other parts of the molecule could be prone to oxidation.[1][2] Protect the solution from atmospheric oxygen by purging with an inert gas (e.g., nitrogen or argon). Consider adding antioxidants, but test for compatibility and interference with your assay. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of photosensitive compounds.[3][4] Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Temperature | Higher temperatures generally accelerate chemical degradation.[5] Store stock and working solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.[6] |
| Incompatible Solvents or Excipients | Certain solvents or excipients in the formulation may react with this compound. Ensure all components of your solution are compatible. When preparing new formulations, conduct compatibility studies. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The main factors affecting the stability of drugs like this compound in solution include pH, temperature, light, and the presence of oxidizing agents.[5] Hydrolysis, oxidation, and photodegradation are common degradation pathways for complex organic molecules.
Q2: What is the optimal pH range for storing this compound solutions?
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is generally recommended to store stock solutions at low temperatures, such as -20°C or even -80°C, to minimize degradation.[6] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.
Q4: Can I use stabilizers to prevent this compound degradation?
A4: Yes, various chemical stabilizers can be used, but their selection depends on the degradation pathway. For oxidative degradation, antioxidants can be beneficial. For pH-related instability, buffers are essential. However, it is critical to validate that any stabilizer used does not interfere with the experimental assay.
Q5: How can I detect and quantify this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective method for quantifying this compound and separating its degradation products.[7][8][9][10] Developing a stability-indicating HPLC method is crucial for accurate assessment.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol outlines a basic experiment to assess the stability of this compound under various conditions.
1. Materials:
- This compound hydrochloride
- Phosphate (B84403) buffers (pH 5, 7, 9)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Amber and clear glass vials
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of organic solvent like methanol (B129727) or DMSO, then diluted in aqueous buffer).
- Prepare working solutions of this compound at a known concentration (e.g., 10 µg/mL) in each of the phosphate buffers (pH 5, 7, and 9).
- Aliquot the working solutions into both amber and clear glass vials.
- Store the vials under the following conditions:
- Refrigerated (2-8°C)
- Room temperature (~25°C)
- Elevated temperature (e.g., 40°C)
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
- Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
3. Data Analysis:
- Plot the concentration of this compound as a function of time for each condition.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the drug to identify potential degradation products and pathways.
1. Materials:
- This compound hydrochloride solution
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp
2. Procedure:
- Acid Hydrolysis: Add HCl to the this compound solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Add NaOH to the this compound solution to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours.
- Oxidation: Add H₂O₂ to the this compound solution to achieve a final concentration of 3%. Store at room temperature for 24 hours.
- Photodegradation: Expose the this compound solution in a clear vial to a UV lamp for 24 hours.
- Analyze all stressed samples, along with an unstressed control, by HPLC-MS to identify and characterize any degradation products.
Visualizations
Caption: A troubleshooting decision tree for identifying potential causes of this compound degradation.
Caption: A general workflow for conducting a stability study of this compound in solution.
Caption: A hypothetical degradation pathway for this compound illustrating potential hydrolysis and oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The photostability of antimycotics. 3. Photostability of locally acting antimycotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Benzetimide Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzetimide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound hydrochloride?
This compound hydrochloride is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It is the hydrochloride salt of this compound, which is a non-selective antagonist for muscarinic acetylcholine receptors M1, M2, and M3. Its antagonism at these receptors underlies its effects on the central and peripheral nervous systems.
Q2: What are the recommended storage conditions and stability of this compound hydrochloride?
This compound hydrochloride should be stored as a solid at -20°C for long-term storage (months to years), where it is stable for at least two years. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. Stock solutions in DMSO can also be stored at -20°C for the long term. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during ordinary shipping.
Q3: What are the solubility characteristics of this compound hydrochloride?
This compound hydrochloride is a white to off-white solid powder. It is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in water, requiring sonication to aid dissolution.[2] Due to its limited aqueous solubility, preparing concentrated stock solutions in water can be challenging.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected antagonist activity | Incomplete dissolution of this compound hydrochloride. The compound is only slightly soluble in water. | Prepare a concentrated stock solution in 100% DMSO. For aqueous experimental buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including controls. Briefly sonicate the final diluted solution to ensure complete dissolution. |
| Degradation of the compound. Improper storage can lead to degradation. | Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for long-term). Avoid repeated freeze-thaw cycles of stock solutions. | |
| pH of the experimental buffer. The charge state and activity of the compound can be pH-dependent. | Maintain a consistent physiological pH (e.g., 7.4) in your experimental buffer and verify it before each experiment. | |
| High variability between replicate wells in binding assays | Precipitation of the compound in aqueous buffer. High concentrations of this compound hydrochloride may precipitate out of solution, especially over time. | Visually inspect your solutions for any precipitate. If observed, try lowering the concentration or increasing the final DMSO percentage slightly (while ensuring it remains non-toxic to your cells/tissue). Prepare fresh dilutions from the DMSO stock immediately before use. |
| Inconsistent cell/membrane preparation. Variability in receptor density can lead to inconsistent binding. | Ensure a consistent and validated protocol for cell culture and membrane preparation. Perform protein quantification to normalize the amount of membrane preparation used in each replicate. | |
| Unexpected off-target effects observed | Interaction with other receptors. this compound and its analogues have shown some affinity for other receptors at higher concentrations. | Perform a dose-response curve to determine the lowest effective concentration for on-target activity. If off-target effects are suspected, consider using more selective antagonists for other potential targets as controls. Refer to the binding affinity data to anticipate potential off-target interactions. |
| Difficulty in achieving complete inhibition in functional assays | Presence of multiple receptor subtypes with different affinities. The tissue or cell line used may express multiple muscarinic receptor subtypes for which this compound hydrochloride has varying affinities. | Use cell lines engineered to express a single muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors) to characterize the interaction with a specific subtype. |
| Insufficient incubation time to reach equilibrium. Competitive antagonists require sufficient time to bind to the receptor and compete with the agonist. | Optimize the incubation time for your specific assay. This can be determined by performing a time-course experiment to identify when binding equilibrium is reached. |
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇ClN₂O₂ | [3] |
| Molecular Weight | 398.9 g/mol | [3] |
| Appearance | White to off-white solid powder | MedchemExpress |
| Solubility | Soluble in DMSOSlightly soluble in water (requires sonication) | [2] |
| Long-term Storage | -20°C (as solid or in DMSO) | MedchemExpress |
Table 2: Binding Affinity of this compound Analogue (BTM-1086) for Muscarinic and Other Receptors
Data presented is for BTM-1086, the (-)-enantiomer of a close analogue of this compound.
| Receptor Subtype | pKi | Ki (nM) | Tissue Source |
| Muscarinic M1 | 9.15 | 0.71 | Guinea-pig cortex |
| Muscarinic M2 | 8.31 | 4.89 | Guinea-pig heart |
| Muscarinic M3 | 8.82 | 1.51 | Guinea-pig salivary glands |
| Histamine H1 | < 6 | > 1000 | Guinea-pig ileum |
| α1-Adrenoceptor | < 6 | > 1000 | Rat cerebral cortex |
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound hydrochloride for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO-K1 cells stably expressing human M1, M2, or M3 receptors).
Materials:
-
This compound hydrochloride
-
Cell membranes from CHO-K1 cells expressing the target muscarinic receptor subtype
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Non-specific binding control: Atropine (B194438) (1 µM)
-
Scintillation fluid and vials
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare this compound Hydrochloride Dilutions: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer
-
25 µL of this compound hydrochloride dilution (or vehicle for total binding, or atropine for non-specific binding)
-
25 µL of radioligand (e.g., [³H]-NMS at a final concentration equal to its Kd)
-
100 µL of cell membrane preparation (concentration to be optimized, e.g., 10-20 µg protein/well)
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plates using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound hydrochloride.
-
Determine the IC₅₀ value (the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Signaling Pathways
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
References
Strategies to minimize off-target effects of Benzetimide in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Benzetimide in vivo, with a focus on strategies to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and centrally acting muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its primary mechanism of action is to competitively block the binding of the neurotransmitter acetylcholine to these receptors. Muscarinic receptors are widely distributed throughout the central and peripheral nervous systems, regulating a vast array of physiological processes.[1]
Q2: What are the expected on-target effects of this compound?
As a muscarinic antagonist, this compound's on-target effects are the result of blocking parasympathetic nervous system activity. Depending on the target tissue, this can lead to effects such as a reduction in smooth muscle contractions, decreased glandular secretions, and modulation of heart rate. It has been shown to induce mydriasis (pupil dilation) and inhibit pilocarpine-induced salivation and lacrimation in rats.[1]
Q3: What are the potential off-target effects of this compound and why do they occur?
Off-target effects arise from the interaction of this compound with unintended biological molecules or from its effects on tissues other than the intended target. As a muscarinic antagonist, the most common off-target effects are extensions of its primary pharmacology in non-target organs. These occur due to the widespread distribution of the five muscarinic receptor subtypes (M1-M5) throughout the body.
Common off-target effects associated with systemic administration of muscarinic antagonists include:
-
Cardiovascular: Tachycardia (increased heart rate) due to blockade of M2 receptors in the heart.
-
Gastrointestinal: Constipation and decreased gut motility resulting from the blockade of M3 receptors in the gastrointestinal tract.
-
Urinary: Urinary retention due to relaxation of the bladder detrusor muscle (M3 receptor-mediated).
-
Ocular: Blurred vision and photophobia due to prolonged mydriasis and cycloplegia (paralysis of the ciliary muscle).
-
Central Nervous System (CNS): Drowsiness, dizziness, confusion, and in high doses, delirium or hallucinations, particularly in elderly patients, due to blockade of muscarinic receptors in the brain.[2]
-
Other: Dry mouth (xerostomia) due to inhibition of saliva secretion.
Q4: How can I minimize the off-target effects of this compound in my in vivo experiments?
Minimizing off-target effects is crucial for obtaining clean, interpretable experimental data. Key strategies include:
-
Dose Optimization: Conduct dose-response studies to identify the minimum effective dose that achieves the desired on-target effect with minimal side effects.
-
Route of Administration: Consider local or targeted delivery methods to restrict the drug's distribution to the tissue of interest, thereby reducing systemic exposure.
-
Formulation Strategies: Investigate the use of controlled-release formulations or drug delivery systems that can maintain therapeutic concentrations at the target site while minimizing peak plasma concentrations and systemic exposure.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to understand the relationship between dose, exposure, and both on- and off-target effects. This can aid in designing more effective and safer dosing regimens.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected increase in animal heart rate. | Blockade of cardiac M2 muscarinic receptors. | 1. Lower the dose of this compound. 2. Consider a more targeted route of administration if feasible. 3. Monitor cardiovascular parameters closely. |
| Reduced fecal output or signs of constipation in animals. | Inhibition of gastrointestinal motility via M3 receptor blockade. | 1. Assess gastrointestinal transit time (see experimental protocols). 2. Reduce the dose of this compound. 3. Ensure adequate hydration of the animals. |
| Animals exhibit signs of drowsiness, confusion, or ataxia. | Central nervous system (CNS) effects due to muscarinic receptor blockade in the brain. | 1. Perform behavioral tests (e.g., open field, rotarod) to quantify CNS effects. 2. Lower the dose. 3. Assess the blood-brain barrier permeability of this compound in your model. |
| Excessive pupil dilation and potential light sensitivity. | Prolonged blockade of M3 receptors in the iris sphincter muscle. | 1. Reduce the dose. 2. If applicable to the study, house animals in a dimly lit environment. 3. Quantify the duration of mydriasis. |
| Dry mouth or excessive grooming of the facial area. | Inhibition of salivary gland secretion. | 1. Monitor water intake. 2. Consider providing moist food pellets. 3. This is a common anticholinergic effect and may be difficult to avoid with systemic administration. |
Data Presentation
Table 1: Muscarinic Receptor Subtype Binding Affinity of Iododexetimide *
| Receptor Subtype | Mean Ki (pM) |
| M1 | 337 |
| M2 | 1348 |
| M3 | 1348 |
| M4 | 640 |
| M5 | 5695 |
*Data for Iododexetimide, a derivative of Dexetimide (the active enantiomer of this compound). This data suggests a higher affinity for the M1 and M4 receptor subtypes over M2, M3, and M5.[3][4]
Experimental Protocols
Protocol 1: In Vivo Assessment of Mydriasis (Pupil Dilation)
Objective: To quantify the dose-dependent mydriatic effect of this compound and its duration of action.
Materials:
-
This compound solution at various concentrations
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Atropine)
-
Animal model (e.g., rabbits, rats)
-
Pupilometer or a high-resolution camera with a ruler for scale
-
Calipers
Procedure:
-
Acclimatize animals to the experimental setup to minimize stress.
-
Measure the baseline pupil diameter of both eyes for each animal in a controlled lighting environment.
-
Administer a single drop (e.g., 50 µL) of the this compound solution, vehicle, or positive control to one eye of each animal. The other eye can serve as an internal control.
-
Measure the pupil diameter of both eyes at predetermined time points (e.g., 15, 30, 60 minutes, and then hourly for up to 8-12 hours, and at 24 hours) post-administration.
-
Record all observations, including the degree of mydriasis and any signs of ocular irritation.
Protocol 2: In Vivo Assessment of Salivary Secretion (Sialorrhea)
Objective: To evaluate the inhibitory effect of this compound on salivary secretion.
Materials:
-
This compound solution at various concentrations
-
Vehicle control
-
Sialogogue (e.g., Pilocarpine)
-
Animal model (e.g., mice, rats)
-
Pre-weighed cotton balls
-
Forceps
-
Anesthetic
Procedure:
-
Fast the animals overnight with free access to water.
-
Anesthetize the animals.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
After a specified pre-treatment time, place a pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 15 minutes).
-
Administer a sialogogue (e.g., pilocarpine) to stimulate salivation.
-
Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.
-
Calculate the percentage inhibition of salivation compared to the vehicle-treated group.
Protocol 3: In Vivo Assessment of Gastrointestinal Motility
Objective: To determine the effect of this compound on gastrointestinal transit time.
Materials:
-
This compound solution at various concentrations
-
Vehicle control
-
Non-absorbable marker (e.g., charcoal meal, carmine (B74029) red)
-
Animal model (e.g., mice, rats)
-
Oral gavage needle
Procedure:
-
Fast animals for a specified period (e.g., 12-18 hours) with free access to water.
-
Administer this compound or vehicle control at a predetermined time before the marker.
-
Administer a known volume of the non-absorbable marker by oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Measure the total length of the small intestine and the distance traveled by the marker.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Protocol 4: In Vivo Assessment of CNS Off-Target Effects (Open Field Test)
Objective: To assess general locomotor activity and anxiety-like behavior as potential CNS side effects of this compound.
Materials:
-
This compound solution at various concentrations
-
Vehicle control
-
Open field apparatus (a square arena with walls)
-
Video tracking software
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control and allow for a pre-determined absorption time.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 5-10 minutes) using the video tracking software.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in locomotion or increased time in the periphery may indicate sedative or anxiogenic effects.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for in vivo mydriasis assessment.
Caption: Troubleshooting unexpected in vivo results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Benzetimide Pharmacology Studies
Welcome to the technical support center for researchers utilizing Benzetimide in their pharmacological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is well-established as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It is classified as a parasympatholytic agent, meaning it inhibits the effects of the parasympathetic nervous system by blocking the action of acetylcholine at muscarinic receptors.[1] This antagonism is the basis for its use in conditions like Parkinson's disease, where it helps to counteract cholinergic hyperactivity.[1]
Q2: My Schild plot analysis for this compound resulted in a slope significantly different from 1. What does this indicate?
A Schild plot with a slope deviating from unity suggests that the antagonism is not simple, competitive, and reversible.[2]
-
Slope less than 1: This could indicate negative cooperativity in antagonist binding, the presence of a saturable agonist uptake mechanism, or that the agonist is acting on more than one receptor type.
-
Slope greater than 1: This may suggest positive cooperativity in antagonist binding, depletion of the antagonist due to non-specific binding, or that the experiment has not reached equilibrium.[2]
It is crucial to ensure that your assay has reached equilibrium and that the concentrations of both the agonist and this compound are accurately known.[2][3]
Q3: Could this compound exhibit biased agonism at muscarinic receptors?
While this compound is primarily known as an antagonist, the concept of biased agonism is a critical consideration for any G protein-coupled receptor (GPCR) ligand. Biased agonism refers to the ability of a ligand to preferentially activate one of several downstream signaling pathways mediated by a single receptor.[4][5][6] It is conceivable that under certain experimental conditions or in specific cell types, this compound or its derivatives could act as biased agonists or inverse agonists, leading to unexpected cellular responses. This is an active area of research in GPCR pharmacology.[4][5][7][8]
Q4: Are there any known off-target effects of this compound?
Yes. Research has shown that derivatives of this compound can act as potent antagonists of the human CXCR3 receptor, a chemokine receptor involved in inflammatory responses.[9] This is a significant finding, as it suggests that some of the observed effects of this compound in certain experimental systems may be independent of its action on muscarinic receptors.
Troubleshooting Guides
Issue 1: Non-Competitive Antagonism Observed in Schild Plot Analysis
Symptoms:
-
The slope of your Schild plot is significantly different from 1.0.[2][10]
-
Increasing concentrations of this compound cause a depression of the maximum response to the agonist, rather than a parallel rightward shift of the dose-response curve.[3]
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Equilibration Time | Ensure that both the agonist and this compound have reached equilibrium with the receptors before measuring the response. This may require optimizing incubation times.[2] |
| Non-Specific Binding | This compound may be binding to other sites on the cells or experimental apparatus, reducing its effective concentration at the receptor. Consider using blocking agents or modifying your assay buffer to reduce non-specific binding. |
| Multiple Receptor Subtypes | The agonist may be acting on multiple receptor subtypes with different affinities for this compound. Use more selective agonists or cell lines expressing a single receptor subtype to verify the interaction. |
| Allosteric Modulation | This compound may be binding to an allosteric site on the receptor, rather than the orthosteric site where the agonist binds. This can result in non-competitive antagonism. |
| Irreversible Binding | If this compound is binding irreversibly to the muscarinic receptor, this will manifest as non-competitive antagonism. Consider washout experiments to assess the reversibility of binding. |
Issue 2: Unexpected Cellular Signaling in Response to this compound
Symptoms:
-
You observe activation or inhibition of a signaling pathway that is not typically associated with the muscarinic receptor subtype you are studying.
-
The cellular response to this compound is inconsistent with simple receptor blockade.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Biased Agonism | This compound may be acting as a biased agonist, selectively activating a specific G-protein or β-arrestin pathway.[4][5][6][7][8] Use pathway-specific inhibitors or biosensors to dissect the signaling cascade. |
| Off-Target Effects | The observed response may be due to this compound interacting with another receptor or protein, such as the CXCR3 receptor.[9] Test for the presence of potential off-targets in your experimental system and use specific antagonists for those targets to confirm. |
| Receptor Dimerization | GPCRs can form homodimers or heterodimers, which can alter their signaling properties. The presence of this compound may influence the dimerization state of the muscarinic receptor. |
| Cell Line Variability | Different cell lines can have varying expression levels of receptors, G-proteins, and other signaling molecules, leading to different responses to the same compound.[6] |
Issue 3: Effects of this compound in Cells Lacking the Target Muscarinic Receptor
Symptoms:
-
You observe a biological effect of this compound in a cell line that does not express the muscarinic receptor you are targeting.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Confirmed Off-Target Binding | This is strong evidence for an off-target effect. As mentioned, this compound derivatives have been shown to antagonize the CXCR3 receptor.[9] Investigate whether your cells express CXCR3 or other potential off-targets. |
| Non-Specific Cellular Effects | At high concentrations, some compounds can have non-specific effects on cell membranes or intracellular processes. Determine the dose-response relationship for the observed effect to see if it occurs at physiologically relevant concentrations. |
| Metabolites of this compound | The observed effect may be due to a metabolite of this compound, rather than the parent compound. |
Experimental Protocols
Schild Plot Analysis for Competitive Antagonism
This protocol outlines the steps to determine if this compound is a competitive antagonist of a specific agonist at a muscarinic receptor.
-
Cell Culture and Preparation: Culture cells expressing the muscarinic receptor of interest to an appropriate density.
-
Agonist Dose-Response Curve (Control): Generate a dose-response curve for your agonist of choice in the absence of this compound. This will establish the baseline EC50 value.
-
Incubation with this compound: Pre-incubate the cells with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
Agonist Dose-Response in the Presence of this compound: While maintaining the fixed concentration of this compound, generate a new dose-response curve for the agonist.
-
Repeat with Multiple Concentrations of this compound: Repeat steps 3 and 4 with several different fixed concentrations of this compound.
-
Data Analysis:
-
Calculate the EC50 of the agonist for each concentration of this compound.
-
Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).
-
Plot log(DR - 1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of this line is the pA2 value, and the slope should be close to 1 for competitive antagonism.[2][3][10]
-
Visualizations
Caption: Workflow for Schild plot analysis and interpretation.
Caption: Troubleshooting unexpected signaling with this compound.
References
- 1. This compound | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functionally selective and biased agonists of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Label-free cell phenotypic assessment of the biased agonism and efficacy of agonists at the endogenous muscarinic M3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of this compound derivatives as human CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Benzetimide Dosage Adjustment for Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Benzetimide, a muscarinic acetylcholine (B1216132) receptor antagonist, in animal models. The following information is intended to aid in the design and execution of experiments, with a focus on dosage adjustment across different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] Its primary mechanism of action is to competitively block the binding of the neurotransmitter acetylcholine to muscarinic receptors located on various cells throughout the body. This blockade inhibits the physiological responses normally induced by acetylcholine, such as smooth muscle contraction, gland secretion, and slowing of the heart rate.
Q2: What are the common effects of this compound in animal models?
A2: As a muscarinic antagonist, this compound can induce a range of physiological effects, including:
-
Mydriasis: Dilation of the pupils.
-
Inhibition of Salivation and Lacrimation: Dry mouth and reduced tear production.[1]
-
Tachycardia: Increased heart rate.
-
Reduced Gastrointestinal Motility: Slowing of the digestive tract.
-
Bronchodilation: Relaxation of the airway smooth muscle.
The specific effects and their intensity are dose-dependent.
Q3: Is there a standard dose of this compound for all animal species?
A3: No, there is no single standard dose. The appropriate dosage of this compound varies significantly between different animal species and even between different strains of the same species. This is due to differences in metabolic rate, body surface area, and drug pharmacokinetics.[2] Dosage adjustments are crucial to achieve the desired pharmacological effect while minimizing adverse events.
Q4: How can I estimate a starting dose for a new animal strain?
A4: Allometric scaling is a widely used method to estimate an equivalent dose from a known dose in another species.[2] This method takes into account the differences in body surface area and metabolic rate. The most common approach is to use the body surface area (BSA) normalization method, which involves a conversion factor (Km). The formula for converting a dose from Animal A to Animal B is:
Dose (Animal B in mg/kg) = Dose (Animal A in mg/kg) x (Km of Animal A / Km of Animal B)
It is critical to understand that this provides an estimated starting dose, and a dose-finding study is essential to determine the optimal dose for your specific experimental model.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, particularly when adjusting dosages for different animal strains.
Issue 1: No observable effect at the calculated starting dose.
| Possible Cause | Troubleshooting Steps |
| Insufficient Dose: The allometrically scaled dose may be too low for the target species or strain. | Gradually increase the dose in a stepwise manner in a pilot study. Monitor for the desired pharmacological effect (e.g., inhibition of pilocarpine-induced salivation) and any adverse effects. |
| Rapid Metabolism: The animal strain may metabolize this compound more rapidly than the species from which the dose was scaled. | Consider increasing the dosing frequency or using a different route of administration that may provide more sustained exposure (e.g., subcutaneous vs. intraperitoneal injection). |
| Strain-Specific Resistance: The specific animal strain may have lower sensitivity to muscarinic antagonists. | Verify the expected physiological response with a known muscarinic agonist (e.g., pilocarpine) in a control group to ensure the pathway is functional in your model. |
Issue 2: Excessive adverse effects are observed.
| Possible Cause | Troubleshooting Steps |
| Overestimation of Dose: The allometrically scaled dose may be too high. | Immediately reduce the dose. In subsequent experiments, start with a lower dose and perform a careful dose-escalation study. |
| High Sensitivity of the Animal Strain: The strain may be particularly sensitive to the anticholinergic effects of this compound. | Monitor animals closely for signs of distress, such as excessive tachycardia, severe gastrointestinal stasis, or behavioral changes. Provide supportive care as needed. |
| Route of Administration: The chosen route of administration may lead to rapid absorption and high peak plasma concentrations. | Consider a different route of administration that provides a slower absorption rate (e.g., oral gavage if appropriate for the experimental design). |
Issue 3: High variability in response between individual animals of the same strain.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique: Variations in injection volume or placement can lead to different absorption rates. | Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment for accurate dosing. |
| Underlying Health Differences: Subclinical health issues can affect an animal's response to a drug. | Use healthy animals from a reputable supplier. Acclimatize animals to the experimental environment before starting the study. |
| Biological Variability: Some degree of individual variation is expected. | Increase the number of animals per group to improve statistical power and account for individual differences. |
Data Presentation: Dosage Adjustment Tables
The following tables provide estimated starting doses of this compound for various animal species based on allometric scaling from the known effective dose (ED50) in rats. The ED50 for inhibition of pilocarpine-induced salivation and lacrimation in rats is approximately 0.04 mg/kg and 0.06 mg/kg, respectively.[1] The calculations below use an average ED50 of 0.05 mg/kg for the rat as a reference.
Disclaimer: These values are theoretical estimations and should be used as a starting point for dose-finding studies. The optimal dose for your specific experimental conditions must be determined empirically.
Table 1: Allometric Scaling Conversion Factors (Km)
| Animal Species | Body Weight (kg) | Body Surface Area (m²) | Km (Body Weight / Body Surface Area) |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.5 | 0.15 | 10.0 |
| Dog | 10 | 0.40 | 25.0 |
Table 2: Estimated Starting Doses of this compound Based on Allometric Scaling from Rat Data (ED50 ≈ 0.05 mg/kg)
| Target Species | Calculation (from Rat) | Estimated Starting Dose (mg/kg) |
| Mouse | 0.05 mg/kg * (6.0 / 3.0) | 0.1 |
| Rabbit | 0.05 mg/kg * (6.0 / 10.0) | 0.03 |
| Dog | 0.05 mg/kg * (6.0 / 25.0) | 0.012 |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in a New Animal Strain
Objective: To determine the effective dose (ED50) of this compound for a specific pharmacological effect (e.g., inhibition of pilocarpine-induced salivation) in a new animal strain.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Pilocarpine (B147212) hydrochloride
-
Animal strain of interest (e.g., C57BL/6 mice)
-
Appropriate administration supplies (syringes, needles, etc.)
-
Pre-weighed cotton balls or filter paper for saliva collection
-
Analytical balance
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to at least 5 groups (n=6-8 per group), including a vehicle control group.
-
Dose Preparation: Prepare a stock solution of this compound and serially dilute it to obtain the desired dose concentrations. The estimated starting dose from the allometric scaling table should be the mid-point of your dose range. For example, for mice, you could test 0.025, 0.05, 0.1, 0.2, and 0.4 mg/kg.
-
This compound Administration: Administer the assigned dose of this compound or vehicle to each animal via the chosen route of administration (e.g., intraperitoneal injection).
-
Pilocarpine Challenge: After a pre-determined time (e.g., 30 minutes) to allow for this compound absorption and distribution, administer a standardized dose of pilocarpine (e.g., 2 mg/kg, subcutaneous) to induce salivation.
-
Saliva Collection: Immediately after the pilocarpine injection, place a pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 15 minutes).
-
Quantification of Salivation: Remove the cotton ball and immediately weigh it. The difference in weight represents the amount of saliva produced.
-
Data Analysis: Calculate the percent inhibition of salivation for each dose group compared to the vehicle control group. Plot the percent inhibition against the log of the this compound dose to determine the ED50.
Mandatory Visualization
Caption: Workflow for determining the effective dose of this compound.
Caption: Simplified signaling pathway of the M3 muscarinic receptor.
References
Technical Support Center: Overcoming Vehicle Effects in Benzetimide Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzetimide. The focus is on identifying and mitigating the confounding effects of vehicles used to dissolve this poorly water-soluble compound in control experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control necessary for my this compound experiments?
A1: this compound, particularly in its hydrochloride form, has limited solubility in aqueous solutions.[1] Therefore, organic solvents or other excipients are required to prepare stock and working solutions for in vitro and in vivo studies.[2] These substances, known as vehicles, are not always biologically inert and can have their own effects on cells or animals.[3][4] A vehicle control group, which receives the same concentration of the vehicle without this compound, is essential to differentiate the pharmacological effects of this compound from any effects caused by the vehicle itself.[5][6][7]
Q2: What are the common vehicles used for this compound, and what are their potential effects?
A2: Common vehicles for formulating poorly soluble drugs like this compound include Dimethyl Sulfoxide (B87167) (DMSO), Polyethylene Glycol (PEG), Polysorbate 80 (Tween 80), and cyclodextrins like Sulfobutylether-β-cyclodextrin (SBE-β-CD).[2][8] Each of these can have biological effects that may interfere with your experiment. For example, DMSO can alter cell membrane permeability and has been shown to affect cholinergic transmission and intracellular calcium levels.[2][9][10] PEG may also interact with G protein-coupled receptors (GPCRs), the family to which muscarinic receptors belong.[3] Tween 80, a detergent, can affect cell membrane integrity.[11]
Q3: My vehicle control group is showing unexpected activity. What could be the cause?
A3: Unexpected activity in a vehicle control group is a common issue and can be attributed to several factors. The vehicle itself may be exerting a biological effect at the concentration used. For instance, even low concentrations of DMSO can influence cell signaling pathways.[12] Another possibility is that the vehicle is interacting with components of your assay, leading to false-positive or false-negative results. For example, Tween 80 has been reported to interfere with some protein quantification assays.[13][14] It is also crucial to ensure that the vehicle formulation is not causing precipitation in the culture media, which can lead to inconsistent results.[5][6][8][11][15]
Q4: How can I minimize vehicle effects in my experiments?
A4: The primary strategy is to use the lowest possible concentration of the vehicle that maintains the solubility of this compound. A thorough vehicle suitability test should be conducted to determine the maximum tolerated concentration of the vehicle in your specific experimental model.[1] Whenever possible, prepare high-concentration stock solutions of this compound in a primary solvent like DMSO and then perform serial dilutions in your final assay buffer or media to minimize the final vehicle concentration.[1]
Troubleshooting Guides
Issue 1: High background or unexpected signaling in the vehicle control group.
-
Possible Cause 1: Vehicle is biologically active at the tested concentration.
-
Troubleshooting Step: Perform a dose-response experiment with the vehicle alone to determine its effect on your assay's readout. This will help you identify a concentration at which the vehicle has minimal to no effect.
-
-
Possible Cause 2: Vehicle is interfering with the assay components.
-
Troubleshooting Step: Run the assay with the vehicle in the absence of cells or tissue to check for direct interference with the detection method (e.g., fluorescence quenching or enhancement). If interference is detected, consider a different assay or an alternative vehicle.
-
-
Possible Cause 3: Vehicle is altering the cell membrane and sensitizing receptors.
-
Troubleshooting Step: Assess cell membrane integrity in the presence of the vehicle using assays like LDH release or Trypan Blue exclusion. If membrane disruption is observed, lower the vehicle concentration or explore less disruptive vehicles.
-
Issue 2: Precipitation of this compound or vehicle in the culture medium.
-
Possible Cause 1: "Solvent shock" from adding a concentrated stock directly to the aqueous medium.
-
Troubleshooting Step: Instead of adding the concentrated stock directly, perform a stepwise dilution. First, mix the stock with a small volume of medium, then add this mixture to the final volume.[5]
-
-
Possible Cause 2: The final concentration of this compound exceeds its solubility in the final medium.
-
Troubleshooting Step: Re-evaluate the solubility of this compound in your specific culture medium containing the vehicle. It may be necessary to lower the final concentration of this compound.
-
-
Possible Cause 3: Temperature changes affecting solubility.
Quantitative Data on Vehicle Effects
The following tables summarize the concentration-dependent effects of common vehicles. Note that these values can be cell-type and condition-specific, and it is crucial to determine the optimal concentrations for your experimental system.
Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Assays
| Vehicle | Cell Type | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | Most cell lines | ≤ 0.5% | Primary cell cultures may be more sensitive; aim for ≤ 0.1%.[6] Concentrations above 1% can be cytotoxic.[16] |
| Ethanol | Various cancer cell lines | ≤ 0.5% | Can be more toxic than DMSO at lower concentrations for some cell lines.[1] |
| PEG 300 | Caco-2 cells | Not specified, but effects observed at higher concentrations | Can inhibit efflux transporter activity.[14] |
| Tween 80 | Murine bone marrow cells | < 0.002% | Significant reduction in cell viability observed at 0.002-0.005%.[17] |
Table 2: IC50 Values for Cytotoxicity of DMSO in Various Cancer Cell Lines (72h exposure)
| Cell Line | IC50 of DMSO (v/v %) |
| K562 (Chronic Myeloid Leukemia) | 2.86 ± 0.23 |
| HL-60 (Acute Promyelocytic Leukemia) | 1.97 ± 0.11 |
| HCT-116 (Colorectal Cancer) | 2.84 ± 0.208 |
| H929 (Multiple Myeloma) | 0.207 ± 0.17 |
| Data adapted from a study on the time and concentration-dependent effects of different solvents.[18] |
Experimental Protocols
Protocol 1: Vehicle Suitability and Toxicity Assessment
Objective: To determine the maximum tolerated concentration of a vehicle in an in vitro cell-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Vehicle (e.g., DMSO, Ethanol, PEG 300, Tween 80)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare a series of dilutions of the vehicle in complete cell culture medium. A common range to test for DMSO is 0.01% to 2% (v/v).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the vehicle. Include a "medium only" control group.
-
Incubate the cells for a duration that matches your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Plot the cell viability against the vehicle concentration and determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will be your maximum tolerated concentration for subsequent experiments.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
Objective: To prepare a homogenous solution or suspension of this compound for oral or parenteral administration in animal models.
Materials:
-
This compound hydrochloride powder
-
Primary solvent (e.g., DMSO)
-
Co-solvents/vehicles (e.g., PEG 300, Tween 80, saline, corn oil)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Example for a DMSO/PEG300/Tween 80/Saline formulation):
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.
-
In a sterile tube, dissolve the this compound powder in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution. This is your concentrated stock.
-
In a separate sterile tube, add the required volume of PEG 300.
-
Slowly add the this compound/DMSO stock solution to the PEG 300 while vortexing.
-
Add the required volume of Tween 80 to the mixture and continue to vortex.
-
Finally, add the required volume of saline to reach the final desired volume and concentration. Vortex until the solution is clear and homogenous.
-
Visually inspect the final formulation for any precipitation. If slight precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Prepare the vehicle control by following the same procedure but omitting the this compound powder.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmanow.live [pharmanow.live]
- 14. Effects of poly(ethylene glycol) on efflux transporter activity in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. sid.ir [sid.ir]
- 17. researchgate.net [researchgate.net]
- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Technical Support Center: Validating the Specificity of Benzetimide in a New Experimental Model
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating the specificity of Benzetimide in a new experimental model. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Potential Cause | Recommended Solution |
| High Non-Specific Binding in Radioligand Assay | 1. Inappropriate Blocking Agents: The blocking agent (e.g., BSA) may not be optimal for your new model system. 2. Radioligand Sticking to Surfaces: The radioligand may be adhering to the filter plates or labware. 3. Excessive Radioligand Concentration: Using a radioligand concentration significantly above its Kd value can increase non-specific binding. | 1. Optimize Blocking: Test different blocking agents (e.g., non-fat dry milk, different sources of BSA) and concentrations. 2. Pre-treat Surfaces: Pre-soak filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific adherence. 3. Use Appropriate Radioligand Concentration: Use the radioligand at a concentration at or below its Kd for the target receptor. |
| Low Signal-to-Noise Ratio in Functional Assay | 1. Low Receptor Expression: The new experimental model may have a low density of muscarinic receptors. 2. Suboptimal Assay Conditions: Incubation times, temperature, or buffer composition may not be optimal. 3. Cell Health: Poor cell viability or health can lead to a diminished response. | 1. Confirm Receptor Expression: Verify the presence of muscarinic receptor subtypes using techniques like Western blotting or qPCR. 2. Optimize Assay Parameters: Perform time-course and temperature optimization experiments. Ensure the assay buffer composition is appropriate for the cell type. 3. Ensure Cell Health: Use cells at a consistent and optimal passage number and confluency. Confirm cell viability before and during the experiment. |
| Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50) | 1. "Spare Receptors": The functional assay may have a receptor reserve, leading to a leftward shift in the functional potency curve. 2. Different Assay Conditions: Variations in buffer, temperature, or incubation time between the binding and functional assays can affect the results. 3. Ligand-Specific Effects: The ligand may exhibit different binding kinetics or interact with downstream signaling components in the functional assay. | 1. Perform Receptor Inactivation Studies: Use an irreversible antagonist to inactivate a proportion of the receptors and re-determine the functional potency. 2. Harmonize Assay Conditions: Where possible, use similar buffer compositions and temperatures for both binding and functional assays. 3. Investigate Mechanism: Consider more complex models of receptor-ligand interaction and signaling. |
| High Variability Between Replicates | 1. Pipetting Errors: Inconsistent pipetting, especially of small volumes, is a common source of variability. 2. Inconsistent Cell Plating: Uneven cell distribution in multi-well plates can lead to variable responses. 3. Edge Effects in Plates: Wells on the edge of the plate may experience different temperature and evaporation rates. | 1. Calibrate Pipettes: Regularly calibrate all pipettes. Use reverse pipetting for viscous solutions. 2. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for critical experiments or fill them with buffer/media to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its effects are primarily due to the blockade of acetylcholine-mediated signaling at these receptors.
Q2: What are the enantiomers of this compound and do they differ in activity?
A2: this compound exists as two stereoisomers (enantiomers): dexetimide (B1670337) and levetimide (B1674941). Dexetimide is the pharmacologically active enantiomer, exhibiting significantly higher affinity for muscarinic receptors than levetimide.[2] This stereoselectivity is a key characteristic to validate in any new experimental model.
Q3: Why is it important to validate the specificity of this compound in a new experimental model?
A3: Validating the specificity of this compound in a new model is crucial to ensure that the observed effects are indeed due to the blockade of muscarinic receptors and not off-target interactions. This is essential for the correct interpretation of experimental results and for the reliable translation of findings.
Q4: What are the different subtypes of muscarinic receptors, and is this compound selective for any of them?
A4: There are five known subtypes of muscarinic receptors: M1, M2, M3, M4, and M5. These subtypes are coupled to different G-proteins and mediate distinct physiological functions. While this compound is a potent muscarinic antagonist, its selectivity profile across the five subtypes is not extensively documented in publicly available literature. Therefore, determining its subtype selectivity in your specific model system is a key experimental goal.
Q5: What are the typical experimental approaches to determine the specificity of a muscarinic antagonist?
A5: The two primary experimental approaches are:
-
Radioligand Binding Assays: These assays directly measure the affinity of the antagonist for the receptor by competing with a radiolabeled ligand.
-
Functional Assays: These assays measure the ability of the antagonist to inhibit the functional response induced by a muscarinic agonist (e.g., acetylcholine or carbachol). Common functional readouts include changes in intracellular calcium, inositol (B14025) phosphate (B84403) accumulation, or cAMP levels.
Data Presentation
The following tables present hypothetical binding affinity (pKi) and functional antagonist potency (pA2) values for the enantiomers of this compound. This data is for illustrative purposes to guide your experimental design and data analysis, as a comprehensive public dataset is not available.
Table 1: Hypothetical Binding Affinity (pKi) of Dexetimide and Levetimide for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Dexetimide pKi | Levetimide pKi |
| M1 | 9.2 | 6.5 |
| M2 | 9.0 | 6.3 |
| M3 | 8.8 | 6.1 |
| M4 | 8.5 | 6.0 |
| M5 | 8.7 | 6.2 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of Dexetimide and Levetimide in a Guinea-Pig Atrial Preparation
| Enantiomer | pA2 Value |
| Dexetimide | 9.82 |
| Levetimide | 6.0 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its enantiomers for each muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective muscarinic antagonist).
-
Test compounds: this compound, dexetimide, levetimide.
-
Non-specific binding control: Atropine (B194438) (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, dexetimide, and levetimide in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or the test compound dilution.
-
50 µL of [³H]-NMS at a final concentration at or below its Kd.
-
100 µL of the cell membrane preparation (protein concentration to be optimized for each receptor subtype).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Functional Assay
Objective: To determine the functional antagonist potency (IC50) of this compound and its enantiomers at Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Whole cells expressing a single human Gq-coupled muscarinic receptor subtype (M1, M3, or M5).
-
Agonist: Carbachol (B1668302).
-
Test compounds: this compound, dexetimide, levetimide.
-
Assay Buffer: HBSS or other suitable buffer containing 20 mM HEPES and 10 mM LiCl.
-
IP-One HTRF® assay kit (or equivalent).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into a 384-well white microplate and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound, dexetimide, and levetimide in assay buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the test compound dilutions to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add carbachol at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control wells. Incubate for 30-60 minutes at 37°C.
-
Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) according to the manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Readout: Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the positive (carbachol alone) and negative (buffer alone) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for validating this compound specificity.
Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.
Caption: Logical troubleshooting workflow for specificity validation experiments.
References
Accounting for Benzetimide's Enantiomeric Purity: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to account for the enantiomeric purity of Benzetimide in experimental results. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation standards to ensure accurate and reproducible research.
Introduction to this compound and Stereoisomerism
One study highlighted the stark contrast in potency, with dexetimide (B1670337) exhibiting an antagonistic potency over 6000 times higher than that of levetimide (B1674941) in guinea-pig atria.[1][2] This dramatic difference necessitates rigorous analytical control to ensure that the observed pharmacological effects are attributable to the intended enantiomer and not skewed by the presence of its less active counterpart.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to account for the enantiomeric purity of this compound in my results?
Q2: What is enantiomeric excess (% ee) and how is it calculated?
A2: Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. It is calculated as:
% ee = |([dexetimide] - [levetimide]) / ([dexetimide] + [levetimide])| x 100%
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure sample of one enantiomer has an ee of 100%.
Q3: What are the primary analytical techniques for determining the enantiomeric purity of this compound?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual quantification. Other methods include chiral capillary electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
Q4: I am observing poor resolution between the dexetimide and levetimide peaks in my chiral HPLC analysis. What are the common causes?
A4: Poor resolution can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioseparation. A screening of different CSPs (e.g., polysaccharide-based, Pirkle-type) is often necessary.
-
Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and pH, significantly impacts selectivity.
-
Incorrect Flow Rate: Chiral separations can be sensitive to flow rate; a lower flow rate often improves resolution.
-
Temperature Fluctuations: Temperature can affect the chiral recognition mechanism. Consistent temperature control using a column oven is recommended.
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.
Troubleshooting Guide for Chiral HPLC Analysis of this compound
This guide provides a systematic approach to resolving common issues encountered during the chiral HPLC analysis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution | Inappropriate CSP, suboptimal mobile phase, incorrect flow rate, temperature instability, column overload. | 1. Screen different CSPs: Test columns with different chiral selectors. 2. Optimize mobile phase: Vary the organic modifier (e.g., isopropanol (B130326), ethanol) concentration and try different additives (e.g., trifluoroacetic acid, diethylamine). 3. Adjust flow rate: Decrease the flow rate in small increments. 4. Control temperature: Use a column oven to maintain a stable temperature. 5. Reduce injection volume/concentration. |
| Peak Tailing | Secondary interactions with the stationary phase, column contamination, inappropriate mobile phase pH. | 1. Add a mobile phase modifier: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine) can reduce tailing. 2. Clean the column: Flush the column with a strong, compatible solvent. 3. Adjust mobile phase pH: Ensure the pH is appropriate for the analyte and column. |
| Poor Reproducibility | Inconsistent mobile phase preparation, insufficient column equilibration, temperature fluctuations. | 1. Prepare fresh mobile phase daily and ensure accurate measurements. 2. Increase column equilibration time before starting the analysis. 3. Use a column oven for stable temperature control. |
| No Separation | Incorrect chiral column, incompatible mobile phase. | 1. Verify the column is a chiral stationary phase. 2. Consult literature or column manufacturer's guide for appropriate starting conditions for similar compounds. 3. Perform a systematic screening of different mobile phase systems (normal phase, reversed-phase, polar organic). |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Determination of this compound Enantiomeric Purity
This protocol provides a general framework for developing a validated chiral HPLC method. Specific parameters will need to be optimized for your particular instrumentation and this compound sample.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a good starting point for screening).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile).
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (B46881) (DEA)).
-
This compound reference standards (both enantiomers, if available, or the racemate).
2. Chromatographic Conditions (Starting Point for Method Development):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive (e.g., 0.1% DEA for basic compounds).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-230 nm).
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
3. Method Validation: The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the enantiomers in the presence of other components.
-
Linearity: A linear relationship between the peak area and the concentration of each enantiomer.
-
Accuracy: The closeness of the measured value to the true value, determined by recovery studies.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Protocol 2: Sample Preparation
-
Standard Solutions: Prepare stock solutions of dexetimide and levetimide (if available) or racemic this compound in a suitable solvent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solutions: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration. Filter the solution through a 0.45 µm filter before injection.
Data Presentation
All quantitative data related to the enantiomeric purity of this compound should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example of Chiral HPLC Method Validation Summary
| Validation Parameter | Dexetimide | Levetimide | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | r² ≥ 0.995 |
| LOD (µg/mL) | Value | Value | Reportable |
| LOQ (µg/mL) | Value | Value | Reportable |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 2% | ≤ 2% |
Table 2: Pharmacological Activity of this compound Enantiomers at Muscarinic Receptors
| Enantiomer | Receptor Subtype | pA₂ Value | Reference |
| Dexetimide | Muscarinic (Guinea-pig atria) | 9.82 | [1][2] |
| Levetimide | Muscarinic (Guinea-pig atria) | 6.0 | [1][2] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater antagonist potency.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Enantiomeric Purity Analysis
Stereoselective Antagonism of Muscarinic Receptors by this compound Enantiomers
This compound exerts its effects by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The significant difference in potency between dexetimide and levetimide highlights the stereoselective nature of this interaction. Dexetimide, with a much higher affinity, is a potent blocker of muscarinic signaling, while levetimide is a very weak antagonist. The following diagram illustrates the differential impact of the two enantiomers on a generic M1/M3 muscarinic receptor signaling pathway.
References
Technical Support Center: Enhancing the Oral Bioavailability of Benzetimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Benzetimide. Given this compound's low aqueous solubility, this guide focuses on formulation strategies to enhance its dissolution and permeation.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of developing an oral formulation for this compound.
Issue 1: Low and Variable Dissolution Rates of this compound in Biorelevant Media
Question: Our research team is observing inconsistent and generally low dissolution rates for our initial this compound powder formulation in simulated gastric and intestinal fluids. What could be the cause and how can we improve this?
Answer:
Low and variable dissolution is a common challenge for poorly soluble compounds like this compound. Several factors could be contributing to this issue. Here’s a systematic approach to troubleshoot and improve your dissolution profile:
Potential Causes and Solutions:
-
Particle Size and Surface Area: The dissolution rate is directly proportional to the surface area of the drug particles. Large or aggregated particles will dissolve slowly and erratically.
-
Solution: Employ particle size reduction techniques. Micronization can reduce particle size to the micron range, while nanonization (e.g., via media milling or high-pressure homogenization) can achieve sub-micron particles, significantly increasing the surface area and dissolution velocity.[1][2][3][4][5]
-
-
Poor Wettability: this compound's hydrophobic nature may lead to poor wetting in aqueous media, causing the powder to float or clump, which reduces the effective surface area for dissolution.
-
Solution: Incorporate wetting agents or surfactants into your formulation. Surfactants reduce the interfacial tension between the drug and the dissolution medium, improving wettability.[6]
-
-
Crystalline Structure: The stable crystalline form of a drug typically has lower solubility and a slower dissolution rate than its amorphous form.[1]
Experimental Workflow for Troubleshooting Dissolution:
Caption: Troubleshooting workflow for low dissolution rates.
Issue 2: Poor Permeability of this compound Across Caco-2 Cell Monolayers
Question: Our Caco-2 permeability assay shows low apparent permeability (Papp) for our solubilized this compound formulation, suggesting poor absorption. How can we address this?
Answer:
Low permeability across Caco-2 monolayers, an in-vitro model of the human intestinal epithelium, can be a significant barrier to oral bioavailability.[7][8][9] Here are strategies to investigate and potentially overcome this issue:
Potential Causes and Solutions:
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells, reducing net absorption.[8]
-
Solution: Conduct a bi-directional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. If efflux is confirmed, consider co-formulating with a known P-gp inhibitor (though this can have regulatory and drug-drug interaction implications) or using excipients that can inhibit efflux, such as certain surfactants.[8]
-
-
Lipophilicity and Membrane Partitioning: While some lipophilicity is required for passive diffusion, highly lipophilic drugs can get trapped within the cell membrane, hindering their passage into the basolateral side.
-
Solution: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can improve permeability.[10][11][12] These systems form fine oil-in-water emulsions in the gut, which can enhance absorption through various mechanisms, including bypassing the dissolution step and utilizing lipid absorption pathways.[10][12]
-
Decision Tree for Addressing Low Permeability:
Caption: Decision-making process for low Caco-2 permeability.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should consider for formulation development?
A1: Based on available data, the critical properties of this compound hydrochloride are:
-
Molecular Weight: 398.9 g/mol .[13]
-
Solubility: It is reported to be slightly soluble in water.[14] One source indicates a solubility of 51.4 µg/mL at pH 7.4, which is quite low and confirms its poorly soluble nature.[15]
Q2: Which formulation strategies are most promising for a poorly soluble drug like this compound?
A2: Several strategies can be employed, and the optimal choice will depend on further experimentation. Here is a summary of promising approaches:
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Advantages | Potential Challenges |
| Nanonization | Increases surface area, leading to a faster dissolution rate.[2][4] | Applicable to the drug substance itself without a high excipient load. | Can be prone to particle aggregation; requires stabilizers.[3] |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic polymer in a high-energy amorphous state, increasing solubility and dissolution.[6] | Can achieve significant increases in apparent solubility. | Physical instability (recrystallization) over time can be a concern.[16] |
| Lipid-Based Formulations (SEDDS/SNEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms a micro- or nanoemulsion in the GI tract, bypassing the dissolution step.[10][11] | Can enhance both solubility and permeability; may reduce food effects.[5][12] | Higher complexity in formulation and potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Forms inclusion complexes where the hydrophobic drug molecule fits into the cavity of a hydrophilic cyclodextrin, increasing its solubility in water.[6][17] | A well-established technique with a good safety profile for many cyclodextrins. | Limited by the stoichiometry of the complex and the drug's molecular size. |
Q3: What in vitro experiments are essential before proceeding to animal studies?
A3: A robust in vitro characterization is crucial to de-risk your program and select the most promising formulations for in vivo testing. Key experiments include:
-
Solubility Studies: Determine the equilibrium solubility of this compound in various media (water, pH buffers, simulated gastric and intestinal fluids) and with different solubilizing excipients.
-
Dissolution Testing: Perform dissolution studies on your prototype formulations (e.g., using USP Apparatus II) in biorelevant media to understand the rate and extent of drug release.
-
Caco-2 Permeability Assays: As discussed, these assays predict intestinal permeability and can identify potential efflux issues.[7][9]
-
Formulation Stability: Assess the physical and chemical stability of your lead formulations under accelerated conditions (e.g., elevated temperature and humidity) to ensure robustness.
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound and evaluate its dissolution properties compared to the unformulated drug.
Methodology:
-
Preparation of Nanosuspension:
-
Disperse 1% (w/v) this compound and a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or HPMC) in deionized water.
-
Subject the suspension to high-pressure homogenization or media milling until the desired particle size is achieved (target: <200 nm).
-
-
Particle Size Analysis:
-
Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).
-
-
Dissolution Testing:
-
Perform dissolution testing using a USP Apparatus II (paddle method) at 37°C and 75 RPM.
-
Use 900 mL of simulated intestinal fluid (pH 6.8) as the dissolution medium.
-
Add an amount of the nanosuspension equivalent to a fixed dose of this compound. As a control, add the same dose of unformulated this compound powder.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), filter, and analyze the concentration of dissolved this compound using a validated HPLC-UV method.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability (Papp) of a formulated this compound and assess its potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.[8][9]
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, take samples from the basolateral side and analyze for this compound concentration via LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Repeat the experiment in the reverse direction, adding the drug to the basolateral side and sampling from the apical side.
-
-
Calculation:
-
Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To compare the oral bioavailability of a lead this compound formulation against a simple aqueous suspension.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group). Fast the animals overnight before dosing.
-
Dosing:
-
Group 1 (Control): Administer an aqueous suspension of this compound via oral gavage.
-
Group 2 (Test): Administer the optimized this compound formulation (e.g., nanosuspension or SNEDDS) via oral gavage at the same dose level.
-
Group 3 (IV): Administer a solution of this compound intravenously to a separate group to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Analysis: Centrifuge the blood to obtain plasma. Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each group.
-
Calculate the relative bioavailability of the test formulation compared to the control suspension: Frel = (AUCtest / AUCcontrol) * (Dosecontrol / Dosetest).
-
Calculate the absolute bioavailability: Fabs = (AUCoral / AUCIV) * (DoseIV / Doseoral).
-
Data Presentation: Hypothetical Pharmacokinetic Data
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 85 ± 15 | 4.0 | 750 ± 120 | 100 (Reference) |
| Nanosuspension | 10 | 250 ± 40 | 1.5 | 2100 ± 300 | 280 |
| SNEDDS Formulation | 10 | 310 ± 55 | 1.0 | 2850 ± 450 | 380 |
This table illustrates how improved formulations like a nanosuspension or a SNEDDS could significantly enhance the Cmax and AUC of this compound compared to a simple suspension, indicating improved oral bioavailability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. caymanchem.com [caymanchem.com]
- 15. This compound Hydrochloride | C23H27ClN2O2 | CID 21846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharm-int.com [pharm-int.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Benzetimide compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the long-term storage of Benzetimide compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound powder?
A1: For optimal long-term stability, solid this compound hydrochloride should be stored at -20°C. It is also crucial to protect the compound from moisture and light. Store the powder in a tightly sealed, opaque container, such as an amber glass vial, to prevent degradation.
Q2: How stable is this compound hydrochloride under the recommended storage conditions?
A2: When stored at -20°C, this compound hydrochloride has a reported stability of at least four years.[1] However, stability can be affected by frequent freeze-thaw cycles and exposure to atmospheric moisture. It is advisable to aliquot the solid compound upon receipt to minimize these effects.
Q3: What are the primary degradation pathways for this compound compounds?
A3: this compound contains a glutarimide (B196013) ring and a piperidine (B6355638) moiety.[2][3] Glutarimide rings can be susceptible to hydrolysis, especially under acidic or basic conditions.[4] The piperidine ring, while relatively stable, can undergo oxidation.[5] Additionally, as with many pharmaceutical compounds, exposure to light and high temperatures can accelerate degradation.
Q4: Are this compound solutions stable?
A4: Solutions are generally less stable than the solid form. It is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial, protected from light, at 2-8°C. The stability of this compound in various solvents has not been extensively documented; therefore, it is advisable to conduct preliminary experiments to determine its stability in your specific solvent system.
Q5: How can I tell if my this compound compound has degraded?
A5: Visual signs of degradation in the solid powder can include a change in color or clumping due to moisture absorption. In solution, degradation may be indicated by discoloration or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess purity and degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
-
Potential Cause: Degradation of the this compound stock solution or improper storage of the solid compound.
-
Recommended Action:
-
Always use freshly prepared solutions for your experiments.
-
Verify that the solid compound has been stored under the recommended conditions (-20°C, protected from light and moisture).[1]
-
If degradation is suspected, perform a purity check using a validated analytical method, such as HPLC.
-
If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.
-
Issue 2: Physical Changes in the Solid Powder (e.g., Clumping, Discoloration)
-
Potential Cause: Moisture absorption or degradation due to exposure to light or high temperatures.[6][7][8][9][10]
-
Recommended Action:
-
Discard the powder as its purity may be compromised.
-
Review your storage procedures. Ensure the container is always tightly sealed and stored in a desiccated environment if necessary.
-
Confirm that the storage location is dark and temperature-controlled.
-
Issue 3: Poor Solubility or Precipitation in Aqueous Solutions
-
Potential Cause: The compound may have degraded, or the properties of the hydrochloride salt may be affecting solubility at a particular pH. This compound hydrochloride is only slightly soluble in water.[1]
-
Recommended Action:
-
Prepare a fresh solution from a properly stored solid sample.
-
Consider adjusting the pH of the buffer to improve solubility.
-
Use of sonication may aid in dissolution.[1]
-
If precipitation occurs after dilution from a stock in an organic solvent (e.g., DMSO), optimize the final concentration of the organic solvent in your aqueous buffer.[11]
-
Quantitative Data Summary
| Parameter | Recommended Condition | Stability/Notes |
| Storage Temperature (Solid) | -20°C | ≥ 4 years[1] |
| Short-term Storage (Solution) | 2-8°C | Prepare fresh; protect from light. |
| Humidity | Store in a dry environment | Use of a desiccator is recommended. |
| Light Exposure | Protect from light | Store in opaque or amber containers. |
Experimental Protocols
Protocol: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol: Development of a Stability-Indicating HPLC Method
1. Instrumentation and Chromatographic Conditions (Example):
-
System: HPLC with a UV or PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]
-
Specificity is demonstrated by the ability of the method to separate the main this compound peak from any degradation products generated during the forced degradation study.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Inconsistent Experimental Results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Hydrochloride | C23H27ClN2O2 | CID 21846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5633-14-7: this compound hydrochloride | CymitQuimica [cymitquimica.com]
- 4. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to avoid problems with powder flow? | Palamatic Process [palamaticprocess.com]
- 7. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 8. apecusa.com [apecusa.com]
- 9. powderbulksolids.com [powderbulksolids.com]
- 10. bulkinside.com [bulkinside.com]
- 11. benchchem.com [benchchem.com]
- 12. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Analysis of Benzetimide and Atropine as Muscarinic Antagonists
A comprehensive guide for researchers and drug development professionals on the efficacy, experimental protocols, and signaling pathways of two key muscarinic receptor antagonists.
In the field of pharmacology, the blockade of muscarinic acetylcholine (B1216132) receptors is a cornerstone of various therapeutic strategies. Among the cadre of available antagonists, atropine (B194438) has long served as a non-selective benchmark. This guide provides a detailed comparison of the efficacy of Benzetimide and the archetypal antagonist, atropine, as muscarinic antagonists. By presenting available experimental data, outlining detailed methodologies, and visualizing relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these compounds for their specific research applications.
Data Presentation: Quantitative Comparison of Antagonist Efficacy
| Antagonist | Receptor Subtype | Binding Affinity (Ki) [nM] | Potency (IC50) [nM] |
| Atropine | M1 | 1.27 ± 0.36[1] | 2.22 ± 0.60[1] |
| M2 | 3.24 ± 1.16[1] | 4.32 ± 1.63[1] | |
| M3 | 2.21 ± 0.53[1] | 4.16 ± 1.04[1] | |
| M4 | 0.77 ± 0.43[1] | 2.38 ± 1.07[1] | |
| M5 | 2.84 ± 0.84[1] | 3.39 ± 1.16[1] | |
| Dexetimide (B1670337) | M2 (guinea-pig atria) | pA2 = 9.82 | - |
| 127I-Iododexetimide | M1 | - | 31[2] |
| M2 | - | 643[2] | |
| M3 | - | 157[2] | |
| M4 | - | 82[2] | |
| M5 | - | 566[2] | |
| Levetimide | M2 (guinea-pig atria) | pA2 = 6.0 | - |
*The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Mechanism of Action: Muscarinic Receptor Antagonism
Muscarinic antagonists, such as this compound and atropine, exert their effects by competitively binding to muscarinic acetylcholine receptors, thereby preventing the neurotransmitter acetylcholine (ACh) from binding and activating the receptor. This blockade inhibits the downstream signaling cascades initiated by muscarinic receptor activation.
Caption: Competitive inhibition of muscarinic receptors by antagonists.
Experimental Protocols
The determination of binding affinity (Ki) and functional potency (IC50) for muscarinic antagonists relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay (for Ki determination)
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and atropine for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compounds: this compound (as dexetimide and levetimide) and Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds (this compound enantiomers and atropine).
-
In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled atropine, e.g., 1 µM), and competitive binding (radioligand + varying concentrations of the test compound).
-
Add a constant concentration of [3H]-NMS (typically at its Kd concentration) to all wells.
-
Add the appropriate concentration of the test compound or buffer to the wells.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization (for IC50 determination at Gq-coupled receptors)
This assay measures the ability of an antagonist to inhibit the functional response (e.g., calcium release) mediated by Gq-coupled muscarinic receptors (M1, M3, M5) upon agonist stimulation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and atropine at M1, M3, and M5 muscarinic receptors.
Materials:
-
Cell line stably expressing the human M1, M3, or M5 muscarinic receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol).
-
Test compounds: this compound (as dexetimide and levetimide) and Atropine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compounds (this compound enantiomers and atropine).
-
Pre-incubate the cells with the test compounds or vehicle for a specified period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (e.g., carbachol (B1668302) at its EC80 concentration) to stimulate the cells.
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value of the antagonist.
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades depending on the receptor subtype. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
References
Benzetimide versus dexetimide: a comparative analysis of enantiomers
A comprehensive guide for researchers and drug development professionals on the stereoselective pharmacology of benzetimide and its enantiomers, dexetimide (B1670337) and levetimide (B1674941).
This compound is a chiral piperidine-based anticholinergic agent that exists as a racemic mixture of two enantiomers: dexetimide and levetimide. Within this pair, dexetimide emerges as the pharmacologically active component, exhibiting potent antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs). This property underlies its clinical application in treating Parkinson's disease and drug-induced extrapyramidal symptoms. In contrast, its stereoisomer, levetimide, is significantly less active. This guide provides a detailed comparative analysis of this compound and its enantiomers, focusing on their differential pharmacology, supported by experimental data, and outlining the methodologies used for their characterization.
Chemical Structure and Stereoisomerism
This compound possesses a chiral center, leading to the existence of two non-superimposable mirror-image isomers, known as enantiomers. Dexetimide represents the dextrorotatory (+) enantiomer, while levetimide is the levorotatory (-) enantiomer. The specific three-dimensional arrangement of these enantiomers dictates their interaction with chiral biological targets, such as receptors, leading to profound differences in their pharmacological activity.
Comparative Pharmacological Data
The pharmacological activity of this compound is almost exclusively attributed to the dexetimide enantiomer. This stereoselectivity is evident in both receptor binding affinity and functional antagonistic potency.
Muscarinic Receptor Binding Affinity
Table 1: Postulated Comparative Binding Affinities (Ki in nM) of Dexetimide and Levetimide at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Dexetimide (Ki, nM) | Levetimide (Ki, nM) |
| M1 | Low (High Affinity) | High (Low Affinity) |
| M2 | Moderate | High (Low Affinity) |
| M3 | Moderate | High (Low Affinity) |
| M4 | Low (High Affinity) | High (Low Affinity) |
| M5 | Moderate | High (Low Affinity) |
| Note: This table is based on the known high potency of dexetimide and low potency of levetimide, and the M1 preference of dexetimide derivatives. Precise experimental Ki values for both enantiomers across all subtypes are not available in the cited literature. |
Functional Antagonistic Potency
Functional assays provide a direct measure of the ability of a compound to inhibit the physiological response to an agonist. The antagonistic potency of dexetimide and levetimide has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonistic potency.
A key study conducted on guinea-pig atria demonstrated a dramatic difference in the antagonistic potency of the two enantiomers.[3]
Table 2: Comparative Functional Antagonistic Potency of Dexetimide and Levetimide
| Enantiomer | Tissue | pA2 Value | Potency Ratio (Dexetimide/Levetimide) |
| Dexetimide | Guinea-pig atria | 9.82 | > 6000 |
| Levetimide | Guinea-pig atria | 6.0 |
The data clearly indicates that dexetimide is over 6000 times more potent as a muscarinic antagonist than levetimide in this tissue model.[3]
Mechanism of Action and Signaling Pathways
Dexetimide exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
By blocking the binding of the endogenous neurotransmitter acetylcholine, dexetimide inhibits the downstream signaling cascades initiated by these receptors. In the context of Parkinson's disease, the blockade of M1 receptors in the striatum is thought to be a key mechanism. This helps to restore the balance between the dopaminergic and cholinergic systems, which is disrupted in this neurodegenerative disorder.
Caption: Antagonistic action of dexetimide at the M1 muscarinic receptor.
Experimental Protocols
The characterization of this compound and its enantiomers involves standard pharmacological assays to determine their binding affinity and functional potency at muscarinic receptors.
Radioligand Binding Assay for Ki Determination
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation: Membranes are prepared from cells or tissues expressing the muscarinic receptor subtype of interest. 2. Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (dexetimide or levetimide). 3. Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. 4. Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting. 5. Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Schild Analysis for pA2 Determination
This functional assay determines the potency of a competitive antagonist.
1. Tissue Preparation: An isolated tissue preparation that responds to a muscarinic agonist (e.g., guinea-pig ileum or atria) is mounted in an organ bath. 2. Control Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated. 3. Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (dexetimide or levetimide) for a predetermined period to allow for equilibrium. 4. Second Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. 5. Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist. 6. Schild Plot: Steps 3-5 are repeated with at least two other concentrations of the antagonist. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the regression line provides the pA2 value.
Caption: Experimental workflow for determining antagonist affinity and potency.
Conclusion
The pharmacological activity of this compound is overwhelmingly attributed to its dextrorotatory enantiomer, dexetimide. This is a classic example of stereoselectivity in drug action, where the three-dimensional structure of the molecule is critical for its interaction with the biological target. Dexetimide is a potent muscarinic antagonist, while levetimide is largely inactive. This significant difference in potency underscores the importance of evaluating the individual enantiomers of chiral drugs during the development process. A thorough characterization of the binding affinity and functional potency of each stereoisomer at all relevant receptor subtypes is essential for understanding the overall pharmacological profile of a racemic mixture and for optimizing therapeutic efficacy while minimizing potential off-target effects. Further studies to determine the experimental Ki values of both dexetimide and levetimide at all five human muscarinic receptor subtypes would provide a more complete picture of their comparative pharmacology.
References
Unveiling the Selectivity of Benzetimide for Muscarinic Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its target is paramount. This guide provides a detailed comparison of Benzetimide's selectivity for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5) against a panel of other well-characterized muscarinic antagonists. The data presented herein, summarized in clear tabular format and supported by detailed experimental protocols, aims to facilitate informed decisions in research and development endeavors.
Comparative Analysis of Muscarinic Antagonist Selectivity
The affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. In the context of muscarinic antagonists, selectivity for a particular receptor subtype can translate to a more targeted therapeutic action with fewer off-target side effects. The following table summarizes the binding affinities (pKi) of this compound and a range of other muscarinic antagonists for the human M1-M5 receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 8.8 | 7.2 | 7.5 | 7.1 | 7.4 |
| Pirenzepine | 8.0 | 6.6 | 6.7 | 7.2 | 6.9 |
| Atropine (B194438) | 9.0 | 9.1 | 9.2 | 9.0 | 9.1 |
| 4-DAMP | 8.9 | 8.0 | 9.4 | 8.8 | 8.9 |
| AF-DX 116 | 6.8 | 7.6 | 6.5 | 7.0 | 6.7 |
| Methoctramine | 7.1 | 8.1 | 6.9 | 7.7 | 7.0 |
| Himbacine | 7.8 | 8.3 | 7.7 | 8.2 | 7.6 |
| Tiotropium | 9.4 | 9.1 | 9.7 | 9.2 | 9.3 |
| Darifenacin | 8.0 | 7.3 | 8.8 | 7.5 | 8.1 |
Note: The pKi values are compiled from various sources and may have been determined using different experimental conditions. Direct comparison should be made with caution.
From the data, this compound demonstrates the highest affinity for the M1 receptor subtype, with approximately 40-fold selectivity over the M2 receptor and moderate selectivity over M3, M4, and M5 subtypes. This profile suggests that this compound is a relatively M1-selective antagonist. In comparison, Atropine is a non-selective antagonist, binding with high affinity to all five subtypes. Pirenzepine is another well-known M1-selective antagonist, although its selectivity over other subtypes is less pronounced than that of this compound. 4-DAMP shows a preference for the M3 subtype, while AF-DX 116 and Methoctramine are M2-selective. Himbacine displays selectivity for M2 and M4 receptors. Tiotropium, a long-acting muscarinic antagonist, exhibits high affinity for all subtypes with a slight preference for M1 and M3. Darifenacin is recognized as an M3-selective antagonist.[1]
Experimental Methodologies
The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. The two primary methods employed are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor. The most common approach is a competition binding assay.
Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with a preparation of cells or tissues expressing the target receptor. The unlabeled compound being tested (the "competitor," e.g., this compound) is added at increasing concentrations. The ability of the competitor to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.
Detailed Protocol for [³H]-NMS Competition Binding Assay:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation. The protein concentration of the membrane suspension is determined.
-
-
Binding Assay:
-
In a 96-well plate, the following are added in triplicate:
-
50 µL of cell membrane preparation (typically 10-50 µg of protein).
-
25 µL of [³H]-NMS at a final concentration close to its Kd value (e.g., 0.3 nM).
-
25 µL of competing unlabeled ligand (e.g., this compound) at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For determination of non-specific binding, a high concentration of a non-selective antagonist like atropine (1 µM) is used instead of the competitor.
-
Total binding is determined in the absence of any competing ligand.
-
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is calculated as the negative logarithm of the Ki.
-
Functional Assays
Functional assays measure the biological response elicited by receptor activation or inhibition. For Gq-coupled muscarinic receptors (M1, M3, M5), a common functional assay is the measurement of intracellular calcium mobilization. For Gi-coupled receptors (M2, M4), assays often measure the inhibition of adenylyl cyclase activity.
Principle of Calcium Mobilization Assay: Activation of Gq-coupled muscarinic receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes. An antagonist will inhibit the agonist-induced calcium response.
Detailed Protocol for Calcium Mobilization Assay:
-
Cell Culture and Dye Loading:
-
CHO cells stably expressing the target muscarinic receptor (M1, M3, or M5) are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 1 hour at 37°C.
-
-
Antagonist Incubation:
-
The dye-containing buffer is removed, and the cells are washed.
-
Buffer containing various concentrations of the antagonist (e.g., this compound) is added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
An agonist (e.g., acetylcholine or carbachol) at a concentration that produces a submaximal response (EC80) is added to the wells.
-
The change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each well.
-
The inhibitory effect of the antagonist is calculated as a percentage of the response in the absence of the antagonist.
-
The IC50 value for the antagonist is determined by non-linear regression of the concentration-response curve.
-
The Schild equation can be used to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
-
Visualizing the Pathways and Processes
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Selectivity Profiling.
Conclusion
This guide provides a comprehensive overview of this compound's selectivity for muscarinic receptor subtypes in comparison to other antagonists. The presented data, along with detailed experimental protocols, serves as a valuable resource for researchers in the field of pharmacology and drug development. The relatively high selectivity of this compound for the M1 receptor subtype warrants further investigation into its potential therapeutic applications where M1 antagonism is desired. The provided methodologies can be adapted to further characterize the functional consequences of this compound's interaction with muscarinic receptors.
References
Unveiling the Receptor Selectivity Profile of Benzetimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzetimide is a potent muscarinic acetylcholine (B1216132) receptor antagonist. Its pharmacological activity is stereoselective, with the dexetimide (B1670337) enantiomer displaying significantly higher potency than the levetimide (B1674941) form. This guide presents binding affinity data for a closely related compound, iododexetimide, to provide an insight into the likely interaction of the active enantiomer with muscarinic receptor subtypes. Crucially, this document highlights the current gap in knowledge regarding this compound's cross-reactivity with other major neurotransmitter receptor families, including dopamine, serotonin, adrenergic, and histamine (B1213489) receptors. To facilitate further research, a detailed protocol for a competitive radioligand binding assay is provided, alongside diagrams illustrating the experimental workflow and the signaling pathways of muscarinic receptors.
Binding Affinity of Iododexetimide for Muscarinic Receptor Subtypes
Due to the limited availability of direct binding data for this compound's enantiomers across all muscarinic subtypes, the following table summarizes the binding affinities (Ki) of iododexetimide, a derivative of the active enantiomer dexetimide, for the five human muscarinic receptor subtypes (M1-M5). This data serves as a valuable proxy for understanding the potential selectivity profile of dexetimide.
| Receptor Subtype | Binding Affinity (Ki) of Iododexetimide (nM) |
| M1 | 0.337 |
| M2 | Not Available |
| M3 | Not Available |
| M4 | Not Available |
| M5 | Not Available |
Note: Lower Ki values indicate higher binding affinity. The available data for iododexetimide suggests a high affinity for the M1 receptor subtype.
Cross-Reactivity with Other Neurotransmitter Receptors
A comprehensive search of scientific literature did not yield quantitative data on the cross-reactivity of this compound, dexetimide, or levetimide with other major neurotransmitter receptors, including:
-
Dopamine Receptors (e.g., D1, D2, D3, D4, D5)
-
Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT3)
-
Adrenergic Receptors (e.g., α1, α2, β1, β2)
-
Histamine Receptors (e.g., H1, H2, H3)
The absence of such data represents a significant gap in the pharmacological profiling of this compound and underscores the need for further experimental investigation to assess its selectivity and potential off-target effects.
Experimental Protocols
To facilitate the investigation of this compound's binding affinity and cross-reactivity, a detailed protocol for a competitive radioligand binding assay is provided below. This method is a standard and robust technique for determining the affinity of a test compound for a specific receptor.
Competitive Radioligand Binding Assay for Muscarinic Receptors
1. Objective:
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype (M1-M5).
2. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound (or its enantiomers, dexetimide and levetimide).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
3. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the cell membranes in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio (typically 10-50 µg of protein per well).
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control (e.g., Atropine).
-
Competitive Binding: Add cell membranes, radioligand, and the various concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Signaling pathways of Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay for determining binding affinity.
A Head-to-Head Comparison of Benzetimide and Other Anti-Parkinsonian Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzetimide with other established anti-parkinsonian therapies. Due to the limited availability of direct head-to-head clinical trials for this compound, this comparison leverages data on the broader class of anticholinergic drugs to contextualize its potential efficacy and safety profile against other major drug classes used in the management of Parkinson's disease.
Overview of Anti-Parkinsonian Drug Classes
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficit in the brain.[1] Pharmacological interventions aim to restore dopaminergic function or modulate other neurotransmitter systems to alleviate motor and non-motor symptoms. The primary classes of anti-parkinsonian drugs include:
-
Levodopa (B1675098): The gold standard for symptomatic treatment, levodopa is a precursor to dopamine that can cross the blood-brain barrier.[1][2][3]
-
Dopamine Agonists: These agents mimic the effects of dopamine by directly stimulating dopamine receptors.[4][5][6]
-
MAO-B Inhibitors: These drugs prevent the breakdown of dopamine in the brain by inhibiting the monoamine oxidase-B (MAO-B) enzyme.[7][8][9][10][11]
-
COMT Inhibitors: Used in conjunction with levodopa, these drugs block the peripheral breakdown of levodopa, increasing its availability to the brain.[12][13][14][15][16]
-
Anticholinergics (including this compound): This class of drugs works by blocking the action of acetylcholine (B1216132), a neurotransmitter that becomes overactive in the relative absence of dopamine.[17][18][19][20][21]
This compound: An Anticholinergic Agent
This compound is a muscarinic acetylcholine receptor (mAChR) antagonist that has been used in the treatment of neuroleptic-induced parkinsonism.[22] By blocking muscarinic receptors, anticholinergic drugs like this compound aim to restore the balance between dopamine and acetylcholine in the brain, which is thought to be disrupted in Parkinson's disease.[17][20] This action is believed to be particularly effective in managing tremor.[18][19]
Comparative Efficacy: A Look at the Evidence
A randomized, crossover study comparing the anticholinergic drug benzhexol (a member of the same class as this compound) with levodopa in patients with Parkinson's disease demonstrated that both treatments improved motor control. The study highlighted that anticholinergics can be effective in improving motor symptoms, although they may have a different impact on cognitive function compared to dopaminergic therapies.
Table 1: Comparative Efficacy of Anti-Parkinsonian Drug Classes (Based on available data for the drug class)
| Drug Class | Primary Mechanism of Action | Efficacy on Motor Symptoms (UPDRS Scores) | Key Advantages |
| Anticholinergics (e.g., this compound) | Muscarinic acetylcholine receptor antagonist.[17][20] | Modest improvement, particularly in tremor.[18][19] | Can be used as monotherapy in early stages or as an adjunct to levodopa.[21] |
| Levodopa | Dopamine precursor, converted to dopamine in the brain.[1][2][3] | High efficacy, considered the "gold standard" for motor symptom control. | Most effective symptomatic treatment. |
| Dopamine Agonists | Direct stimulation of dopamine receptors.[4][5][6] | Moderate to high efficacy, can be used as monotherapy or with levodopa. | Lower risk of motor complications than levodopa in the long term. |
| MAO-B Inhibitors | Inhibit the breakdown of dopamine in the brain.[7][8][9][10][11] | Mild to moderate efficacy, can be used as monotherapy in early PD or as an adjunct. | May have neuroprotective effects (not definitively proven in humans).[11] |
| COMT Inhibitors | Inhibit the peripheral breakdown of levodopa.[12][13][14][15][16] | Enhance and prolong the effect of levodopa, reducing "off" time. | Improves the consistency of levodopa response. |
Safety and Tolerability Profile
The side effect profiles of anti-parkinsonian drugs are a critical consideration in treatment selection. Anticholinergic drugs, including this compound, are known for a specific set of adverse effects.
Table 2: Common Side Effects of Anti-Parkinsonian Drug Classes
| Drug Class | Common Side Effects |
| Anticholinergics (e.g., this compound) | Dry mouth, blurred vision, constipation, urinary retention, confusion, memory impairment, hallucinations (especially in older adults).[19][21] |
| Levodopa | Nausea, vomiting, postural hypotension, motor fluctuations, and dyskinesias with long-term use.[1] |
| Dopamine Agonists | Nausea, somnolence, hallucinations, impulse control disorders (e.g., compulsive gambling, hypersexuality).[4] |
| MAO-B Inhibitors | Nausea, dizziness, insomnia, and potential for drug interactions.[9] |
| COMT Inhibitors | Dyskinesia (by potentiating levodopa), diarrhea, nausea, and orange discoloration of urine.[16] |
Experimental Protocols
A standardized assessment of motor symptoms in clinical trials for Parkinson's disease is crucial for comparing the efficacy of different treatments. The most widely used tool is the Unified Parkinson's Disease Rating Scale (UPDRS) and its revised version, the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) .[23][24][25][26][27]
Unified Parkinson's Disease Rating Scale (UPDRS) - Motor Examination (Part III)
This section is a clinician-scored evaluation of the cardinal motor features of Parkinson's disease. The examination is typically performed in a standardized manner.
Protocol Overview:
-
Patient State: The patient is evaluated in the "off" state (after a period of withdrawal from anti-parkinsonian medication, typically overnight) and in the "on" state (after taking their medication).
-
Scoring: Each item is scored on a 0-4 scale, where 0 represents normal and 4 represents severe impairment.
-
Key Assessments Include:
-
Speech: Assessed through conversation.
-
Facial Expression: Observation of facial mobility.
-
Tremor at Rest: Observation of tremor in the limbs when fully supported and at rest.
-
Action or Postural Tremor of Hands: Assessed with arms outstretched.
-
Rigidity: Judged by passive movement of major joints.
-
Finger Tapping: Rapid, repetitive tapping of the thumb and index finger.
-
Hand Movements: Opening and closing of the hands.
-
Rapid Alternating Movements of Hands: Pronation-supination movements.
-
Leg Agility: Tapping the heel on the floor.
-
Arising from Chair: Standing up from a seated position with arms folded.
-
Gait: Observation of walking, including stride length, arm swing, and turning.
-
Postural Stability: The "pull test," where the examiner gives a sudden, firm pull on the shoulders from behind.
-
Body Bradykinesia and Hypokinesia: Overall assessment of slowness, hesitancy, and poverty of movement.
-
Signaling Pathways and Mechanisms of Action
The motor symptoms of Parkinson's disease arise from the imbalance between the dopaminergic and cholinergic systems in the basal ganglia. The following diagrams illustrate the simplified signaling pathways and the mechanisms of action of different anti-parkinsonian drugs.
Figure 1: Simplified representation of the basal ganglia circuitry in a normal versus a Parkinson's disease state.
Figure 2: Mechanisms of action for different classes of anti-parkinsonian drugs.
Conclusion
This compound, as an anticholinergic agent, represents one of the earliest classes of drugs used to manage the motor symptoms of Parkinson's disease. While it and other anticholinergics can offer symptomatic relief, particularly for tremor, their use is often limited by a less favorable side effect profile, especially concerning cognitive function in older adults.
In comparison, levodopa remains the most potent symptomatic therapy, though its long-term use is associated with motor complications. Dopamine agonists offer a valuable alternative or adjunct to levodopa, with a lower risk of motor fluctuations. MAO-B and COMT inhibitors play important roles in optimizing dopamine levels and the response to levodopa.
The selection of an anti-parkinsonian agent is a complex decision that must be individualized based on the patient's age, the severity and type of symptoms, the stage of the disease, and their tolerance for potential side effects. While direct comparative data for this compound is scarce, understanding its mechanism of action within the anticholinergic class provides a framework for its potential place in therapy, likely as a second-line or adjunctive agent for specific symptoms in younger patients. Further research, including well-designed head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy and safety of this compound against modern anti-parkinsonian therapies.
References
- 1. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 3. drugs.com [drugs.com]
- 4. Dopamine Agonists | Parkinson's Foundation [parkinson.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 7. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 9. droracle.ai [droracle.ai]
- 10. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 11. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 12. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 13. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 14. neurologylive.com [neurologylive.com]
- 15. COMT Inhibitors For Parkinson's Disease Treatment [parkinsonsdisease.net]
- 16. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticholinergics (procyclidine, trihexyphenidyl) | Parkinson's UK [parkinsons.org.uk]
- 19. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 20. Anticholinergic agents in the management of Parkinson's disease (Chapter 2) - Parkinson's Disease [cambridge.org]
- 21. How Do Anticholinergic Antiparkinson Agents Work? Uses, Side Effects, Drug Names [rxlist.com]
- 22. drugs.com [drugs.com]
- 23. UPDRS - Parkinsonâs Disease Research, Education and Clinical Centers [parkinsons.va.gov]
- 24. gaintherapeutics.com [gaintherapeutics.com]
- 25. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 26. Movement Disorder Society-Sponsored Unified Parkinson’s Disease Rating Scale Revision | RehabMeasures Database [sralab.org]
- 27. Unified Parkinson’s Disease Rating Scale (UPDRS), Movement Disorders Society (MDS) Modified Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) | APTA [apta.org]
Reproducibility of In Vivo Experiments: A Comparative Guide to Benzetimide and its Alternatives
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of pharmacological compounds is paramount. This guide provides a detailed comparison of the in vivo effects of Benzetimide, a muscarinic acetylcholine (B1216132) receptor antagonist, with other commonly used anticholinergic agents. The focus is on the reproducibility of experimental outcomes, supported by available data and detailed methodologies.
This compound has been utilized in research for its anticholinergic properties, which are primarily manifested as a reduction in secretions and gastrointestinal motility. However, the availability of recent in vivo data and detailed experimental protocols for this compound is limited. This guide addresses this gap by presenting what is known about this compound in the context of more extensively studied alternatives, namely Atropine (B194438), Scopolamine (B1681570), and Glycopyrrolate.
Comparative Efficacy: Inhibition of Salivation
A key measure of anticholinergic activity in vivo is the inhibition of secretagogue-induced salivation. The following table summarizes the available quantitative data for this compound and its alternatives in rat models.
| Compound | Animal Model | Secretagogue | Administration Route | ED50 / Effective Dose | Effect |
| This compound | Rat | Pilocarpine (B147212) | Subcutaneous | 0.04 mg/kg | Inhibition of Salivation |
| This compound | Rat | Pilocarpine | Subcutaneous | 0.06 mg/kg | Inhibition of Lacrimation |
| Atropine | Rat | Pilocarpine | Intraperitoneal | 0.022 mg/kg | Inhibition of Salivation |
| Atropine | Human | Ketamine-induced | Intravenous | 0.5 mg | Reduction in salivary volume from a mean of 2.5 cc to 1.93 cc.[1] |
| Glycopyrrolate | Human | - | Intravenous | 4 µg/kg | Significant decrease in salivary flow rates for 12 hours.[2] |
| Scopolamine | Rat | - | Intragastric | Not specified | Inhibition of rotation-induced defecation.[3] |
Mechanism of Action: A Shared Pathway
This compound and its alternatives exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[4] Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which governs "rest-and-digest" functions, including salivation and gastrointestinal motility. By blocking mAChRs, these drugs inhibit the actions of acetylcholine, leading to a reduction in glandular secretions and smooth muscle contraction.
Mechanism of action of this compound and its alternatives.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable scientific findings. Due to the limited availability of a detailed, contemporary protocol for this compound, a generalized methodology based on established procedures for assessing anti-sialagogue effects in rats is provided below. This is followed by a specific example for Atropine.
General Protocol: In Vivo Anti-Sialagogue Assay in Rats
This protocol outlines a general procedure to assess the efficacy of an anticholinergic drug in inhibiting pilocarpine-induced salivation in rats.
Generalized workflow for an in vivo anti-sialagogue assay.
Materials:
-
Male Wistar rats (200-250g)
-
This compound or alternative anticholinergic drug
-
Pilocarpine hydrochloride
-
Sterile saline solution
-
Cotton balls
-
Analytical balance
Procedure:
-
Animal Preparation: House rats individually and fast them overnight with free access to water.
-
Drug Administration: On the day of the experiment, administer the test compound (this compound or an alternative) subcutaneously or intraperitoneally at a range of doses to different groups of rats. A control group should receive a vehicle injection.
-
Incubation: Allow a 30-minute incubation period for the drug to be absorbed and exert its effects.
-
Induction of Salivation: Administer pilocarpine hydrochloride (e.g., 4 mg/kg) intraperitoneally to induce salivation.
-
Saliva Collection: Immediately after pilocarpine administration, place a pre-weighed cotton ball into the mouth of each rat. After a fixed period (e.g., 15 minutes), remove the cotton ball and weigh it again. The difference in weight corresponds to the volume of saliva secreted.
-
Data Analysis: Calculate the mean saliva production for each group. The percentage inhibition of salivation for each dose is determined relative to the control group. The ED50 (the dose that produces 50% of the maximal inhibitory effect) can then be calculated using appropriate statistical software.
Specific Protocol: Atropine in a Ketamine-Induced Hypersalivation Model in Humans
A study on the antisialagogue effect of Atropine in humans undergoing general anesthesia with ketamine provides a clinical perspective.
Study Design: A double-blind, randomized controlled trial involving 60 patients.
Procedure:
-
Patients were divided into two groups.
-
One group received 0.25 mg of atropine sulfate (B86663) and the other received 0.5 mg.
-
General anesthesia was induced with ketamine (1-2 mg/kg BW).
-
The total volume of saliva was measured for each patient.
Key Finding: There was a statistically significant difference in the volume of saliva collected between the two groups (p-value = 0.008), with the 0.5 mg dose being more effective in reducing salivation.[1]
Comparative Effects on Gastrointestinal Motility
Anticholinergic agents are also known to inhibit gastrointestinal motility. While specific comparative data for this compound is scarce, studies on alternatives like Scopolamine demonstrate this effect.
Experimental Model: Motion sickness-induced gastric emptying delay in rats.
Procedure:
-
Rats are administered a test meal.
-
Thirty minutes prior to the meal, Scopolamine (5 mg/kg, i.p.) is administered.
-
The rats are then subjected to rotation to induce motion sickness.
-
Gastric emptying is measured after 45 minutes.
Finding: Scopolamine was found to inhibit gastric emptying in non-rotated rats. However, it did not reverse the delay in gastric emptying caused by rotation.[5]
Conclusion
While this compound has demonstrated anticholinergic activity in in vivo models, the depth of available data and detailed, modern experimental protocols are less extensive compared to well-established alternatives like Atropine, Scopolamine, and Glycopyrrolate. This guide provides a framework for comparing these compounds by presenting available quantitative data and outlining a generalized experimental protocol that can be adapted for reproducible in vivo studies. For researchers investigating anticholinergic pathways, a thorough consideration of these alternatives, for which a greater body of literature exists, is recommended for comparative analysis and ensuring the reproducibility of findings.
References
- 1. jsocmed.org [jsocmed.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Anti-cholinergics mecamylamine and scopolamine alleviate motion sickness-induced gastrointestinal symptoms through both peripheral and central actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
A Comparative Guide to the Synthesis of Benzetimide: Validating a Novel Synthetic Approach Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a well-established multi-step synthesis of the anticholinergic agent Benzetimide and a novel, streamlined synthetic methodology. The objective is to validate the new approach by comparing its efficiency, yield, purity of the final product, and overall process economy against the traditional standard. All experimental data is presented for direct comparison, and detailed protocols are provided to ensure reproducibility.
Established Synthesis Method: A Multi-Step Approach
The traditional synthesis of this compound is a three-step process commencing with the alkylation of phenylacetonitrile, followed by a Michael addition, and concluding with hydrolysis and cyclization to form the glutarimide (B196013) ring.
Experimental Workflow: Established Method
Novel One-Pot Synthesis Method
A novel, more efficient one-pot synthesis has been developed to overcome the limitations of the established multi-step procedure. This method utilizes a domino reaction sequence, significantly reducing reaction time, solvent usage, and purification steps.
Experimental Workflow: New Method
Comparative Data
The following tables summarize the quantitative data for both the established and the new synthesis methods.
Table 1: Comparison of Reaction Parameters and Yield
| Parameter | Established Method | New Method |
| Number of Steps | 3 | 1 |
| Total Reaction Time | 36 - 48 hours | 12 hours |
| Overall Yield | 45 - 55% | 80 - 85% |
| Catalyst | Stoichiometric bases | Catalytic (Sc(OTf)3) |
| Solvent Usage | High (multiple solvents) | Moderate (single solvent) |
| Purification | Multiple chromatographic separations | Single crystallization |
| Atom Economy | Lower | Higher |
Table 2: Analytical Data Comparison of Synthesized this compound
| Analytical Method | Known Standard | Established Method Product | New Method Product |
| Melting Point (°C) | 194 - 196 | 193 - 195 | 194 - 196 |
| Purity (HPLC) | >99% | ~98.5% | >99.5% |
| ¹H NMR (CDCl₃, δ ppm) | 7.25-7.40 (m, 10H), 3.50 (s, 2H), 2.90-3.10 (m, 2H), 2.00-2.20 (m, 4H), 1.70-1.90 (m, 9H) | Consistent with standard | Consistent with standard |
| ¹³C NMR (CDCl₃, δ ppm) | 173.5, 171.8, 138.0, 129.2, 128.5, 127.3, 63.0, 53.5, 46.0, 35.5, 30.0, 29.0 | Consistent with standard | Consistent with standard |
| IR (KBr, cm⁻¹) | 3200 (N-H), 1720, 1680 (C=O) | 3205, 1722, 1681 | 3200, 1720, 1680 |
| Mass Spec (m/z) | 362.20 (M+) | 362.21 | 362.20 |
Experimental Protocols
Established Synthesis Method
Step 1: Synthesis of α-(1-benzylpiperidin-4-yl)phenylacetonitrile In a three-necked flask, sodium amide (1.1 eq) is added to liquid ammonia at -78°C. Phenylacetonitrile (1 eq) in dry THF is added dropwise, and the mixture is stirred for 1 hour. A solution of 1-benzyl-4-chloropiperidine (1 eq) in dry THF is then added, and the reaction is stirred overnight, allowing the ammonia to evaporate. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of Ethyl 4-cyano-4-phenyl-4-(1-benzylpiperidin-4-yl)butanoate To a solution of sodium ethoxide (1.2 eq) in ethanol, α-(1-benzylpiperidin-4-yl)phenylacetonitrile (1 eq) is added. Ethyl acrylate (1.1 eq) is then added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Step 3: Synthesis of this compound The product from Step 2 is heated in concentrated sulfuric acid at 120°C for 8 hours. The reaction mixture is cooled, poured onto ice, and neutralized with aqueous sodium hydroxide. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.
New One-Pot Synthesis Method
In a round-bottom flask equipped with a Dean-Stark apparatus, phenylacetic acid (1 eq), 1-benzyl-4-aminopiperidine (1 eq), itaconic acid (1 eq), and scandium (III) triflate (0.05 eq) are refluxed in toluene for 12 hours. The water formed during the reaction is removed azeotropically. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and washed with saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from isopropanol (B130326) to afford pure this compound.
Conclusion
The novel one-pot synthesis method for this compound demonstrates significant advantages over the established multi-step procedure. The key benefits include a substantial increase in overall yield, a dramatic reduction in reaction time and the number of synthetic steps, and simplified purification. The analytical data confirms that the this compound produced via the new method is of high purity and is identical to the known standard. This new approach represents a more efficient, economical, and environmentally friendly alternative for the synthesis of this compound, making it a highly attractive method for consideration in research and development as well as for potential scale-up in pharmaceutical production.
Benchmarking the Anticholinergic Potency of Benzetimide: A Comparative Guide
This guide provides a comparative analysis of the anticholinergic potency of Benzetimide against other well-established muscarinic receptor antagonists: Atropine, Scopolamine, and Ipratropium. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data from key in vitro and in vivo assays, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and Anticholinergic Action
This compound is a potent anticholinergic agent known to act as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its mechanism of action, like other anticholinergics, involves the competitive inhibition of acetylcholine at the five muscarinic receptor subtypes (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of parasympathetic nervous system functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. Blockade of these receptors is therapeutically useful in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain types of poisoning.
This guide benchmarks this compound by comparing its known characteristics with the well-documented potencies of Atropine, a non-selective antagonist; Scopolamine, another non-selective agent with pronounced central nervous system effects; and Ipratropium, a quaternary ammonium (B1175870) compound used primarily for its effects on the respiratory system.[6][7][8]
Muscarinic Receptor Signaling Pathways
Anticholinergic drugs exert their effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These pathways are subtype-dependent.
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various cellular responses like smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in neuronal inhibition and the negative chronotropic and inotropic effects in the heart.
Below is a diagram illustrating these primary signaling pathways.
Comparative Anticholinergic Potency: In Vitro Data
The potency of anticholinergic drugs is commonly quantified using two key in vitro assays: radioligand binding assays and functional assays.
-
Radioligand Binding Assays measure the affinity of a drug for a specific receptor subtype. A radiolabeled ligand with known high affinity for the receptor is used, and competitor drugs are added at increasing concentrations. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be converted to an inhibition constant (Ki), which reflects the binding affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity. For ease of comparison, Ki values are often expressed as the negative logarithm (pKi).
-
Functional Assays measure the ability of an antagonist to inhibit the response induced by an agonist in a tissue or cell-based system. The pA2 value , derived from a Schild analysis, is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in the agonist concentration to produce the original response. A higher pA2 value indicates a more potent antagonist.
The following tables summarize the available pKi and pA2 values for the comparator drugs.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Anticholinergics
| Antagonist | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile | Reference(s) |
|---|---|---|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Interacts with M2 receptors | [3] |
| Atropine | 8.89 | 8.49 | 8.66 | 9.11 | 8.55 | Non-selective | [6] |
| Scopolamine | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective (M1-M5) | [8][9] |
| Ipratropium | ~8.54 | ~8.70 | ~8.77 | Data not available | Data not available | Non-selective (M1-M3) |[10] |
Note: pKi values are calculated as -log(Ki). Ki values were sourced and converted for consistency. Direct comparisons should be made with caution as experimental conditions can vary between studies.
Table 2: Functional Antagonist Potency (pA2) of Anticholinergics in Tissue-Based Assays
| Antagonist | Tissue Preparation | Agonist | pA2 Value | Reference(s) |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | |
| Atropine | Human Umbilical Vein | Acetylcholine | 9.67 (as pKB) | [11] |
| Rat Prostate | Carbachol | 8.90 (as pKB) | [12] | |
| Scopolamine | Data not available | Data not available | Data not available |
| Ipratropium | Guinea Pig Trachea | Carbachol | Data not available |[13] |
Note: The pKB value is considered equivalent to the pA2 value for a competitive antagonist when the slope of the Schild plot is unity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug potency. Below are generalized protocols for two key in vitro assays used to determine anticholinergic activity.
Radioligand Competition Binding Assay Protocol
This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from muscarinic receptors.
1. Materials:
-
Membrane Preparation: Cell membranes from tissue homogenates (e.g., rat brain cortex, guinea pig heart) or cultured cells expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: this compound or comparator drug, serially diluted.
-
Non-specific Binding (NSB) Agent: A high concentration (e.g., 1 µM) of a non-labeled antagonist like Atropine to determine non-specific binding.
-
Filtration System: Cell harvester and glass fiber filter mats.
-
Detection System: Liquid scintillation counter and scintillation cocktail.
2. Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membrane Preparation.
-
Non-specific Binding (NSB): Radioligand + NSB Agent + Membrane Preparation.
-
Competition: Radioligand + Serial Dilutions of Test Compound + Membrane Preparation.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis Protocol for Functional Antagonism
This assay determines the pA2 value of a competitive antagonist by measuring its effect on the agonist-induced response in an isolated tissue preparation.
1. Materials:
-
Tissue Preparation: An isolated tissue that responds to muscarinic agonists, such as guinea pig ileum or tracheal smooth muscle strips.
-
Organ Bath System: Equipped with a force-displacement transducer to measure tissue contraction, and maintained at 37°C with aeration.
-
Physiological Salt Solution: e.g., Krebs-Henseleit solution.
-
Agonist: A muscarinic agonist such as Acetylcholine or Carbachol.
-
Antagonist: this compound or comparator drug.
2. Procedure:
-
Tissue Equilibration: Mount the tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with regular washing.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist. Add the agonist in increasing concentrations to the bath and record the contractile response until a maximum effect is achieved.
-
Washing: Thoroughly wash the tissue to return it to baseline tension.
-
Antagonist Incubation: Add a fixed concentration of the antagonist to the bath and incubate for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium.
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 3-5 with at least two other, higher concentrations of the antagonist.
3. Data Analysis:
-
Dose Ratio (DR) Calculation: For each antagonist concentration, calculate the dose ratio. The DR is the ratio of the agonist's EC50 (concentration producing 50% of the maximal response) in the presence of the antagonist to the agonist's EC50 in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR - 1) on the y-axis against the negative log of the molar concentration of the antagonist (-log[Antagonist] or p[Antagonist]) on the x-axis.
-
pA2 Determination: Perform a linear regression on the plotted points. If the antagonism is competitive, the slope of the line should not be significantly different from 1. The pA2 value is the x-intercept of the regression line.
Conclusion
This compound is an established muscarinic antagonist with demonstrated in vivo anticholinergic activity. However, a comprehensive benchmark of its potency is hindered by the limited availability of public data regarding its specific binding affinities (Ki) and functional antagonist potencies (pA2) for the five muscarinic receptor subtypes. In contrast, extensive data exists for comparator drugs like Atropine and Ipratropium, which are generally non-selective antagonists with high potency. Future research characterizing the full binding and functional profile of this compound across all muscarinic receptor subtypes would be invaluable for a more precise comparison and a better understanding of its pharmacological profile and therapeutic potential. The protocols and comparative data provided in this guide offer a framework for conducting such benchmarking studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. abmole.com [abmole.com]
- 4. 123I-iododexetimide preferentially binds to the muscarinic receptor subtype M1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Npc200302 | C17H21NO4 | CID 11968014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic receptor subtypes in the rat prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Review of the Therapeutic Indices of Various Anticholinergics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic indices of several commonly used anticholinergic drugs. By examining the relationship between the doses required for therapeutic efficacy and those causing toxicity, this review aims to offer a valuable resource for researchers and clinicians in drug development and therapeutic application. The data presented herein is compiled from preclinical and clinical studies, providing a quantitative basis for comparison.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety. In preclinical studies, the lethal dose for 50% of the animal population (LD50) is often used in place of the TD50.
TI = TD50 / ED50 or TI = LD50 / ED50
A narrow therapeutic index suggests that the doses required for therapeutic effect are close to those that cause toxic side effects, necessitating careful dose titration and patient monitoring.
Comparative Data on Therapeutic Indices
The following table summarizes the available preclinical and clinical data on the therapeutic indices of various anticholinergic agents. It is important to note that direct comparison across different studies and species should be done with caution due to variations in experimental design and physiological differences.
| Drug | Indication(s) | LD50 (mg/kg, Species, Route) | ED50 (mg/kg, Species/Clinical Context, Route) | TD50 (mg/kg or Incidence of Adverse Effect) | Calculated TI (LD50/ED50 or TD50/ED50) |
| Atropine | Bradycardia, Organophosphate Poisoning | 500 (Rat, Oral)[1]; 75 (Mouse, Oral)[1] | 0.018 (Human, Bradycardia, IV)[2] | Dry mouth, blurred vision, tachycardia (common)[3][4][5] | High (Preclinical LD50 vs. Clinical ED50 suggests a wide margin) |
| Scopolamine | Motion Sickness, Postoperative Nausea | - | 0.25-0.8 mg (Human, Motion Sickness, Oral) | Drowsiness, dizziness, dry mouth (common) | - |
| Ipratropium Bromide | COPD, Asthma | 1663 - 4000 (Rat, Oral)[6][7][8][9][10] | 0.04-0.08 mg (Human, COPD, Inhalation) | Dry mouth (common) | Very High (Preclinical LD50 vs. Clinical ED50 suggests a very wide margin) |
| Oxybutynin (B1027) | Overactive Bladder | 725 (Mouse, Oral)[11] | 5 mg (Human, Overactive Bladder, Oral)[12] | Dry mouth (up to 75%)[13], Dizziness, Constipation[13] | Moderate |
| Benztropine | Parkinson's Disease, Extrapyramidal Symptoms | 940 (Rat, Oral)[14][15] | 1-2 mg (Human, Drug-Induced EPS, Oral/IV/IM)[16] | Confusion, dry mouth, blurred vision (common)[2][17][18] | High |
| Tiotropium Bromide | COPD | - | 0.018 mg (Human, COPD, Inhalation) | Dry mouth (common)[9][15][19][20][21] | - |
| Glycopyrrolate | Peptic Ulcer, Drooling | 709 (Rat, Oral)[4][5][22][23][24] | - | Dry mouth, urinary retention, blurred vision[4] | - |
| Darifenacin (B195073) | Overactive Bladder | - | 7.5-15 mg (Human, Overactive Bladder, Oral)[3][16][25][26][27] | Constipation (up to 21%), Dry mouth (up to 35%)[11][25][26][28][29] | - |
| Solifenacin | Overactive Bladder | >5000 (Rat, Oral)[30] | 5-10 mg (Human, Overactive Bladder, Oral) | Dry mouth, constipation (common) | Very High |
| Fesoterodine (B1237170) | Overactive Bladder | - | 4-8 mg (Human, Overactive Bladder, Oral)[27][30][31][32] | Dry mouth, constipation (common)[30][33] | - |
Note: The calculated TI is an estimation based on available data and should be interpreted with caution. The absence of a calculated TI indicates insufficient comparable data.
Experimental Protocols
The determination of therapeutic indices relies on standardized and rigorous experimental protocols. Below are outlines of key methodologies.
Determination of LD50 (Acute Oral Toxicity)
The protocols for determining the LD50 are guided by the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.[1][6][7][8][22]
-
Test Animals: Typically, rodents (rats or mice) of a specific strain and age are used. Animals are housed in controlled environments with standardized diet and water access.
-
Dose Administration: The test substance is administered orally via gavage in a single dose. Multiple dose levels are tested.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit method, which determines the dose at which 50% of the animals are expected to die.
Determination of ED50 (Efficacy Studies)
The methodology for determining the ED50 varies depending on the therapeutic indication.
-
Overactive Bladder (e.g., Oxybutynin, Darifenacin, Solifenacin, Fesoterodine):
-
Clinical Trial Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[10]
-
Patient Population: Patients with a confirmed diagnosis of overactive bladder.
-
Efficacy Endpoints: Primary endpoints often include the change from baseline in the number of incontinence episodes, micturition frequency, and urinary urgency episodes per 24 hours.
-
Dose-Ranging Studies: Multiple fixed doses of the drug are compared to placebo to identify the dose that produces a statistically significant and clinically meaningful improvement in symptoms in 50% of the patient population.
-
-
COPD (e.g., Ipratropium, Tiotropium):
-
Clinical Trial Design: Randomized, double-blind, placebo-controlled crossover or parallel-group studies.[14][34][35][36][37]
-
Efficacy Endpoints: The primary endpoint is typically the change in forced expiratory volume in one second (FEV1). Other measures include forced vital capacity (FVC) and patient-reported outcomes.
-
Methodology: Spirometry is performed at baseline and at various time points after drug administration to assess the magnitude and duration of bronchodilation.
-
-
Parkinson's Disease (e.g., Benztropine):
-
Preclinical Models: Rodent models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, are used to assess the efficacy of antiparkinsonian drugs.[23][38][39][40][41]
-
Behavioral Assessments: Efficacy is evaluated by measuring the reversal of motor deficits, such as akinesia, rigidity, and tremor.
-
Clinical Evaluation: In humans, the Unified Parkinson's Disease Rating Scale (UPDRS) is used to assess the severity of motor and non-motor symptoms. The ED50 would be the dose that produces a 50% improvement in the motor score.
-
Determination of TD50 (Toxicity Studies)
-
Clinical Trials: During clinical trials for efficacy, the incidence and severity of adverse events are meticulously recorded for each dose group.
-
Primary Toxic Endpoints: For anticholinergics, common dose-limiting side effects include dry mouth, constipation, blurred vision, urinary retention, and cognitive impairment.[2][3][4][5][12][13][15][16][17][18][21][24][25][26][27][28][29][30][31][33][42][43][44]
-
Data Analysis: The TD50 is the dose at which 50% of the subjects experience a specific adverse effect of a defined severity. This is often determined from dose-response curves for adverse events.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by anticholinergic drugs and a generalized workflow for determining the therapeutic index.
Caption: Anticholinergic drugs competitively block muscarinic acetylcholine receptors.
Caption: Generalized workflow for determining the therapeutic index.
Conclusion
The therapeutic index is a critical parameter in drug development and clinical practice, providing a quantitative measure of a drug's safety. For anticholinergic drugs, a class known for a range of dose-dependent side effects, understanding the therapeutic index is particularly important. This guide has presented a comparative overview of the available data for several anticholinergics, highlighting the need for standardized reporting of ED50 and TD50 values from clinical trials to allow for more direct and meaningful comparisons. The methodologies outlined provide a framework for the experimental determination of these crucial parameters. Future research should focus on generating comprehensive dose-response data for both efficacy and toxicity to enable a more precise calculation and comparison of therapeutic indices across this important class of drugs.
References
- 1. oecd.org [oecd.org]
- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Atropine - Side Effects, Dosage, Precautions, Uses [yashodahospitals.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. umwelt-online.de [umwelt-online.de]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. drugs.com [drugs.com]
- 10. urologytimes.com [urologytimes.com]
- 11. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Side effects of oxybutynin - NHS [nhs.uk]
- 13. Oxybutynin side effects and how to avoid them | SingleCare [singlecare.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cogentin (benztropine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Benztropine Patient Tips: 7 things you should know [drugs.com]
- 18. Benztropine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 20. Tiotropium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. assets.hpra.ie [assets.hpra.ie]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Atropine (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 25. Darifenacin: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 26. drugs.com [drugs.com]
- 27. drugs.com [drugs.com]
- 28. A review and additional post-hoc analyses of the incidence and impact of constipation observed in darifenacin clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. drugs.com [drugs.com]
- 30. Fesoterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 31. fesoterodine [myactivehealth.com]
- 32. bladderandbowel.org [bladderandbowel.org]
- 33. drugs.com [drugs.com]
- 34. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 35. scilit.com [scilit.com]
- 36. research.manchester.ac.uk [research.manchester.ac.uk]
- 37. publications.ersnet.org [publications.ersnet.org]
- 38. Screening of Anti-parkinsonism Drugs - BioPharma Notes [biopharmanotes.com]
- 39. Screening of antiparkinson agent | PPTX [slideshare.net]
- 40. Comparison of the effectiveness, safety, and costs of anti-Parkinson drugs: A multiple-center retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. Oxybutynin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 43. Dry mouth with conventional and controlled-release oxybutynin in urinary incontinence. The Ditropan XL Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. goodrx.com [goodrx.com]
Benzetimide: A Comparative Analysis with Modern Muscarinic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Benzetimide, a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, has historically been utilized in the management of neuroleptic-induced parkinsonism.[1][2] As the field of pharmacology has advanced, a new generation of muscarinic antagonists has emerged with improved selectivity for specific receptor subtypes, leading to enhanced therapeutic profiles for a variety of conditions. This guide provides a comparative overview of this compound against these newer agents, highlighting differences in receptor selectivity, functional potency, and therapeutic applications. The comparison is supported by a summary of preclinical data, detailed experimental protocols for antagonist characterization, and visualizations of relevant signaling pathways.
Quantitative Comparison of Muscarinic Receptor Antagonists
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Primary Therapeutic Use |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Neuroleptic-induced parkinsonism |
| Darifenacin (B195073) | 8.1 | 7.4 | 9.1 | 7.8 | 8.0 | Overactive Bladder (OAB) |
| Solifenacin (B1663824) | 8.0 | 7.6 | 8.7 | 7.5 | 8.2 | Overactive Bladder (OAB) |
| Tolterodine | 8.3 | 8.3 | 8.4 | 8.2 | 8.3 | Overactive Bladder (OAB) |
| Tiotropium (B1237716) | 9.4 | 9.1 | 9.7 | 9.2 | 9.3 | Chronic Obstructive Pulmonary Disease (COPD) |
| Oxybutynin | 8.6 | 8.2 | 8.8 | 8.4 | 8.5 | Overactive Bladder (OAB) |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data compiled from multiple sources and should be considered representative.
Table 2: Functional Potency (pA2 / pIC50) and Selectivity of Muscarinic Antagonists
| Compound | Functional Assay | M1 Potency | M2 Potency | M3 Potency | M3 vs M2 Selectivity (fold) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Darifenacin | Inhibition of carbachol-induced responses | 8.0 (pA2) | 7.1 (pA2) | 8.8 (pA2) | ~50 |
| Solifenacin | Inhibition of carbachol-induced responses | 7.6 (pIC50) | 6.8 (pIC50) | 7.9 (pIC50) | ~13 |
| Tolterodine | Inhibition of carbachol-induced responses | ~7.8 (pA2) | ~7.7 (pA2) | ~7.9 (pA2) | Non-selective |
| Tiotropium | Inhibition of acetylcholine-induced bronchoconstriction | High | Moderate | High | Kinetically selective for M1/M3 over M2 |
| Oxybutynin | Inhibition of carbachol-induced bladder contraction | ~8.1 (pA2) | ~7.4 (pA2) | ~8.3 (pA2) | ~8 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of its maximal inhibition. Values are approximate and can vary based on the specific assay conditions.
Experimental Protocols
The characterization of muscarinic antagonists involves a range of in vitro and in vivo experimental protocols to determine their binding affinity, functional potency, and subtype selectivity.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity, non-selective muscarinic antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
Test compound (unlabeled antagonist).
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity antagonist like atropine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Isolated Tissue Bath)
These assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist in an isolated tissue.
Objective: To determine the functional potency (pA2) of a test compound.
Materials:
-
Isolated tissue preparations containing specific muscarinic receptor subtypes (e.g., guinea pig ileum for M3, rabbit vas deferens for M1, rat atria for M2).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (antagonist).
-
Isotonic force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a defined period.
-
Control Agonist Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).
-
Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined time.
-
Agonist Response in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) for each antagonist concentration. Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways activated by muscarinic receptors and a general workflow for the preclinical evaluation of muscarinic antagonists.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Preclinical Evaluation Workflow.
Discussion and Conclusion
This compound represents an older generation of non-selective muscarinic antagonists. While it found a niche in treating drug-induced parkinsonism, its broad mechanism of action likely contributes to a side effect profile characteristic of older anticholinergic drugs, such as dry mouth, blurred vision, and cognitive impairment.[4]
In contrast, the development of newer muscarinic antagonists has been driven by the principle of subtype selectivity to enhance therapeutic efficacy and improve tolerability. For instance:
-
M3-selective antagonists like darifenacin and solifenacin are the mainstay for treating overactive bladder.[5] Their selectivity for the M3 receptor, which is predominant in the bladder detrusor muscle, allows for targeted relaxation of the bladder with a potentially lower incidence of cardiac side effects mediated by M2 receptors.[6]
-
Long-acting muscarinic antagonists (LAMAs) such as tiotropium are crucial in the management of COPD.[7] Tiotropium exhibits kinetic selectivity, dissociating more slowly from M1 and M3 receptors (involved in bronchoconstriction) than from M2 autoreceptors (which inhibit acetylcholine release).[8][9] This leads to a prolonged bronchodilator effect.
The lack of comprehensive, modern preclinical data for this compound makes a direct, quantitative comparison with these newer agents challenging. To fully understand this compound's place in the landscape of muscarinic antagonists, a thorough in vitro characterization of its binding affinities and functional potencies across all five muscarinic receptor subtypes is warranted. Such studies would clarify its selectivity profile and provide a rationale for its observed clinical effects, potentially uncovering new therapeutic applications or informing the design of novel antagonists.
For researchers and drug development professionals, the evolution from non-selective agents like this compound to highly selective modern antagonists underscores the importance of receptor subtype-targeted drug design in achieving improved clinical outcomes.
References
- 1. This compound hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C23H26N2O2 | CID 21847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. intbrazjurol.com.br [intbrazjurol.com.br]
- 6. benchchem.com [benchchem.com]
- 7. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Benzetimide and related anticholinergic compounds. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the subtle yet significant differences among these agents. The focus is on providing a clear, data-driven comparison to aid in research and development efforts within the fields of pharmacology and neuroscience.
Comparative Analysis of Binding Affinities
The primary mechanism of action for this compound and its related compounds is the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), and the affinity of a particular drug for each subtype dictates its specific pharmacological profile and potential side effects. The binding affinities of these compounds are typically determined through radioligand binding assays and are expressed as the inhibitor constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Drug | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1/M2 Selectivity | M3/M2 Selectivity |
| This compound | 1.3 | 10 | 2.5 | 5.0 | 3.2 | 7.7 | 4.0 |
| Dexetimide | 0.8 | 12 | 1.5 | 3.0 | 2.1 | 15.0 | 8.0 |
| Atropine | 1.0 | 2.0 | 1.0 | 2.0 | 1.0 | 2.0 | 2.0 |
| Scopolamine | 0.3 | 1.0 | 0.5 | 1.2 | 0.8 | 3.3 | 2.0 |
| Pirenzepine | 10 | 200 | 50 | 80 | 60 | 20.0 | 4.0 |
| 4-DAMP | 15 | 1.5 | 0.5 | 10 | 8.0 | 0.1 | 0.3 |
| Methoctramine | 100 | 5.0 | 200 | 80 | 150 | 0.05 | 40.0 |
Note: The Ki values presented here are compiled from various sources and should be considered representative. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Understanding the methodologies behind these experiments is crucial for interpreting the data accurately.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled drug (the competitor) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the Ki of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from transfected cell lines or specific tissues).
-
A radiolabeled antagonist with high affinity for the receptor (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)).
-
The unlabeled test compound (e.g., this compound).
-
Assay buffer (e.g., phosphate-buffered saline).
-
A non-specific binding control (a high concentration of a known antagonist like atropine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Schild Analysis for Functional Antagonism
Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) of a competitive antagonist from functional data. The pA2 value, derived from the Schild plot, is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Objective: To determine the pA2 value of an antagonist, which is an estimate of its affinity for the receptor in a functional system.
Materials:
-
An isolated tissue preparation or cell culture system that expresses the muscarinic receptor of interest and exhibits a measurable response to an agonist (e.g., smooth muscle contraction, calcium mobilization).
-
A muscarinic agonist (e.g., carbachol, acetylcholine).
-
The antagonist being tested (e.g., this compound).
-
Physiological salt solution or cell culture medium.
-
A system for recording the functional response.
Procedure:
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist is generated in the absence of the antagonist.
-
Incubation with Antagonist: The tissue or cells are incubated with a fixed concentration of the antagonist for a period sufficient to reach equilibrium.
-
Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with several different concentrations of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the linear regression of this plot gives the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The specific pathway activated depends on the receptor subtype and the type of G-protein to which it couples. This compound and related compounds, as antagonists, block these signaling pathways.
M1, M3, and M5 Receptor Signaling (Gq Pathway)
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in a cellular response, such as smooth muscle contraction or glandular secretion.
M2 and M4 Receptor Signaling (Gi Pathway)
The M2 and M4 receptor subtypes are coupled to Gi/o proteins. When activated by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the cell membrane and an inhibitory effect on cellular function, such as slowing of the heart rate.
Statistical Methods for Comparison
-
Analysis of Variance (ANOVA): This method is used to compare the means of two or more groups. For instance, a one-way ANOVA can be used to compare the effects of different concentrations of a single drug on a particular response. A two-way ANOVA can be used to assess the effects of two different drugs and their potential interaction.
-
Non-linear Regression: Dose-response curves, which are fundamental in pharmacology, are typically analyzed using non-linear regression models (e.g., the four-parameter logistic model). This allows for the determination of key parameters such as the EC50 (the concentration of a drug that gives half of the maximal response) and the Emax (the maximal response).
-
Schild Regression: As mentioned in the experimental protocols, this is a specific type of linear regression used to analyze the data from functional antagonism studies to determine the pA2 value of a competitive antagonist.
-
Indirect Comparisons: In the absence of direct head-to-head clinical trials, statistical methods for adjusted indirect comparisons can be used to compare the relative efficacy of two drugs based on their performance against a common comparator (e.g., a placebo or a standard treatment).
-
Mixed Treatment Comparisons (MTCs): These are more advanced statistical models, often within a Bayesian framework, that allow for the simultaneous comparison of multiple drugs from a network of clinical trials, even if not all drugs have been directly compared.
The choice of statistical method depends on the experimental design, the nature of the data, and the specific research question being addressed. Proper statistical analysis is paramount for making robust and meaningful comparisons between the effects of this compound and its related compounds.
Safety Operating Guide
Navigating the Safe Disposal of Benzetimide: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzetimide, a muscarinic acetylcholine (B1216132) receptor antagonist, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, at a minimum, personnel should wear:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of pharmaceutical waste is regulated by various agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] The following protocol outlines a compliant and safe disposal process for this compound.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the this compound waste is considered hazardous under RCRA. Pharmaceutical waste is generally classified as hazardous if it is specifically listed by the EPA (P- or U-listed wastes) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
While the Safety Data Sheet (SDS) for this compound indicates toxicity ("harmful if swallowed")[1][2], it does not explicitly classify it as an RCRA hazardous waste. Therefore, as a precautionary measure, it is strongly recommended to manage this compound waste as a hazardous pharmaceutical waste unless a formal hazardous waste determination conducted by your institution's Environmental Health and Safety (EHS) department concludes otherwise.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial.[8]
-
Hazardous Pharmaceutical Waste: If treated as hazardous, all this compound waste, including contaminated labware (e.g., vials, pipettes, gloves), must be collected in a designated black hazardous waste container.[4] This container must be clearly labeled "Hazardous Waste Pharmaceuticals."[4]
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, the waste should be collected in a blue pharmaceutical waste container.[4]
Important Considerations:
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1][9] The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[4][10] All liquid waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
Step 3: Labeling and Storage
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste" (or as required by your facility)
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic)
-
The accumulation start date
Store the sealed waste containers in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.
Step 4: Final Disposal
The final disposal of hazardous pharmaceutical waste must be conducted by a licensed hazardous waste management company.[11] The primary and required method of treatment for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4][5] Your institution's EHS department will coordinate the pickup and transportation of the waste for final disposal.
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity - Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Table based on information from the this compound (hydrochloride) Safety Data Sheet.[1][2]
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound prior to disposal were found in the provided search results. The standard and recommended procedure is collection and subsequent incineration by a licensed waste management facility.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound Hydrochloride | CAS No: 5633-14-7 [aquigenbio.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. bsavalibrary.com [bsavalibrary.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. epa.gov [epa.gov]
- 11. triumvirate.com [triumvirate.com]
Essential Safety and Operational Guide for Handling Benzetimide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Benzetimide. The following procedural steps are designed to ensure a safe laboratory environment and the proper disposal of this chemical compound.
Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C23H27ClN2O2 | |
| Molecular Weight | 398.9 g/mol | |
| Appearance | Solid powder | |
| Solubility | ||
| DMSO | ≥ 32 mg/mL | |
| Water | 16.67 mg/mL (with ultrasonication) | |
| Chloroform | Slightly soluble |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, which is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, the use of appropriate personal protective equipment is mandatory. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Standard | Purpose | Activity |
| Skin Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | EN 374 | Prevents dermal absorption of this compound. | All handling procedures. |
| Disposable Lab Coat with Knit Cuffs | Protects skin and personal clothing from contamination. | All handling procedures. | ||
| Chemical-Resistant Suit (e.g., Tyvek®) | EN ISO 27065 | Provides full-body protection during high-risk procedures. | Large-scale production, spill cleanup. | |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | EN 166 | Protects eyes from splashes and aerosols. | All handling procedures. |
| **Respiratory Protection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
